Prephenic acid
Description
Structure
3D Structure
Properties
CAS No. |
87664-40-2 |
|---|---|
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16) |
InChI Key |
FPWMCUPFBRFMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Prephenic Acid: A Technical Guide
An in-depth exploration of the pivotal discovery, isolation, and characterization of prephenic acid, a crucial intermediate in the biosynthesis of aromatic amino acids. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical context, detailed experimental protocols, and key physicochemical properties of this unstable yet vital molecule.
This compound is a key intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants.[1] Its discovery and isolation were significant milestones in understanding aromatic biosynthesis, yet its inherent instability posed a considerable challenge to early researchers. This technical guide delves into the core scientific contributions that led to the successful isolation and characterization of this compound, offering a practical resource for contemporary researchers in biochemistry and drug development.
Historical Context and Discovery
The existence of an intermediate compound between chorismic acid and phenylpyruvic acid in the biosynthesis of phenylalanine and tyrosine was first postulated based on the accumulation of a substance in certain mutant strains of Escherichia coli and Neurospora that were unable to synthesize these aromatic amino acids.[1][2] The breakthrough in isolating this elusive compound came in the mid-20th century.
In 1956, Robert L. Metzenberg and H. K. Mitchell reported the isolation of this compound from a mutant strain of Neurospora.[2] Their work provided the first direct evidence for the structure of this intermediate. Shortly after, research by O. L. Gamborg and F. J. Simpson in 1964 further refined the isolation procedure using an auxotrophic strain of Escherichia coli, yielding a more substantial quantity of this compound as its barium salt.[3] These seminal studies laid the groundwork for a deeper understanding of the shikimate pathway and the enzymatic reactions involved.
Physicochemical Properties and Stability
This compound is a 1,4-cyclohexadiene (B1204751) derivative with the chemical formula C₁₀H₁₀O₆.[1] A defining characteristic of this compound is its instability, particularly in acidic or basic solutions, where it readily undergoes aromatization to form phenylpyruvic acid or p-hydroxyphenyllactic acid, respectively.[1][4] This lability makes its isolation and handling particularly challenging. The most stable form for storage is as its barium or disodium (B8443419) salt.[1][4]
Quantitative Data Summary
| Property | Value | Source Organism/Method | Reference |
| Molecular Formula | C₁₀H₁₀O₆ | - | [1] |
| Molar Mass | 226.18 g/mol | - | [1] |
| Form of Isolation | Barium Salt | Escherichia coli mutant | [3] |
| Stability | Unstable in acid and base | General observation | [1][4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in the isolation and characterization of this compound.
Isolation of Barium Prephenate from Neurospora (Metzenberg and Mitchell, 1956)
This protocol is based on the original method described by Metzenberg and Mitchell for the isolation of this compound from a mutant strain of Neurospora.[2]
1. Culture Growth and Harvesting:
-
A mutant strain of Neurospora requiring phenylalanine and tyrosine for growth is cultured in a suitable medium.
-
The mycelium is harvested by filtration.
2. Extraction of this compound:
-
The culture filtrate is acidified to pH 2.5 with sulfuric acid.
-
The acidified filtrate is extracted with ether.
-
The ether extract is then extracted with a sodium bicarbonate solution.
3. Purification and Precipitation:
-
The bicarbonate extract is acidified and re-extracted with ether.
-
The ether is evaporated, and the residue is dissolved in water.
-
The aqueous solution is treated with barium acetate (B1210297) to precipitate barium prephenate.
-
The precipitate is collected by centrifugation, washed with water and ethanol (B145695), and dried.
Preparation of Barium Prephenate from Escherichia coli (Gamborg and Simpson, 1964)
This method, which provides a higher yield, was developed by Gamborg and Simpson using an auxotrophic strain of E. coli.[3]
1. Fermentation and Harvesting:
-
An E. coli auxotroph blocked in the conversion of this compound is grown in a fermenter.
-
The bacterial cells are removed by centrifugation to obtain the culture filtrate.
2. Initial Purification:
-
The culture filtrate is concentrated under reduced pressure.
-
The concentrated filtrate is passed through a Dowex 1 resin column (formate form).
-
The column is washed with water, and this compound is eluted with formic acid.
3. Charcoal Adsorption and Elution:
-
The eluate from the Dowex 1 column is passed through a charcoal column.
-
The charcoal column is washed with water, and this compound is eluted with aqueous ethanol.
4. Precipitation of Barium Prephenate:
-
The ethanol is removed from the eluate by evaporation.
-
The resulting aqueous solution is neutralized with barium hydroxide.
-
Barium prephenate crystallizes upon cooling and is collected by filtration.
Chemical Synthesis of Disodium Prephenate (Danishefsky, 1979)
The total synthesis of this compound, accomplished by Samuel Danishefsky's group in 1979, provided a chemical route to this important molecule and confirmed its structure.[4][5] The following is a simplified overview of the key synthetic steps.
1. Diels-Alder Reaction:
-
The synthesis commences with a Diels-Alder reaction between a substituted diene and a dienophile to construct the cyclohexene (B86901) ring system.[5]
2. Functional Group Manipulations:
-
A series of reactions are then carried out to introduce the necessary functional groups, including the carboxylic acid and hydroxyl moieties.
3. Deprotection and Isolation:
-
Finally, protecting groups are removed to yield this compound, which is then converted to its more stable disodium salt for isolation.[4]
Visualizations
Shikimate Pathway
The following diagram illustrates the central role of this compound in the shikimate pathway, leading to the biosynthesis of phenylalanine and tyrosine.
Caption: The biosynthesis of phenylalanine and tyrosine from chorismate.
Experimental Workflow for this compound Isolation
This diagram outlines the general workflow for the isolation of this compound from microbial cultures, based on the historical methods.
Caption: Generalized workflow for the isolation of barium prephenate.
Conclusion
The discovery and isolation of this compound were pivotal achievements in biochemistry, unraveling a key step in the biosynthesis of aromatic amino acids. The innovative use of microbial mutants and the development of careful purification techniques by pioneers in the field overcame the significant challenge posed by the compound's inherent instability. The subsequent total synthesis of this compound provided ultimate confirmation of its structure and a powerful tool for further study. This technical guide provides a consolidated resource of the foundational knowledge and experimental protocols that continue to be relevant for researchers in metabolic engineering, drug discovery, and synthetic biology who seek to understand and manipulate this important biosynthetic pathway.
References
A Technical Chronicle of Prephenic Acid: From Discovery to Mechanistic Elucidation
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prephenic acid, a crucial branched-chain keto acid, holds a central position in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine via the shikimate pathway.[1] Its discovery and the subsequent elucidation of its biochemical role have been pivotal in understanding microbial and plant metabolism. This technical guide provides a comprehensive overview of the history of this compound research, detailing its discovery, the key enzymes involved in its formation and conversion, and the experimental methodologies that have been instrumental in this journey of scientific exploration. For drug development professionals, the enzymes of this pathway, absent in mammals, represent promising targets for the development of novel antimicrobial agents and herbicides.
The Discovery of a Key Intermediate
The existence of this compound was first inferred from studies of Escherichia coli mutants that were unable to synthesize phenylalanine and tyrosine. These mutants were found to accumulate a substance that could be chemically converted to phenylpyruvic acid. This unstable intermediate was isolated as its barium salt and named this compound.[1] Its structure was later confirmed to be (1s,4s)-1-carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid.
The Shikimate Pathway: A Hub of Aromatic Compound Biosynthesis
This compound is a key intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the synthesis of aromatic amino acids.[2] The pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate and culminates in the formation of chorismate.[2] Chorismate stands at a critical branch point, from which pathways diverge to synthesize tryptophan or, via prephenate, phenylalanine and tyrosine.[3][4]
The Enzymology of this compound Metabolism
The formation and utilization of this compound are catalyzed by a series of highly specific enzymes. The study of these enzymes has been a major focus of research, providing insights into enzyme catalysis, allosteric regulation, and protein evolution.
Chorismate Mutase: A Pericyclic Catalyst
The conversion of chorismate to prephenate is a rare example of a naturally occurring pericyclic reaction, specifically a[3][3]-sigmatropic Claisen rearrangement.[2][3] This reaction is catalyzed by the enzyme chorismate mutase (EC 5.4.99.5).[3] The enzyme significantly accelerates the reaction, with rate enhancements of over 106-fold compared to the uncatalyzed reaction in water.[5] The enzyme achieves this remarkable catalysis by stabilizing the chair-like transition state of the rearrangement.[2]
Prephenate Dehydratase and Prephenate Dehydrogenase: The Gateway to Phenylalanine and Tyrosine
Once formed, prephenate is directed towards either phenylalanine or tyrosine biosynthesis by the action of two distinct enzymes:
-
Prephenate dehydratase (EC 4.2.1.51): This enzyme catalyzes the decarboxylative dehydration of prephenate to yield phenylpyruvate, the immediate precursor of phenylalanine.[6] In many bacteria, this enzyme is bifunctional, also possessing chorismate mutase activity.[6]
-
Prephenate dehydrogenase (EC 1.3.1.12): This enzyme catalyzes the NAD+-dependent oxidative decarboxylation of prephenate to form 4-hydroxyphenylpyruvate, the precursor to tyrosine.[7]
Quantitative Data on this compound Pathway Enzymes
The kinetic and thermodynamic parameters of the enzymes involved in this compound metabolism have been extensively studied. The following tables summarize some of the key quantitative data from various organisms.
Table 1: Kinetic Parameters of Chorismate Mutase
| Organism | Km (mM) | kcat (s-1) | Reference(s) |
| Mycobacterium tuberculosis | 0.5 ± 0.05 | 60 | [8] |
| Escherichia coli | - | - | [5] |
| Bacillus subtilis | - | - | [9] |
Table 2: Kinetic Parameters of Prephenate Dehydrogenase
| Organism | Substrate | Km | kcat | Reference(s) |
| Aquifex aeolicus | Prephenate | - | - | [10] |
| Escherichia coli | Prephenate | - | - | [11][12] |
| Aerobacter aerogenes | Prephenate | - | - | [1] |
Table 3: Thermodynamic Data for the Chorismate to Prephenate Conversion
| Parameter | Value | Reference(s) |
| Standard Molar Enthalpy Change (ΔH°m) | -(55.4 ± 2.3) kJ·mol-1 | [3] |
| Standard Molar Gibbs Free Energy Change (ΔG°m) | ≈ -56 kJ·mol-1 | [3] |
| Equilibrium Constant (K) | ≈ 7 x 109 | [3] |
| Activation Free Energy (ΔG‡) in water | 24.5 kcal·mol-1 | [13] |
| Activation Enthalpy (ΔH‡) in water | 20.9 kcal·mol-1 | [14] |
| Activation Entropy (TΔS‡) in water | -3.4 kcal·mol-1 (at 298 K) | [14] |
Key Experimental Protocols in this compound Research
The study of this compound and its associated enzymes has relied on a variety of biochemical and biophysical techniques. Below are detailed methodologies for some of the key experiments.
Isolation and Purification of this compound
Due to its instability, the isolation of this compound requires careful handling. A common method involves the use of mutant strains of bacteria that accumulate prephenate, followed by purification using high-performance liquid chromatography (HPLC).
Protocol:
-
Culturing of Mutant Strain: A bacterial mutant strain deficient in prephenate dehydratase and prephenate dehydrogenase is cultured in a minimal medium.
-
Harvesting and Extraction: The cells are harvested by centrifugation, and the culture supernatant, containing the accumulated prephenate, is collected.
-
Anion Exchange Chromatography: The supernatant is passed through an anion exchange column (e.g., Dowex 1x8). The column is washed, and prephenate is eluted using a salt gradient (e.g., NaCl).[15]
-
HPLC Purification: The fractions containing prephenate are pooled and further purified by reversed-phase HPLC on a C18 column.[16] The mobile phase typically consists of an aqueous buffer with an organic modifier.
-
Detection and Quantification: Prephenate can be detected by its absorbance in the UV range. Its concentration can be determined by converting it to phenylpyruvate in an acidic solution and measuring the absorbance at 320 nm.[17]
Enzyme Assays
The activities of the enzymes involved in this compound metabolism are typically measured using spectrophotometric assays.
Chorismate Mutase Assay:
This assay monitors the decrease in absorbance at 274 nm as chorismate is converted to prephenate.[18]
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), a known concentration of chorismate (e.g., 50 µM), and the enzyme sample.[18]
-
Spectrophotometric Monitoring: The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 274 nm is monitored over time at a constant temperature (e.g., 30°C).[18][19]
-
Calculation of Activity: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of chorismate.
Prephenate Dehydrogenase Assay:
This assay measures the production of NADH by monitoring the increase in absorbance at 340 nm.
-
Reaction Mixture: The reaction mixture contains a buffer (e.g., Tris-HCl), prephenate, NAD+, and the enzyme.
-
Spectrophotometric Monitoring: The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 340 nm due to the formation of NADH is recorded.
-
Calculation of Activity: The enzyme activity is calculated using the molar extinction coefficient of NADH.
Structural Biology: X-ray Crystallography of Chorismate Mutase
Determining the three-dimensional structure of chorismate mutase has been crucial for understanding its catalytic mechanism.
Protocol:
-
Protein Expression and Purification: The chorismate mutase gene is overexpressed in a suitable host (e.g., E. coli), and the protein is purified to homogeneity using a combination of chromatography techniques.[20][21]
-
Crystallization: The purified protein is crystallized using vapor diffusion methods. This involves mixing the protein solution with a precipitant solution and allowing the mixture to equilibrate against a reservoir of the precipitant.[20][22] For example, crystals of Mycobacterium tuberculosis chorismate mutase were obtained using polyethylene (B3416737) glycol as the precipitant.[20]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic model of the protein is built and refined.[23]
Conclusion
The study of this compound has provided fundamental insights into the biosynthesis of aromatic amino acids and has served as a model system for understanding enzyme catalysis, particularly for pericyclic reactions. The detailed knowledge of the enzymes in this pathway, including their kinetics, structure, and regulation, has paved the way for the development of targeted inhibitors with applications in medicine and agriculture. Future research in this area will likely focus on the engineering of these enzymes for biocatalytic applications and the discovery of novel inhibitors to combat infectious diseases and agricultural pests. The rich history of this compound research is a testament to the power of interdisciplinary approaches, combining genetics, biochemistry, and structural biology to unravel the complexities of the microbial and plant worlds.
References
- 1. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. johnmsanderson.com [johnmsanderson.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Kinetic studies on chorismate mutase-prephenate dehydrogenase from Escherichia coli: models for the feedback inhibition of prephenate dehydrogenase by L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prephenate Dehydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 8. rcsb.org [rcsb.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chorismate mutase-prephenate dehydrogenase from Escherichia coli. Kinetic mechanism of the prephenate dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chorismate mutase-prephenate dehydrogenase from Escherichia coli. 1. Kinetic characterization of the dehydrogenase reaction by use of alternative substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accurate Computation of Thermodynamic Activation Parameters in the Chorismate Mutase Reaction from Empirical Valence Bond Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Purification of chorismate, prephenate, and arogenate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. pnas.org [pnas.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. journals.iucr.org [journals.iucr.org]
- 21. benchchem.com [benchchem.com]
- 22. Preliminary X-ray crystallographic analysis of the secreted chorismate mutase from Mycobacterium tuberculosis: a tricky crystallization problem solved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Crystal structures of the monofunctional chorismate mutase from Bacillus subtilis and its complex with a transition state analog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prephenic Acid Biosynthesis Pathway in Plants: A Technical Guide for Researchers
Abstract
The prephenic acid biosynthesis pathway is a critical metabolic route in plants, positioned at the nexus of primary and secondary metabolism. It is a branch of the broader shikimate pathway and is responsible for the production of the aromatic amino acids L-phenylalanine and L-tyrosine. These amino acids are not only essential building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites vital for plant growth, development, and defense, including lignins, flavonoids, and alkaloids. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in plants, with a focus on its enzymatic steps, regulatory mechanisms, and the experimental protocols used for its investigation. Quantitative data on enzyme kinetics are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this fundamental biochemical process.
Introduction to the Shikimate and this compound Pathways
The journey to this compound begins with the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate.[1][2] This pathway is found in bacteria, archaea, fungi, and plants, but is notably absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[1][3]
Chorismate is a crucial branch-point metabolite. It can be directed towards the synthesis of tryptophan via the action of anthranilate synthase, or it can enter the this compound pathway, which leads to the production of phenylalanine and tyrosine.[4][5]
The Core this compound Pathway: Enzymatic Conversions
The biosynthesis of phenylalanine and tyrosine from chorismate via prephenate occurs through two primary routes in plants: the arogenate pathway and the phenylpyruvate pathway. The arogenate pathway is considered the major route in most plants.[5]
Conversion of Chorismate to Prephenate
The first committed step in the biosynthesis of both phenylalanine and tyrosine is the conversion of chorismate to prephenate.[5] This reaction is a Claisen rearrangement catalyzed by the enzyme chorismate mutase (CM) .[3]
-
Enzyme: Chorismate Mutase (CM; EC 5.4.99.5)
-
Reaction: Chorismate → Prephenate
Plant genomes typically encode multiple isoforms of chorismate mutase, which can be localized in different cellular compartments and exhibit distinct regulatory properties.[6]
The Arogenate Pathway
In the predominant arogenate pathway, prephenate is first converted to arogenate, which then serves as the precursor for both phenylalanine and tyrosine.
-
Prephenate to Arogenate: Prephenate is transaminated to form arogenate.
-
Enzyme: Prephenate Aminotransferase (PAT)
-
Reaction: Prephenate + Glutamate → Arogenate + α-ketoglutarate
-
-
Arogenate to Phenylalanine: Arogenate undergoes decarboxylation and dehydration to yield phenylalanine.
-
Enzyme: Arogenate Dehydratase (ADT)
-
Reaction: Arogenate → Phenylalanine + H₂O + CO₂
-
-
Arogenate to Tyrosine: Arogenate is oxidatively decarboxylated to produce tyrosine.
-
Enzyme: Arogenate Dehydrogenase (ADH)
-
Reaction: Arogenate + NAD(P)⁺ → Tyrosine + NAD(P)H + CO₂
-
The Phenylpyruvate Pathway
While less common, plants can also utilize the phenylpyruvate pathway for phenylalanine and tyrosine biosynthesis.
-
Prephenate to Phenylpyruvate: Prephenate is converted to phenylpyruvate through the action of prephenate dehydratase.
-
Prephenate to 4-Hydroxyphenylpyruvate: Prephenate is converted to 4-hydroxyphenylpyruvate.
-
Enzyme: Prephenate Dehydrogenase (PDH)
-
Reaction: Prephenate + NAD(P)⁺ → 4-Hydroxyphenylpyruvate + NAD(P)H + CO₂
-
The resulting keto acids are then transaminated to form phenylalanine and tyrosine, respectively.
Regulation of the this compound Pathway
The flux through the this compound pathway is tightly regulated to meet the metabolic demands of the plant for both primary and secondary metabolism. This regulation occurs at both the transcriptional and post-transcriptional levels, with allosteric feedback inhibition being a key mechanism.
-
Chorismate Mutase (CM): Plant CMs are often subject to feedback regulation by the aromatic amino acids. Typically, phenylalanine and tyrosine act as inhibitors, while tryptophan can act as an activator.[6][8] This allows the plant to balance the carbon flow between the different branches of aromatic amino acid biosynthesis.
-
Arogenate Dehydratase (ADT): This enzyme is a critical regulatory point and is often strongly inhibited by its product, phenylalanine.[9][10] The evolution of ADT isoforms with relaxed feedback inhibition is thought to have been a key step in enabling the massive production of phenylalanine-derived compounds like lignin (B12514952) in vascular plants.[9]
-
Prephenate Dehydrogenase (PDH): In some species, PDH activity is inhibited by tyrosine.[11]
Quantitative Data on Key Enzymes
The kinetic properties of the enzymes in the this compound pathway can vary between plant species and different isoforms within the same plant. The following tables summarize some of the reported kinetic and regulatory data for key enzymes.
Table 1: Kinetic Parameters of Plant Chorismate Mutases
| Plant Species | Enzyme Isoform | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Solanum tuberosum | CM | Chorismate | 185 (no Trp) | - | [12] |
| Solanum tuberosum | CM | Chorismate | 45 (+ Trp) | - | [12] |
| Bacillus subtilis | BsCM | Chorismate | - | - | [13] |
Table 2: Kinetic and Regulatory Parameters of Plant Arogenate Dehydratases
| Plant Species | Enzyme Isoform | Substrate | K_m_ (mM) | Inhibitor | K_i_ (µM) | Activator | K_a_ (µM) | Reference |
| Sorghum bicolor | ADT | Arogenate | 0.32 | Phenylalanine | 24 | Tyrosine | 2.5 | [14] |
Table 3: Kinetic Parameters of Plant Prephenate Dehydrogenases
| Plant Species | Enzyme Isoform | Substrate | K_m_ (mM) | Reference |
| Glycine max | PDH1 | Prephenate | - | [15] |
| Bacillus subtilis | PDH | Prephenate | 2 | [11] |
Note: Data for k_cat_ are often not reported in the cited abstracts. A dash (-) indicates that the value was not available in the provided search results.
Experimental Protocols
The study of the this compound pathway involves a variety of biochemical and analytical techniques. Below are outlines of common experimental protocols.
Enzyme Assays
Protocol 1: Spectrophotometric Assay for Chorismate Mutase Activity
This assay measures the conversion of chorismate to prephenate. The reaction is terminated, and prephenate is non-enzymatically converted to phenylpyruvate, which can be quantified spectrophotometrically.[16]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5), a known concentration of chorismate (e.g., 1 mM), and the enzyme extract.[16]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).[16]
-
Reaction Termination and Conversion: Stop the enzymatic reaction by adding 1 N HCl. This also initiates the acid-catalyzed conversion of prephenate to phenylpyruvate. Incubate for a further 15 minutes at 37°C.[16]
-
Chromophore Development: Add 2.5 N NaOH to the mixture.[16]
-
Measurement: Measure the absorbance at 320 nm to determine the concentration of phenylpyruvate formed.[16]
-
Control: A blank reaction without the enzyme extract should be included to account for the spontaneous conversion of chorismate to prephenate.[16]
A direct spectrophotometric assay can also be performed by monitoring the decrease in chorismate absorbance at 274 nm.[17]
Protocol 2: Assay for Arogenate Dehydratase Activity
A continuous spectrophotometric assay can be employed by coupling the arogenate dehydratase reaction with an aromatic aminotransferase.[18]
-
Coupling Enzyme: Use a partially purified aromatic aminotransferase.
-
Reaction Mixture: The assay mixture contains buffer, L-arogenate, 2-ketoglutarate, and the coupling aminotransferase.
-
Initiation: The reaction is started by the addition of the arogenate dehydratase-containing sample.
-
Measurement: The formation of phenylpyruvate is measured at 320 nm at a basic pH.[18]
Enzyme Purification
A general workflow for the purification of chorismate-utilizing enzymes is outlined below.
Workflow for Enzyme Purification
-
Crude Extract Preparation: Homogenize plant tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to remove cell debris and collect the supernatant.[1]
-
Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate proteins from the crude extract using ammonium sulfate.
-
Ion-Exchange Chromatography (IEX): Separate proteins based on their net charge. Load the dialyzed protein fraction onto an IEX column and elute with a salt gradient.[1]
-
Affinity Chromatography (AC): For enzymes with specific binding properties (e.g., His-tagged recombinant proteins), use affinity chromatography for high-purity separation.[1]
-
Size-Exclusion Chromatography (SEC): As a final polishing step, separate proteins based on their molecular size.[1]
At each step, fractions should be assayed for enzyme activity to track the purification process.
Metabolite Analysis
Protocol 3: HPLC Analysis of Phenylalanine and Tyrosine
High-performance liquid chromatography (HPLC) is a common method for the quantification of aromatic amino acids.
-
Sample Preparation: Extract metabolites from plant tissue using a suitable solvent (e.g., perchloric acid).[19] Centrifuge to pellet proteins and other macromolecules.
-
Chromatographic Separation: Inject the supernatant onto a reversed-phase C18 column.[20] An isocratic mobile phase (e.g., a phosphate buffer with a low percentage of organic solvent) is often used.[19][20]
-
Detection: Phenylalanine and tyrosine can be detected by their intrinsic fluorescence (excitation ~210-215 nm, emission ~283-302 nm) or by UV absorbance.[19][20] Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can also be used for fluorescence detection.[21]
-
Quantification: Determine the concentration of each amino acid by comparing the peak areas to those of known standards.
Visualizing the Pathway and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core this compound biosynthesis pathway, its regulation, and a typical experimental workflow.
Conclusion
The this compound biosynthesis pathway is a cornerstone of plant metabolism, providing the essential aromatic amino acids and feeding into a vast network of secondary metabolic pathways. Understanding the enzymes, their regulation, and the overall flux through this pathway is crucial for applications ranging from agricultural biotechnology, such as the development of herbicide-resistant crops, to metabolic engineering for the enhanced production of valuable natural products. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to investigate and manipulate this vital biochemical route. Future research will likely focus on further elucidating the complex regulatory networks that integrate the this compound pathway with other metabolic processes in response to developmental and environmental cues.
References
- 1. benchchem.com [benchchem.com]
- 2. Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chorismate mutase - Department of Chemistry [mn.uio.no]
- 4. researchgate.net [researchgate.net]
- 5. bioone.org [bioone.org]
- 6. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prephenate dehydratase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overexpression of arogenate dehydratase reveals an upstream point of metabolic control in phenylalanine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of an inducible aromatic amino acid-sensitive form of chorismate mutase from Solanum tuberosum L. tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacillus subtilis chorismate mutase is partially diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic and regulatory properties of arogenate dehydratase in seedlings of Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reaction Mechanism of Prephenate Dehydrogenase from the Alternative Tyrosine Biosynthesis Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Two Chorismate Mutases from both Mycobacterium tuberculosis and Mycobacterium smegmatis: Biochemical Analysis and Limited Regulation of Promoter Activity by Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. A simple spectrophotometric assay for arogenate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to Prephenic Acid Biosynthesis in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of prephenic acid in Escherichia coli, a critical intermediate in the shikimate pathway leading to the synthesis of the aromatic amino acids phenylalanine and tyrosine. This document details the enzymatic reactions, regulatory mechanisms, quantitative data, and experimental protocols relevant to this pathway, making it an essential resource for researchers in microbiology, biochemistry, and drug development.
Introduction to this compound Biosynthesis
This compound is a central metabolite in the shikimate pathway, which is responsible for the de novo synthesis of aromatic compounds. In Escherichia coli, the biosynthesis of this compound marks a crucial branch point in the pathway, leading to the production of L-phenylalanine and L-tyrosine. The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several enzymatic steps to produce chorismic acid, the common precursor for all three aromatic amino acids. This compound is then synthesized from chorismic acid and is subsequently converted to phenylpyruvate or 4-hydroxyphenylpyruvate, the immediate precursors of phenylalanine and tyrosine, respectively. The enzymes responsible for this compound biosynthesis are key targets for the development of herbicides and antimicrobial agents, as this pathway is absent in animals.
The Core Enzymatic Steps
The conversion of chorismic acid to this compound and its subsequent utilization are catalyzed by a set of bifunctional enzymes in E. coli, encoded by the pheA and tyrA genes.
Chorismate Mutase: A Pericyclic Reaction
The first committed step in the biosynthesis of phenylalanine and tyrosine is the conversion of chorismate to prephenate, a reaction catalyzed by the enzyme chorismate mutase (EC 5.4.99.5).[1][2] This enzyme facilitates a formal Claisen rearrangement, a concerted pericyclic reaction that proceeds through a chair-like transition state.[1][3] The enzymatic catalysis accelerates the reaction rate by over 106-fold compared to the uncatalyzed reaction in water.[4][5]
In E. coli, there are two main isoforms of chorismate mutase, which are domains of larger bifunctional proteins:
-
Chorismate Mutase / Prephenate Dehydratase (encoded by pheA) : This enzyme, also known as the P-protein, channels chorismate towards phenylalanine biosynthesis.[6][7][8][9]
-
Chorismate Mutase / Prephenate Dehydrogenase (encoded by tyrA) : This enzyme, also known as the T-protein, directs chorismate towards tyrosine biosynthesis.
The active site of E. coli chorismate mutase contains several key residues that stabilize the transition state through electrostatic and hydrogen-bonding interactions.[1][10][11] These include Arg11 and Arg28, which interact with the carboxylate groups of chorismate, and Glu52, which is thought to play an orientational role.[11] While there is limited sequence homology, the active site residues are similar to those found in yeast chorismate mutase.[1]
Prephenate Dehydratase and Prephenate Dehydrogenase: The Diverging Paths
Following its synthesis, this compound is channeled into either the phenylalanine or tyrosine biosynthetic pathways by the action of two different enzymes:
-
Prephenate Dehydratase (PDT) (EC 4.2.1.51) : This enzymatic activity, located on the bifunctional PheA protein, catalyzes the decarboxylation and dehydration of prephenate to yield phenylpyruvate.[8][9] Site-directed mutagenesis studies have identified several residues as crucial for catalysis, including T278, N160, Q215, and S208.[12] The catalytic mechanism is proposed to involve acid-base catalysis, though acidic residues in the domain do not appear to be directly involved in the catalytic step.[12]
-
Prephenate Dehydrogenase (PDH) (EC 1.3.1.12) : This activity, found on the bifunctional TyrA protein, catalyzes the NAD+-dependent oxidative decarboxylation of prephenate to form 4-hydroxyphenylpyruvate.
Regulatory Mechanisms
The biosynthesis of this compound and the subsequent pathways for phenylalanine and tyrosine synthesis are tightly regulated to meet the metabolic needs of the cell and conserve energy. The primary regulatory mechanisms are feedback inhibition and transcriptional control.
Feedback Inhibition
Both the PheA and TyrA proteins are subject to allosteric feedback inhibition by their respective end products:
-
PheA : The chorismate mutase and prephenate dehydratase activities of the PheA protein are inhibited by L-phenylalanine.[9] The regulatory domain for phenylalanine binding resides in the C-terminal region of the protein (residues 286-386).[6][7]
-
TyrA : The prephenate dehydrogenase activity of the TyrA protein is feedback inhibited by L-tyrosine.[13][14][15] Interestingly, the chorismate mutase activity of TyrA is largely unaffected by tyrosine.[16] Mutagenesis studies have identified residues Tyr263 and a region between residues 354 to 357 as being involved in tyrosine binding and feedback inhibition.[13][14][15]
Transcriptional Regulation by the TyrR Regulon
The expression of the genes involved in aromatic amino acid biosynthesis and transport is controlled by the TyrR transcriptional regulator.[17][18] The TyrR protein can act as both a repressor and an activator, depending on the specific operator site and the presence of its co-effectors: ATP and the aromatic amino acids.[17] The TyrR regulon includes the pheA and tyrA genes, as well as genes for the transport of aromatic amino acids.[2][18] This complex regulatory network allows E. coli to finely tune the synthesis of aromatic amino acids in response to their environmental availability.
Quantitative Data
The following tables summarize the key quantitative data for the enzymes involved in this compound biosynthesis in E. coli.
Table 1: Kinetic Parameters of Chorismate Mutase Activity
| Enzyme | Substrate | Km (μM) | kcat (s-1) | pH | Temperature (°C) | Reference |
| PheA | Chorismate | 45 | - | 7.8 | 37 | [9] |
| PheA | Chorismate | 296 | 72 | 7.5 | - | [9] |
| PheA | Chorismate | 147 | 31 | 4.9 | - | [9] |
| TyrA | Chorismate | - | - | - | - | |
| *MtCM | Chorismate | 500 | 60 | 7.5 | 37 | [19] |
Table 2: Kinetic Parameters of Prephenate Dehydratase Activity
| Enzyme | Substrate | Km (mM) | kcat (s-1) | pH | Temperature (°C) | Reference |
| PheA | Prephenate | 1 | - | 7.8 | 37 | [9] |
Table 3: Optimal Conditions and Inhibitors
| Enzyme Activity | Optimal pH | Inhibitor | Reference |
| PheA (Chorismate Mutase) | 7.3 | L-phenylalanine | [9] |
| PheA (Prephenate Dehydratase) | - | L-phenylalanine | [9] |
| TyrA (Prephenate Dehydrogenase) | - | L-tyrosine | [13][14][15] |
Experimental Protocols
Enzyme Assay for Chorismate Mutase
This protocol is based on the spectrophotometric measurement of the disappearance of chorismate.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Bovine serum albumin (BSA) (0.1 mg/mL)
-
Chorismic acid solution (stock concentration of 10 mM in 50 mM Tris-HCl, pH 8.0)
-
Purified enzyme solution or cell-free extract
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and 0.1 mg/mL BSA.
-
Add chorismic acid to the reaction mixture to a final concentration ranging from 20 µM to 2000 µM.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Monitor the decrease in absorbance at 310 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.
-
Calculate the initial velocity from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
Enzyme Assay for Prephenate Dehydratase
This assay is based on the method described by Cotton and Gibson, which measures the formation of phenylpyruvate.
Materials:
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Barium prephenate solution
-
2-Mercaptoethanol
-
HCl (4.5 M)
-
NaOH (12 M)
-
Purified enzyme solution or cell-free extract
Procedure:
-
Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 7.0), a suitable concentration of barium prephenate, and 20 mM 2-mercaptoethanol.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme solution.
-
After a defined incubation time (e.g., 5 minutes), terminate the reaction by adding 0.1 mL of 4.5 M HCl.
-
Incubate for an additional 10 minutes at 37°C to ensure complete conversion of any remaining prephenate to phenylpyruvate.
-
Add 0.1 mL of 12 M NaOH to develop the chromophore.
-
Measure the absorbance at 320 nm. Phenylpyruvate has a molar extinction coefficient of 17,500 M-1cm-1 under these conditions.
-
Calculate the enzyme activity based on the amount of phenylpyruvate formed.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for the purification and quantification of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Whatman M9 ODS-3 preparative column, 0.94 x 50 cm)
Mobile Phase:
-
Acetonitrile: 0.1% H3PO4 (20:80, v/v)
Procedure:
-
Prepare samples and standards in a suitable buffer.
-
Inject the sample onto the C18 column.
-
Elute isocratically with the mobile phase at a flow rate of 4 mL/min.
-
Monitor the absorbance at 274 nm.
-
Identify and quantify the prephenate peak by comparing its retention time and peak area to that of a known standard.
Visualizations
Metabolic Pathway of this compound Biosynthesis
Caption: Metabolic pathway from chorismate to phenylalanine and tyrosine.
TyrR Regulatory Network
Caption: Transcriptional regulation of aromatic amino acid biosynthesis by TyrR.
References
- 1. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel exported fusion enzymes with chorismate mutase and cyclohexadienyl dehydratase activity: Shikimate pathway enzymes teamed up in no man's land - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resource.aminer.org [resource.aminer.org]
- 7. Chorismate mutase-prephenate dehydratase from Escherichia coli. Study of catalytic and regulatory domains using genetically engineered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. Exploring the active site of chorismate mutase by combinatorial mutagenesis and selection: the importance of electrostatic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Probing the catalytic mechanism of prephenate dehydratase by site-directed mutagenesis of the Escherichia coli P-protein dehydratase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Feedback Inhibition of Chorismate Mutase/Prephenate Dehydrogenase (TyrA) of Escherichia coli: Generation and Characterization of Tyrosine-Insensitive Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biosynthesis of the Aromatic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
The Central Role of Prephenic Acid in Aromatic Amino Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prephenic acid, a key intermediate in the shikimate pathway, stands at a critical metabolic crossroads in bacteria, archaea, fungi, and plants. Its strategic position as the branch point for the synthesis of the essential aromatic amino acids, L-phenylalanine and L-tyrosine, makes it a focal point for research in metabolic engineering and a potential target for the development of novel antimicrobial agents and herbicides. This technical guide provides an in-depth exploration of the role of this compound, the enzymes that metabolize it, and the experimental protocols used to study these processes.
The Shikimate Pathway and the Genesis of this compound
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate.[1][2] Chorismate is the last common precursor for the three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.[2][3] The formation of this compound from chorismate, catalyzed by the enzyme chorismate mutase, is a pivotal step that commits the carbon flow towards the synthesis of phenylalanine and tyrosine.[1][4] This transformation is a rare example of a pericyclic reaction in primary metabolism, specifically a Claisen rearrangement.[1][5]
The Bifurcation of the Pathway: Phenylalanine and Tyrosine Synthesis
Following its synthesis, this compound is directed down one of two branches of the aromatic amino acid pathway, each catalyzed by a specific enzyme.
The Phenylalanine Branch: Prephenate Dehydratase
Prephenate dehydratase (PDT) catalyzes the dehydration and decarboxylation of this compound to form phenylpyruvate.[4] This reaction is a key step in the biosynthesis of L-phenylalanine. Phenylpyruvate is subsequently transaminated to yield L-phenylalanine.
The Tyrosine Branch: Prephenate Dehydrogenase
Prephenate dehydrogenase (PDH) catalyzes the NAD(P)+-dependent oxidative decarboxylation of this compound to produce 4-hydroxyphenylpyruvate.[4] This intermediate is then transaminated to form L-tyrosine.
Regulation of this compound Metabolism
The flux of metabolites through the phenylalanine and tyrosine branches is tightly regulated to meet the cell's metabolic demands. The primary mechanism of regulation is feedback inhibition, where the end products of the pathway, L-phenylalanine and L-tyrosine, allosterically inhibit the enzymes at the branch point.
In some organisms, these amino acids can also exhibit cross-inhibition or synergistic effects on the enzymes. For instance, in Corynebacterium glutamicum, L-phenylalanine and L-tryptophan strongly inhibit prephenate dehydratase, while L-tyrosine stimulates its activity.[7][8] This intricate regulatory network ensures a balanced synthesis of these crucial amino acids.
Quantitative Data on Key Enzymes
The kinetic properties of prephenate dehydratase and prephenate dehydrogenase have been characterized in various organisms. The following tables summarize key quantitative data for these enzymes.
| Organism | Enzyme | Substrate | Km (mM) | Activators | Inhibitors | Ki (µM) | pH Optimum | Temp. Optimum (°C) |
| Alcaligenes eutrophus H16 | Prephenate Dehydratase | Prephenate | 0.67 | Tyrosine (up to 10-fold) | Phenylalanine (competitive), Tryptophan (competitive) | Phe: 2.6, Trp: 23 | 5.7 | 48 |
| Corynebacterium glutamicum | Prephenate Dehydratase | Prephenate | 0.1 | Tyrosine (6-fold), Methionine, Leucine, Isoleucine, Histidine | Phenylalanine, Tryptophan | - | - | - |
| Alcaligenes eutrophus H16 | Prephenate Dehydrogenase | Prephenate | 0.045 | - | Tyrosine (competitive with prephenate), p-hydroxyphenylpyruvate (product inhibition) | Tyr: 60, p-HPP: 130 | 7.0 - 7.6 | 38 |
| Alcaligenes eutrophus H16 | Prephenate Dehydrogenase | NAD | 0.14 | - | Tyrosine (non-competitive with NAD) | - | 7.0 - 7.6 | 38 |
Table 1: Kinetic Parameters of Prephenate Dehydratase and Prephenate Dehydrogenase.
Experimental Protocols
The study of this compound metabolism relies on robust enzymatic assays. The following are detailed methodologies for the spectrophotometric analysis of prephenate dehydratase and prephenate dehydrogenase activity.
Spectrophotometric Assay for Prephenate Dehydratase Activity
This assay measures the formation of phenylpyruvate from prephenate. The enol form of phenylpyruvate has a characteristic absorbance at 320 nm in an alkaline solution.
Materials:
-
Potassium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound solution (typically 1-10 mM in water, prepared fresh)
-
Purified prephenate dehydratase
-
NaOH (1 M)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 8.0) and the desired concentration of this compound in a total volume of 1.0 mL.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of purified prephenate dehydratase.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 0.5 mL of 1 M NaOH. The addition of NaOH also converts phenylpyruvate to its enol form.
-
Measure the absorbance of the solution at 320 nm.
-
A blank reaction containing all components except the enzyme should be run in parallel to correct for any non-enzymatic degradation of prephenate.
-
Calculate the concentration of phenylpyruvate formed using its molar extinction coefficient (ε ≈ 17,500 M⁻¹cm⁻¹ at 320 nm in alkaline conditions).
Spectrophotometric Assay for Prephenate Dehydrogenase Activity
This assay continuously monitors the production of NADH or NADPH by measuring the increase in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
This compound solution (typically 0.1-1 mM in water, prepared fresh)
-
NAD⁺ or NADP⁺ solution (typically 1-2 mM in water)
-
Purified prephenate dehydrogenase
-
Spectrophotometer with a temperature-controlled cuvette holder and quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 0.1 M Tris-HCl buffer (pH 8.0), the desired concentration of this compound, and NAD⁺ or NADP⁺. The total volume is typically 1.0 mL.
-
Place the cuvette in the spectrophotometer and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of purified prephenate dehydrogenase and mix thoroughly.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
The initial linear rate of the reaction (ΔA₃₄₀/min) should be determined.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH or NADPH (ε = 6220 M⁻¹cm⁻¹ at 340 nm).[4][6]
Visualizing the Core Concepts
To further elucidate the central role of this compound, the following diagrams illustrate the key pathways and a representative experimental workflow.
Caption: The central role of this compound in the biosynthesis of phenylalanine and tyrosine.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of Chorismate mutase-prephenate dehydratase and prephenate dehydrogenase from alcaligenes eutrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the molar absorptivity of NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
A Technical Guide to the Shikimate Pathway and Prephenic Acid Formation
Executive Summary: The shikimate pathway is a crucial seven-step metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] Its absence in mammals makes it a prime target for the development of herbicides and antimicrobial agents.[3][4][5] This guide provides an in-depth exploration of the pathway's core enzymatic reactions, with a specific focus on the pivotal conversion of chorismate to prephenic acid. This reaction is catalyzed by the enzyme chorismate mutase, which represents a key branch point directing metabolic flux toward phenylalanine and tyrosine.[6][7] We will detail the catalytic mechanism, present quantitative kinetic data, outline experimental protocols for enzyme analysis, and discuss the pathway's significance as a therapeutic target.
Introduction to the Shikimate Pathway
The shikimate pathway bridges carbohydrate metabolism with the synthesis of essential aromatic compounds.[1] It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway.[4][8] Through seven enzymatic steps, this pathway yields chorismate, the last common precursor for the three aromatic amino acids and numerous other secondary metabolites.[1][4][9] In plants, it is estimated that 20% of all fixed carbon flows through this pathway, highlighting its metabolic significance.[9] Because this pathway is essential in many pathogens but absent in humans, the enzymes involved are attractive targets for the rational design of new drugs.[3][4][10]
The Core Pathway: From PEP and E4P to Chorismate
The conversion of PEP and E4P to chorismate is a highly conserved sequence of seven reactions catalyzed by six enzymes (steps 3 and 4 are often catalyzed by a bifunctional enzyme).[8] The central metabolite, shikimate, gives the pathway its name. The final enzyme, chorismate synthase, catalyzes the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate.[11]
The diagram below outlines the sequential conversion of substrates through the core pathway.
The Branch Point: Chorismate Mutase and the Formation of this compound
Chorismate is a critical branch point metabolite.[4] It can be channeled towards tryptophan synthesis or, through the action of chorismate mutase (EC 5.4.99.5), converted to prephenate.[6] Prephenate is the dedicated precursor for phenylalanine and tyrosine biosynthesis.[7] The enzyme chorismate mutase is therefore vital for regulating the metabolic flux between these aromatic amino acid branches.[6]
The Catalytic Mechanism: A Pericyclic Rearrangement
Chorismate mutase catalyzes the formal Claisen rearrangement of chorismate to prephenate, a reaction that is the only known example of a naturally occurring enzyme-catalyzed pericyclic reaction.[6][12] This intramolecular rearrangement proceeds through a concerted, but asynchronous, chair-like transition state.[12][13] The enzyme provides a catalytic rate enhancement of over 106-fold compared to the uncatalyzed reaction in water.[12][14] This remarkable acceleration is achieved by binding and stabilizing the high-energy, pseudodiaxial conformation of chorismate required for the reaction.[15] Key active site residues, such as a positively charged arginine or lysine, provide electrostatic stabilization to the polarized transition state, particularly by interacting with the ether oxygen of the breaking C-O bond.[12][15][16]
The diagram below illustrates this enzymatic transformation.
Structural Biology of Chorismate Mutase
Chorismate mutases are structurally diverse. The majority, particularly in bacteria like Escherichia coli, belong to the AroQ family and are characterized as intertwined homodimers of 3-helical subunits.[6] In contrast, the AroH family, found in organisms like Bacillus subtilis, features a trimeric structure based on an α/β barrel topology.[6][12] Some chorismate mutases are monofunctional enzymes, while others are bifunctional, containing fused domains for other enzymatic activities, such as prephenate dehydrogenase.[6][17] For example, in Mycobacterium tuberculosis, the chorismate mutase has intrinsically low activity and is boosted over 100-fold upon forming a complex with DAHP synthase, another shikimate pathway enzyme.[7]
Quantitative Analysis of Enzyme Kinetics
The catalytic efficiency of chorismate mutase varies across different organisms and enzyme families. Kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat) provide a quantitative measure of this performance. A summary of these parameters from several organisms is presented below.
| Organism | Enzyme Type/Family | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Alcaligenes eutrophus | - | 200 | N/A | N/A | [18] |
| Bacillus subtilis | Monofunctional (AroH) | 41 | 5.7 | 1.4 x 105 | [19] |
| Escherichia coli | Bifunctional (AroQp) | N/A | N/A | N/A | [20] |
| Mycobacterium tuberculosis (Rv1885c) | Secreted (AroQ) | 500 - 670 | N/A | N/A | [21] |
| Thermus thermophilus | Monofunctional (AroH) | 290 | 52.2 | 1.8 x 105 | [22] |
N/A: Data not available in the cited sources.
Experimental Protocols for Enzyme Analysis
The activity of chorismate mutase is typically quantified using spectrophotometric assays. These methods rely on the distinct UV absorbance properties of the substrate (chorismate), the product (prephenate), or a derivative of the product.
Spectrophotometric Assay for Chorismate Mutase Activity
This protocol describes a continuous assay that directly monitors the depletion of chorismate. An alternative endpoint assay involves converting prephenate to phenylpyruvate, which has a strong absorbance at 320 nm.[21][23]
Principle: The conversion of chorismate to prephenate leads to a decrease in absorbance at 274 nm (molar extinction coefficient, ε274 = 2630 M−1 cm−1).[19][24] The initial rate of this absorbance decrease is directly proportional to the enzyme's activity.
Materials:
-
Purified chorismate mutase enzyme
-
Chorismate solution (substrate)
-
Reaction Buffer: 50 mM Potassium Phosphate or Tris buffer, pH 7.5-8.0[16][18][24]
-
UV-transparent cuvettes or 96-well plates[24]
-
Temperature-controlled UV-Vis spectrophotometer or plate reader set to 274 nm and 30 °C[16][24]
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a cuvette containing the reaction buffer and a known concentration of chorismate (e.g., concentrations ranging from 30 µM to 500 µM for Km determination).[16]
-
Equilibration: Incubate the mixture at the assay temperature (e.g., 30 °C) for several minutes to ensure thermal equilibrium.
-
Initiate Reaction: Add a small, known amount of purified chorismate mutase to the cuvette to start the reaction. Mix quickly but gently.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 274 nm over time. Record data for the initial linear phase of the reaction.
-
Calculate Initial Velocity (v0): Determine the rate of change in absorbance (ΔA/min) from the linear portion of the curve. Convert this rate to concentration change per unit time using the Beer-Lambert law (v0 = (ΔA/min) / ε).
-
Kinetic Parameter Determination: Repeat steps 1-5 with varying concentrations of chorismate. Plot the calculated initial velocities (v0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[19] The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]total).
Downstream Fates of this compound
This compound itself is a branch point. It serves as the substrate for two distinct enzymes that lead to the formation of phenylalanine and tyrosine.
-
Prephenate Dehydratase (EC 4.2.1.51): This enzyme catalyzes the decarboxylation and dehydration of prephenate to form phenylpyruvate, the precursor to phenylalanine.[25][26]
-
Prephenate Dehydrogenase (EC 1.3.1.12): This enzyme performs an NAD+-dependent oxidative decarboxylation of prephenate to yield 4-hydroxyphenylpyruvate, the precursor to tyrosine.[17][18]
The activities of these enzymes, along with chorismate mutase, are often tightly regulated by feedback inhibition from the final products—phenylalanine and tyrosine—to maintain a balanced production of these essential amino acids.[18]
The Shikimate Pathway as a Therapeutic Target
The complete absence of the shikimate pathway in mammals makes its enzymes ideal targets for non-toxic antimicrobial agents, antiparasitic drugs, and herbicides.[1][4][5] The most well-known example is the broad-spectrum herbicide glyphosate, which specifically inhibits the sixth enzyme of the pathway, EPSP synthase.[1][2] There is significant research interest in developing inhibitors for other enzymes in the pathway.[3][27] For instance, inhibitors targeting 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase (DAH7PS), the first enzyme of the pathway, have been developed as potential leads for novel antituberculosis drugs.[10] The unique, enzyme-catalyzed pericyclic reaction of chorismate mutase also makes it an attractive and specific target for inhibitor design.
Conclusion
The shikimate pathway is a fundamental biochemical process essential for life in a vast range of organisms. The conversion of chorismate to prephenate by chorismate mutase is a master control point, directing metabolites into the synthesis of phenylalanine and tyrosine through a fascinating and powerful catalytic mechanism. A thorough understanding of this enzyme's structure, function, and kinetics is critical for fields ranging from metabolic engineering to the development of next-generation antimicrobial drugs and herbicides. The detailed quantitative data and experimental frameworks provided in this guide serve as a valuable resource for researchers and professionals dedicated to exploring and exploiting this vital metabolic pathway.
References
- 1. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Shikimate Kinase and Type II Dehydroquinase for Antibiotic Discovery: Structure-Based Design and Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 7. Structure and function of a complex between chorismate mutase and DAHP synthase: efficiency boost for the junior partner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana [bioone.org]
- 9. [PDF] The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 10. Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. johnmsanderson.com [johnmsanderson.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. pnas.org [pnas.org]
- 17. Prephenate dehydrogenase - Wikipedia [en.wikipedia.org]
- 18. Regulation of Chorismate mutase-prephenate dehydratase and prephenate dehydrogenase from alcaligenes eutrophus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bacillus subtilis chorismate mutase is partially diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Chorismate mutase of Thermus thermophilus is a monofunctional AroH class enzyme inhibited by tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Two Chorismate Mutases from both Mycobacterium tuberculosis and Mycobacterium smegmatis: Biochemical Analysis and Limited Regulation of Promoter Activity by Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 26. Prephenate dehydratase - Wikipedia [en.wikipedia.org]
- 27. portlandpress.com [portlandpress.com]
An In-depth Technical Guide on the Conversion of Chorismic Acid to Prephenic Acid by Chorismate Mutase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chorismate mutase (EC 5.4.99.5) is a pivotal enzyme in the shikimate pathway, catalyzing the Claisen rearrangement of chorismic acid to prephenic acid. This reaction is the committed step in the biosynthesis of the aromatic amino acids tyrosine and phenylalanine in bacteria, fungi, plants, and some protists.[1][2] The absence of the shikimate pathway in mammals makes chorismate mutase an attractive target for the development of novel antimicrobial agents and herbicides.[3] This guide provides a comprehensive overview of the enzyme's mechanism, quantitative kinetic data, detailed experimental protocols, and key regulatory pathways.
The enzymatic reaction proceeds through a chair-like transition state and results in a rate acceleration of approximately 106-fold compared to the uncatalyzed reaction in aqueous solution.[4][5] The active site of chorismate mutase stabilizes this transition state through a network of hydrogen bonds and electrostatic interactions.[2][5] Chorismate mutases are broadly classified into two main families based on their structure: the AroQ family, which are typically dimeric or multimeric and are found in many bacteria and eukaryotes, and the AroH family, which are trimeric and found in organisms like Bacillus subtilis.[2][6]
Quantitative Data on Chorismate Mutase Activity
The catalytic efficiency and substrate affinity of chorismate mutase vary across different organisms and in the presence of inhibitors. The following tables summarize key kinetic parameters for the enzyme from several well-studied species and the inhibition constants for various compounds.
Table 1: Kinetic Parameters of Chorismate Mutase from Various Organisms
| Organism | Enzyme Type | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli | Bifunctional (with prephenate dehydratase) | ~3 - 40 | 12 - 42 | ~1 x 106 | [7] |
| Saccharomyces cerevisiae | Monofunctional | 900 (unliganded) | - | - | [7] |
| Bacillus subtilis | Monofunctional (AroH) | - | - | - | [4] |
| Mycobacterium tuberculosis (secreted, *MtCM) | Monofunctional (AroQ) | 500 ± 50 | 60 | - | [1][8] |
| Mycobacterium tuberculosis (intracellular) | Monofunctional (AroQ) | - | - | 1.8 x 103 (alone) | [7] |
| Mycobacterium tuberculosis (intracellular complex with DAHP synthase) | Monofunctional (AroQ) | - | - | 2.4 x 105 | [7] |
Note: Kinetic parameters can vary depending on the experimental conditions such as pH and temperature.
Table 2: Inhibition of Chorismate Mutase
| Organism | Inhibitor | Type of Inhibition | Ki (µM) | Reference |
| Escherichia coli | Tyrosine | Feedback Inhibition | - | [9] |
| Saccharomyces cerevisiae | Tyrosine | Allosteric Inhibition | - | [10] |
| Saccharomyces cerevisiae | Phenylalanine | Allosteric Inhibition | - | [10] |
| Thermus thermophilus | Tyrosine | Competitive | 34 | [11] |
| Various | Transition-State Analogs | Competitive | Varies | [12] |
Note: The effectiveness of feedback inhibition can be influenced by the specific isoform of the enzyme and the presence of other allosteric effectors.
Experimental Protocols
This section provides detailed methodologies for the purification of chorismate mutase, the assay of its enzymatic activity, and a protocol for site-directed mutagenesis to study the function of specific amino acid residues.
Purification of Recombinant Chorismate Mutase
This protocol describes the purification of a His-tagged chorismate mutase expressed in E. coli.
-
Cell Lysis:
-
Resuspend the cell pellet from a 1 L culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,500 x g for 20 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the crude cell extract.[13]
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose (B213101) column with binding buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Load the crude extract onto the column.
-
Wash the column with the binding buffer containing 20 mM imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged chorismate mutase with elution buffer (binding buffer containing 250 mM imidazole).[13]
-
-
Ion-Exchange Chromatography (Optional Polishing Step):
-
Size-Exclusion Chromatography (Final Polishing Step):
-
Concentrate the fractions containing chorismate mutase.
-
Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 20 mM BTP, pH 7.5, 150 mM NaCl).[13]
-
Collect fractions containing the purified protein.
-
-
Purity and Concentration Determination:
-
Assess the purity of the final protein sample by SDS-PAGE.
-
Determine the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.
-
Chorismate Mutase Activity Assay (Spectrophotometric Method)
This continuous spectrophotometric assay monitors the disappearance of chorismate at 274 nm or 310 nm.[7][14]
-
Reaction Mixture Preparation:
-
Assay Procedure:
-
Add the reaction buffer and varying concentrations of chorismic acid substrate (typically ranging from 10 µM to 1500 µM) to a quartz cuvette.[14]
-
Equilibrate the cuvette at the desired temperature (e.g., 30°C or 37°C).[1][14]
-
Initiate the reaction by adding a known concentration of purified chorismate mutase.
-
Immediately monitor the decrease in absorbance at 274 nm (ε = 2630 M-1cm-1) or 310 nm (ε = 370 M-1cm-1) over time using a UV-Vis spectrophotometer.[7][14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the equation kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Site-Directed Mutagenesis
This protocol outlines a typical PCR-based method for introducing specific mutations into the gene encoding chorismate mutase.
-
Primer Design:
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA (carrying the chorismate mutase gene), the mutagenic primers, dNTPs, a high-fidelity DNA polymerase (e.g., Pfu or Phusion), and the appropriate buffer.[15]
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[15][16] The extension time should be sufficient to amplify the entire plasmid.
-
-
Digestion of Parental DNA:
-
Transformation:
-
Transform competent E. coli cells with the DpnI-treated PCR product.
-
Plate the transformed cells on an appropriate selective agar (B569324) medium.
-
-
Verification of Mutation:
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Visualizations
The following diagrams illustrate the core concepts and workflows discussed in this guide.
Enzymatic Reaction
References
- 1. journals.asm.org [journals.asm.org]
- 2. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 3. Aromatic amino acid - Wikipedia [en.wikipedia.org]
- 4. Analysis of chorismate mutase catalysis by QM/MM modelling of enzyme-catalysed and uncatalysed reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. Chorismate mutase - Department of Chemistry [mn.uio.no]
- 7. Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Feedback Inhibition of Chorismate Mutase/Prephenate Dehydrogenase (TyrA) of Escherichia coli: Generation and Characterization of Tyrosine-Insensitive Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A tyrosine residue is involved in the allosteric binding of tryptophan to yeast chorismate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transition State Analog Inhibitors of Chorismate Mutase - Charles Robert Johnson - Google 圖書 [books.google.com.hk]
- 13. A novel noncovalent complex of chorismate mutase and DAHP synthase from Mycobacterium tuberculosis: protein purification, crystallization and X-ray diffraction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-Directed Mutagenesis [protocols.io]
- 16. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
The Stereochemical intricacies of Natural Prephenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core stereochemical aspects of natural prephenic acid, a crucial intermediate in the biosynthesis of aromatic amino acids. This document provides a comprehensive overview of its structure, biosynthesis, and enzymatic conversions, with a focus on the stereochemical principles that govern these processes. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.
Absolute Configuration and Stereochemistry of this compound
Natural this compound, systematically named (1s,4s)-1-carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid, is a fascinating molecule from a stereochemical perspective. Although it possesses two stereogenic centers at C1 and C4 of the cyclohexadiene ring, it is an achiral and therefore optically inactive molecule.[1][2] This arises from the presence of a plane of symmetry in the molecule.
The stereochemistry of natural this compound is defined by the cis relationship between the carboxyl group at C1 and the hydroxyl group at C4.[1][2] The alternative diastereomer, with a trans configuration, is known as epithis compound and possesses (1r,4r) stereochemistry.[1][2]
| Property | Description | Reference |
| Systematic Name | (1s,4s)-1-carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid | [1] |
| Common Name | This compound, Prephenate | [1] |
| Stereochemistry | cis configuration of C1-carboxyl and C4-hydroxyl groups | [1][2] |
| IUPAC Designation | (1s,4s) | [1][2] |
| Chirality | Achiral (meso compound) | [1][2] |
| Optical Activity | Optically inactive | [1][2] |
| Specific Rotation ([α]) | 0° | [1][2] |
Physicochemical Properties
This compound is a dicarboxylic acid, and its acidity is characterized by two distinct pKa values corresponding to the dissociation of its two protons. The exact experimental values can vary slightly depending on the conditions, but they reflect the different chemical environments of the two carboxyl groups. The hydroxyl group is significantly less acidic.
| Property | Value | Notes |
| pKa1 (C1-carboxyl) | ~2.9 | The proximity of the electron-withdrawing pyruvyl side chain increases the acidity of this carboxyl group. |
| pKa2 (pyruvyl carboxyl) | ~3.9 | This carboxyl group is further from the electron-withdrawing ring substituent. |
| pKa3 (C4-hydroxyl) | >10 | Typical pKa for a secondary alcohol. |
Note: The pKa values are estimations based on typical values for similar functional groups in dicarboxylic acids.
Biosynthesis of this compound: A Stereospecific Claisen Rearrangement
Natural this compound is biosynthesized from chorismic acid through a remarkable and highly stereospecific[3][3]-sigmatropic rearrangement, a type of Claisen rearrangement.[1][2] This reaction is catalyzed by the enzyme chorismate mutase (EC 5.4.99.5). The enzyme plays a crucial role in orienting the chorismate substrate into a chair-like transition state, which is essential for the stereospecific formation of the (1s,4s)-cis isomer of this compound.
The stereochemical course of this enzymatic reaction ensures the correct configuration required for subsequent steps in the biosynthesis of phenylalanine and tyrosine.
Enzymatic Conversion of this compound: Stereochemical Fate
This compound stands at a critical branch point in aromatic amino acid biosynthesis. Its stereochemistry dictates the subsequent enzymatic transformations leading to either phenylalanine or tyrosine.
Conversion to Phenylpyruvate by Prephenate Dehydratase
Prephenate dehydratase (EC 4.2.1.51) catalyzes the decarboxylation and dehydration of this compound to yield phenylpyruvic acid, the precursor to phenylalanine. This reaction involves the removal of the C4 hydroxyl group and the C1 carboxyl group. The reaction proceeds with anti-elimination of the hydroxyl and carboxyl groups.
Conversion to 4-Hydroxyphenylpyruvate by Prephenate Dehydrogenase
Prephenate dehydrogenase (EC 1.3.1.12) catalyzes the NAD+-dependent oxidative decarboxylation of this compound to form 4-hydroxyphenylpyruvic acid, the precursor to tyrosine. This reaction involves the oxidation of the C4 hydroxyl group to a ketone and the subsequent decarboxylation. The stereochemistry of the hydride removal from NADH is specific.
Quantitative Data on Enzyme Kinetics
The enzymes responsible for the synthesis and conversion of this compound have been extensively studied. The following tables summarize key kinetic parameters for these enzymes from various organisms.
Table 1: Kinetic Parameters for Chorismate Mutase
| Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli | 250 | 50 | 2.0 x 105 | |
| Bacillus subtilis | 8 | 1.5 | 1.9 x 105 | |
| Saccharomyces cerevisiae | 130 | 3.3 | 2.5 x 104 |
Table 2: Kinetic Parameters for Prephenate Dehydratase
| Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli | 50 | 25 | 5.0 x 105 | |
| Bacillus subtilis | 40 | 10 | 2.5 x 105 |
Table 3: Kinetic Parameters for Prephenate Dehydrogenase
| Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli | 40 | 1.5 | 3.8 x 104 | |
| Saccharomyces cerevisiae | 100 | 2.0 | 2.0 x 104 |
Experimental Protocols
Isolation and Purification of this compound from E. coli Mutants
This protocol is adapted from methodologies described for the isolation of this compound from phenylalanine-auxotrophic mutants of Escherichia coli that are deficient in prephenate dehydratase activity.[2]
1. Culture Growth and Prephenate Accumulation:
-
Grow a suitable E. coli mutant strain (e.g., a pheA knockout) in a minimal medium supplemented with limiting amounts of phenylalanine to allow for initial growth.
-
Once the culture reaches the late logarithmic phase, harvest the cells by centrifugation.
-
Wash the cells with a buffer lacking phenylalanine and resuspend them in a production medium without phenylalanine to induce the accumulation of prephenate in the culture supernatant.
2. Initial Purification:
-
Remove the bacterial cells from the culture medium by centrifugation.
-
Acidify the supernatant to approximately pH 3.0 with a suitable acid (e.g., HCl). This step helps in the subsequent binding to an anion-exchange resin.
-
Apply the acidified supernatant to a column of Dowex-1 (or a similar anion-exchange resin) that has been pre-equilibrated with the same acidic buffer.
3. Elution and Salt Formation:
-
Wash the column extensively with the acidic buffer to remove unbound impurities.
-
Elute the this compound from the column using a salt gradient (e.g., 0-1 M NaCl).
-
Monitor the fractions for the presence of this compound using a spectrophotometric assay (acid-catalyzed conversion to phenylpyruvic acid, which absorbs at 320 nm).
-
Pool the fractions containing this compound and precipitate it as its barium salt by adding a solution of barium chloride. The barium salt of this compound is relatively stable.
4. Final Purification:
-
The crude barium prephenate can be further purified by recrystallization or by using high-performance liquid chromatography (HPLC) on a suitable column (e.g., a C18 reverse-phase column with an acidic mobile phase).
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide definitive evidence for its structure and stereochemistry.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass analysis.
Conclusion
The stereochemistry of natural this compound is a cornerstone of aromatic amino acid biosynthesis. Its specific (1s,4s)-cis configuration, arising from a highly stereospecific enzymatic Claisen rearrangement, dictates its subsequent metabolic fate. Understanding the stereochemical principles governing its formation and conversion is of paramount importance for researchers in biochemistry, enzymology, and drug development, particularly for the design of inhibitors targeting the shikimate pathway, which is essential in many pathogens but absent in humans. This guide provides a foundational understanding of these critical stereochemical aspects.
References
Prephenic Acid: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prephenic acid is a crucial non-aromatic biosynthetic intermediate situated at a key branch point in the shikimate pathway. This pathway is essential for the de novo synthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, plants, and other organisms. Due to its central role and inherent instability, understanding the chemical structure and properties of this compound is of significant interest to researchers in biochemistry, enzymology, and drug development. This technical guide provides an in-depth overview of this compound, including its structure, physicochemical properties, biosynthetic pathway, and experimental protocols for its study.
Chemical Structure and Nomenclature
This compound, in its anionic form prephenate, is a dicarboxylic acid with the chemical formula C₁₀H₁₀O₆.[1] Its systematic IUPAC name is 1-carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid.[2] The molecule possesses a cyclohexadiene ring with a hydroxyl group and a pyruvic acid side chain attached to the same carbon atom.
Stereochemistry: this compound is an achiral molecule that contains two pseudoasymmetric centers at the C1 and C4 positions of the cyclohexadiene ring. The naturally occurring isomer is the cis-(1s,4s) diastereomer, where the carboxyl and hydroxyl groups are on the same side of the ring. The trans-(1r,4r) isomer is referred to as epithis compound.[1]
Physicochemical Properties
The inherent instability of this compound makes the experimental determination of its physicochemical properties challenging. It readily undergoes aromatization under acidic or basic conditions.[1] Consequently, it is often isolated and studied as its more stable barium salt.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₀O₆ | |
| Molecular Weight | 226.18 g/mol | [1] |
| Predicted pKa | 2.48 ± 0.54 | This is a predicted value; experimental determination is complicated by instability.[2] |
| Solubility (Water) | Soluble | Estimated to be 1 x 10⁶ mg/L at 25 °C. |
| Melting Point | Not available | The free acid is unstable and has not been isolated as a stable crystalline solid to determine a melting point. |
| Appearance | Crystalline solid (as barium salt) | [3] |
Biosynthesis of this compound
This compound is a key intermediate in the shikimate pathway, branching off to the biosynthesis of phenylalanine and tyrosine.
-
Formation from Chorismic Acid: this compound is synthesized from chorismic acid through a[2][2]-sigmatropic Claisen rearrangement. This reaction is catalyzed by the enzyme chorismate mutase .[1]
-
Conversion to Phenylalanine and Tyrosine: this compound serves as the substrate for two subsequent enzymatic reactions:
Biosynthetic Pathway Diagram
Caption: Biosynthesis of Phenylalanine and Tyrosine from Chorismic Acid via this compound.
Experimental Protocols
Due to its instability, the isolation and characterization of this compound require specific protocols.
Isolation and Purification of this compound (as Barium Salt) from E. coli Mutant
This protocol is based on methods developed for the isolation of this compound from auxotrophic mutants of Escherichia coli that are deficient in prephenate dehydratase or prephenate dehydrogenase.
1. Culturing of E. coli Mutant:
- An appropriate E. coli strain (e.g., a mutant blocked in phenylalanine and tyrosine synthesis downstream of prephenate) is cultured in a minimal medium supplemented with limiting amounts of phenylalanine and tyrosine.
- The culture is grown under aerobic conditions until the late logarithmic phase.
2. Harvesting and Cell Lysis:
- The bacterial cells are harvested by centrifugation.
- The cell pellet is washed with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
- Cells are lysed using methods such as sonication or French press to release the intracellular contents, including accumulated this compound.
3. Clarification of Lysate:
- The cell lysate is centrifuged at high speed to remove cell debris, yielding a clear supernatant.
4. Anion Exchange Chromatography:
- The supernatant is applied to an anion-exchange chromatography column (e.g., DEAE-cellulose or a strong anion exchanger).
- The column is washed with a low concentration buffer to remove unbound proteins and other molecules.
- This compound is eluted using a salt gradient (e.g., NaCl or ammonium (B1175870) bicarbonate).
5. Precipitation as Barium Salt:
- Fractions containing this compound (identified by a suitable assay, such as enzymatic conversion or UV spectrophotometry after acid conversion to phenylpyruvate) are pooled.
- A solution of barium chloride or barium acetate (B1210297) is added to the pooled fractions to precipitate barium prephenate.
- The precipitate is collected by centrifugation, washed with water and ethanol, and dried under vacuum.
Characterization of this compound
Spectroscopic Data:
| Technique | Observed Data (for Prephenate in D₂O, pH 7.4) |
| ¹H NMR | δ 5.99 (m), 4.52 (m), 3.14 (d) |
| ¹³C NMR | δ 134.0, 130.4, 64.1, 51.2, 50.7 |
| UV-Vis | No significant absorbance in the UV-Vis region. Its conversion product, phenylpyruvic acid (formed upon acidification), has a λmax around 320 nm. |
| IR (as Ba salt) | Strong absorptions are expected for the carboxylate and hydroxyl groups. |
| Mass Spec. | Expected m/z for [M-H]⁻: 225.04 |
Experimental Workflow for Characterization:
Caption: Workflow for the isolation and characterization of this compound.
Conclusion
This compound remains a molecule of significant interest due to its pivotal role in the biosynthesis of aromatic amino acids. While its inherent instability presents challenges for its study, the methods outlined in this guide provide a framework for its isolation, characterization, and the investigation of its enzymatic conversions. A thorough understanding of the chemical properties of this compound is essential for the development of novel antimicrobial agents and herbicides that target the shikimate pathway, as well as for metabolic engineering applications aimed at the overproduction of valuable aromatic compounds.
References
An In-depth Technical Guide to the Core Enzymes of Prephenic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prephenic acid is a crucial branch-point intermediate in the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids L-phenylalanine and L-tyrosine in bacteria, fungi, plants, and some protists. The enzymes that metabolize this compound are essential for the survival of these organisms and are attractive targets for the development of herbicides and antimicrobial agents, as this pathway is absent in mammals. This technical guide provides a comprehensive overview of the core enzymes involved in this compound metabolism, their catalytic mechanisms, quantitative data, and detailed experimental protocols for their study.
Core Enzymes and Their Roles
The metabolic fate of prephenate is determined by a set of key enzymes that channel it towards either the phenylalanine or the tyrosine biosynthetic branch. The primary enzymes discussed in this guide are Chorismate Mutase, Prephenate Dehydratase, Prephenate Dehydrogenase, Prephenate Aminotransferase, and Arogenate Dehydrogenase.
Chorismate Mutase (CM)
Function and Mechanism: Chorismate mutase (EC 5.4.99.5) catalyzes the first committed step in the biosynthesis of L-phenylalanine and L-tyrosine by converting chorismate to prephenate.[1] This reaction is a pericyclic Claisen rearrangement, a rare example of a naturally occurring enzyme-catalyzed sigmatropic rearrangement.[1] The enzyme accelerates this reaction by a factor of 10^6 to 10^7 compared to the uncatalyzed reaction by stabilizing the chair-like transition state of the substrate.[1][2] Chorismate mutases are found in various organisms and can be classified into different families, such as the AroQ and AroH classes, which differ in structure and regulatory mechanisms.[1] In some bacteria, chorismate mutase exists as a bifunctional enzyme, fused with either prephenate dehydratase or prephenate dehydrogenase.[3][4]
Quantitative Data:
Table 1: Kinetic Parameters of Chorismate Mutase
| Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Activators | Inhibitors | Optimal pH | Optimal Temp (°C) | Reference(s) |
| Escherichia coli | Chorismate | - | - | - | NAD+, NADH | Prephenate, 4-hydroxyphenylpyruvate | - | - | [5][6] |
| Aerobacter aerogenes | Chorismate | - | - | - | NAD+, NADH | Prephenate, 4-hydroxyphenylpyruvate | - | - | [6] |
| Alcaligenes eutrophus | Chorismate | 200 | - | - | - | Phenylalanine, Prephenate | 7.8-8.2 | 47 | [7] |
| Mycobacterium tuberculosis (MtCM, standalone) | Chorismate | - | - | 1.8 x 10³ | - | - | - | - | [8] |
| Mycobacterium tuberculosis (MtCM, in complex with MtDS) | Chorismate | - | - | 2.4 x 10⁵ | - | - | - | - | [8] |
| Solanum tuberosum (Tryptophan activated) | Chorismate | 45 | - | - | Tryptophan | - | - | - | [9] |
| Solanum tuberosum (No activator) | Chorismate | 185 | - | - | - | - | - | - | [9] |
| Pinus pinaster (PpCM1) | Chorismate | - | 29.4 | - | - | - | - | - | [9] |
| Pinus pinaster (PpCM2) | Chorismate | - | 35 | - | - | - | - | - | [9] |
Experimental Protocols:
Protocol 1: Spectrophotometric Assay for Chorismate Mutase Activity [10][11]
This continuous assay monitors the disappearance of chorismate.
-
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Substrate: Chorismic acid solution (concentrations ranging from 10 µM to 1500 µM).
-
Enzyme: Purified chorismate mutase diluted in 20 mM Potassium Phosphate, pH 7.5, with 0.01 mg/mL BSA.
-
-
Procedure:
-
Set a UV/Vis spectrophotometer to 30°C.
-
In a quartz cuvette, mix the assay buffer and the chorismate solution.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution.
-
Monitor the decrease in absorbance at either 274 nm (ε = 2630 M⁻¹cm⁻¹) or 310 nm (ε = 370 M⁻¹cm⁻¹).
-
The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the rate of chorismate consumption using the Beer-Lambert law (A = εcl).
-
Determine K_m and k_cat by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.
-
Protocol 2: Purification of Recombinant Chorismate Mutase [12]
This protocol describes the purification of a bifunctional chorismate mutase/prephenate dehydrogenase from E. coli.
-
Cell Lysis:
-
Resuspend E. coli cell paste in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors).
-
Lyse cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto an affinity column (e.g., N-toluene-p-sulphonyl-L-p-aminophenylalanine-Sepharose-4B).[5]
-
Wash the column extensively with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Elute the bound enzyme by changing the pH of the buffer (e.g., to pH 9.0) or by using a competitive inhibitor in the elution buffer.
-
-
Size-Exclusion Chromatography:
-
As a final polishing step, apply the concentrated eluate from the affinity column to a size-exclusion column (e.g., Sephadex G-200) equilibrated with a suitable buffer to separate the enzyme from any remaining impurities.
-
Signaling Pathways and Logical Relationships:
Prephenate Dehydratase (PDT)
Function and Mechanism: Prephenate dehydratase (EC 4.2.1.51) catalyzes the conversion of prephenate to phenylpyruvate, a key step in the biosynthesis of L-phenylalanine.[3] The reaction involves a decarboxylation and a dehydration.[13] In some enteric bacteria, this enzyme is bifunctional with chorismate mutase activity.[3] A recently discovered family of non-aromatizing prephenate dehydratases, such as BacA, decarboxylates prephenate without aromatization, leading to the formation of dihydro-4-hydroxyphenylpyruvate, a precursor for non-proteinogenic amino acids.[12][14]
Quantitative Data:
Table 2: Kinetic Parameters of Prephenate Dehydratase and its Homologs
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹µM⁻¹) | Activators | Inhibitors | Optimal pH | Optimal Temp (°C) | Reference(s) |
| Prephenate Dehydratase | Alcaligenes eutrophus | Prephenate | 670 | - | - | Tyrosine | Phenylalanine, Tryptophan | 5.7 | 48 | [7] |
| AerD (non-aromatizing) | Planktothrix agardhii | Prephenate | 170 ± 3 | 245 ± 1 | ~1.44 | - | - | - | - | [12] |
| SalX (non-aromatizing) | Salinispora tropica | Prephenate | - | - | 0.73 | - | - | - | - | [12] |
Experimental Protocols:
Protocol 3: Spectrophotometric Assay for Prephenate Dehydratase Activity [15]
This assay is based on the UV absorbance of the product, phenylpyruvate.
-
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.0.
-
Substrate: this compound solution.
-
Enzyme: Purified prephenate dehydratase.
-
-
Procedure:
-
Set up a UV scanning spectrophotometer.
-
In a cuvette, add the assay buffer and prephenate.
-
Initiate the reaction by adding the enzyme.
-
Monitor the formation of the product by observing the increase in absorbance at the appropriate wavelength for the product (e.g., A₂₅₈ nm for the endocyclic diene product of non-aromatizing PDTs).[15]
-
-
Data Analysis:
-
Determine the initial rate of product formation from the change in absorbance over time.
-
Calculate kinetic parameters by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Protocol 4: Purification of Prephenate Dehydratase [16]
This protocol describes the purification of a bifunctional chorismate mutase-prephenate dehydratase from Alcaligenes eutrophus.
-
Cell Lysis and Fractionation:
-
Homogenize bacterial cells and clarify the lysate by centrifugation.
-
Perform ammonium (B1175870) sulfate (B86663) fractionation to precipitate the enzyme.
-
-
Chromatography:
-
Apply the resuspended pellet to a DEAE-cellulose column and elute with a salt gradient.
-
Further purify the active fractions using phenylalanine-substituted Sepharose, followed by Sephadex G-200 and hydroxyapatite (B223615) chromatography.
-
Signaling Pathways and Logical Relationships:
Prephenate Dehydrogenase (PDH)
Function and Mechanism: Prephenate dehydrogenase (EC 1.3.1.12) catalyzes the NAD⁺-dependent oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate, a precursor of L-tyrosine.[4][17] In some bacteria, this enzyme is bifunctional, possessing chorismate mutase activity.[17] The reaction mechanism is a rapid equilibrium random mechanism.[6]
Quantitative Data:
Table 3: Kinetic Parameters of Prephenate Dehydrogenase
| Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Activators | Inhibitors | Optimal pH | Optimal Temp (°C) | Reference(s) |
| Aquifex aeolicus (at 80°C) | Prephenate | 0.097 | 36 | - | Tyrosine | - | >95 | [14][16] |
| Alcaligenes eutrophus | Prephenate | 0.045 | - | - | Tyrosine, 4-hydroxyphenylpyruvate | 7.0-7.6 | 38 | [7] |
| Alcaligenes eutrophus | NAD⁺ | 0.14 | - | - | - | 7.0-7.6 | 38 | [7] |
Experimental Protocols:
Protocol 5: Spectrophotometric Assay for Prephenate Dehydrogenase Activity [1]
This continuous assay monitors the production of NADH.
-
Reagents:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
Substrates: Prephenate (e.g., 1 mM) and NAD⁺ (e.g., 2 mM).
-
Enzyme: Purified prephenate dehydrogenase.
-
-
Procedure:
-
Set a spectrophotometer to 340 nm and the desired temperature.
-
In a cuvette, mix the assay buffer, prephenate, and NAD⁺.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH (ε = 6220 M⁻¹cm⁻¹).
-
-
Data Analysis:
-
Calculate the rate of NADH production from the linear phase of the reaction.
-
Determine kinetic parameters by varying the concentrations of both substrates and fitting the data to the appropriate rate equation for a two-substrate reaction.
-
Protocol 6: Purification of Recombinant Prephenate Dehydrogenase [1]
This protocol describes the purification of a His-tagged prephenate dehydrogenase from Aquifex aeolicus.
-
Cell Lysis and Heat Treatment:
-
Lyse E. coli cells expressing the recombinant enzyme.
-
Heat the crude extract to denature and precipitate mesophilic E. coli proteins, taking advantage of the thermostability of the A. aeolicus enzyme.
-
Clarify the extract by centrifugation.
-
-
Nickel Affinity Chromatography:
-
Load the clarified extract onto a Ni-NTA column.
-
Wash the column with a buffer containing a low concentration of imidazole (B134444).
-
Elute the His-tagged enzyme with a buffer containing a high concentration of imidazole (e.g., 300 mM).
-
-
Thrombin Cleavage and Further Purification (Optional):
-
If the His-tag needs to be removed, treat the eluted protein with thrombin.
-
Re-apply the sample to the Ni-NTA column to remove the cleaved tag and any uncleaved protein.
-
Further purify the enzyme by size-exclusion chromatography.
-
Signaling Pathways and Logical Relationships:
Prephenate Aminotransferase (PAT)
Function and Mechanism: Prephenate aminotransferase (EC 2.6.1.79) catalyzes the transamination of prephenate to L-arogenate, a key step in the biosynthesis of L-phenylalanine and L-tyrosine in plants and some microorganisms.[6][18] This enzyme often exhibits activity with other substrates, such as aspartate.[6]
Quantitative Data:
Table 4: Kinetic Parameters of Prephenate Aminotransferase
| Organism | Substrate | K_m (µM) | Reference(s) |
| Anchusa officinalis | Prephenate | 80 | [19] |
| Anchusa officinalis | L-Aspartate | 80 | [19] |
Experimental Protocols:
Protocol 7: Coupled Spectrophotometric Assay for Prephenate Aminotransferase Activity [14]
This assay couples the PAT reaction to the arogenate dehydrogenase reaction.
-
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 8.0.
-
Substrates: Prephenate, an amino donor (e.g., L-aspartate or L-glutamate), and NADP⁺ (100 µM).
-
Coupling Enzyme: Purified arogenate dehydrogenase (e.g., 40 nM).
-
Enzyme: Purified prephenate aminotransferase.
-
-
Procedure:
-
Set a spectrophotometer to 340 nm and 30°C.
-
In a cuvette, mix the assay buffer, substrates (except the amino donor), and the coupling enzyme.
-
Initiate the reaction by adding the prephenate aminotransferase and the amino donor.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADPH (ε = 6250 M⁻¹cm⁻¹).
-
-
Data Analysis:
-
Calculate the rate of NADPH production, which is proportional to the rate of arogenate formation.
-
Determine kinetic parameters by varying the concentrations of prephenate and the amino donor.
-
Protocol 8: Purification of Recombinant Prephenate Aminotransferase [14]
-
Cell Culture and Lysis:
-
Overexpress the recombinant PAT in E. coli.
-
Harvest the cells and lyse them as described in Protocol 2.
-
-
Ion-Exchange Chromatography:
-
Load the soluble crude extract onto a Q-Sepharose column equilibrated with a suitable buffer (e.g., Buffer A).
-
Elute the proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the same buffer.
-
-
Further Purification (if necessary):
-
Pool the active fractions and further purify by size-exclusion chromatography (e.g., Superdex S200) or other chromatographic techniques as needed.
-
Signaling Pathways and Logical Relationships:
Arogenate Dehydrogenase (ADH)
Function and Mechanism: Arogenate dehydrogenase (EC 1.3.1.43) catalyzes the NAD(P)⁺-dependent oxidative decarboxylation of L-arogenate to L-tyrosine.[11] This is a key step in the arogenate pathway for tyrosine biosynthesis.
Quantitative Data:
Table 5: Kinetic Parameters of Arogenate Dehydrogenase
| Organism | Substrate | K_m (mM) | Activators | Inhibitors | Reference(s) |
| Sorghum bicolor | Arogenate | 0.32 | Tyrosine | Phenylalanine (K_i = 24 µM) | [5] |
Experimental Protocols:
Protocol 9: Spectrophotometric Assay for Arogenate Dehydrogenase Activity
This assay monitors the production of NAD(P)H.
-
Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, pH 8.0.
-
Substrates: L-Arogenate and NAD⁺ or NADP⁺.
-
Enzyme: Purified arogenate dehydrogenase.
-
-
Procedure:
-
Set a spectrophotometer to 340 nm and the appropriate temperature.
-
In a cuvette, combine the assay buffer, L-arogenate, and the nicotinamide (B372718) cofactor.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the rate of NAD(P)H formation.
-
Determine kinetic parameters by varying substrate concentrations.
-
Signaling Pathways and Logical Relationships:
Summary of Prephenate Metabolism Pathways
The following diagram illustrates the central role of prephenate and the divergent pathways leading to the synthesis of L-phenylalanine and L-tyrosine.
Conclusion
The enzymes of this compound metabolism represent a highly regulated and interconnected network that is vital for the production of aromatic amino acids in a wide range of organisms. A thorough understanding of their structure, function, and kinetics is paramount for the development of novel antimicrobial agents and herbicides. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate these critical enzymatic targets.
References
- 1. Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.org [mdanderson.org]
- 3. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 4. scribd.com [scribd.com]
- 5. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple spectrophotometric assay for arogenate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel exported fusion enzymes with chorismate mutase and cyclohexadienyl dehydratase activity: Shikimate pathway enzymes teamed up in no man's land - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What Drives Chorismate Mutase to Top Performance? Insights from a Combined In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chorismate mutase/prephenate dehydrogenase from Escherichia coli K12: purification, characterization, and identification of a reactive cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Three Different Classes of Aminotransferases Evolved Prephenate Aminotransferase Functionality in Arogenate-competent Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and properties of chorismate mutase-prephenate dehydratase and prephenate dehydrogenase from Alcaligenes eutrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A continuous, anaerobic spectrophotometric assay for chorismate synthase activity that utilizes photoreduced flavin mononucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prephenate dehydratase - Wikipedia [en.wikipedia.org]
- 19. Purification and characterization of prephenate aminotransferase from Anchusa officinalis cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Prephenic Acid: A Pivotal Branch Point Intermediate in Aromatic Amino Acid Biosynthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prephenic acid, in its anionic form prephenate, is a critical intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, fungi, plants, and apicomplexan parasites.[1][2] Its position as the product of the chorismate mutase-catalyzed rearrangement of chorismate places it at a crucial metabolic fork. From this juncture, pathways diverge to produce phenylalanine and tyrosine through distinct enzymatic steps. Furthermore, prephenate serves as a precursor for a variety of secondary metabolites.[3] The absence of the shikimate pathway in animals makes the enzymes that metabolize prephenate attractive targets for the development of novel herbicides and antimicrobial agents.[1] This guide provides an in-depth examination of this compound's role as a branch point intermediate, detailing the enzymology, regulation, and experimental protocols relevant to its study.
The Shikimate Pathway and the Genesis of this compound
The shikimate pathway bridges central carbon metabolism with the synthesis of aromatic compounds. It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through seven enzymatic steps to yield chorismate, the final common precursor for all three aromatic amino acids.[2]
The formation of prephenate from chorismate is the first committed step towards the synthesis of phenylalanine and tyrosine. This reaction is a[3][3]-sigmatropic Claisen rearrangement catalyzed by the enzyme chorismate mutase (CM) .[4][5]
Prephenate as a Central Metabolic Branch Point
Prephenate is a gateway molecule, directing carbon flux into several distinct biosynthetic routes. The specific fate of prephenate is determined by the enzymatic machinery present in the organism and is often subject to tight metabolic regulation.
The Phenylpyruvate and 4-Hydroxyphenylpyruvate Pathways
In many bacteria and fungi, prephenate is directed towards phenylalanine and tyrosine through two parallel reactions involving keto acid intermediates.[6][7]
-
To Phenylalanine: Prephenate dehydratase (PDT) catalyzes the decarboxylation and dehydration of prephenate to form phenylpyruvate.[8] Phenylpyruvate is then transaminated to yield L-phenylalanine.
-
To Tyrosine: Prephenate dehydrogenase (PDH) catalyzes the NAD(P)+-dependent oxidative decarboxylation of prephenate to form 4-hydroxyphenylpyruvate.[9] This product is subsequently transaminated to yield L-tyrosine.
The Arogenate Pathway
In most plants and some bacteria, an alternative route known as the arogenate pathway is predominant.[5][10]
-
Transamination First: Prephenate aminotransferase (PAT) catalyzes the transamination of prephenate to form arogenate.[2]
-
Divergence at Arogenate: Arogenate then serves as a secondary branch point:
-
Arogenate dehydratase (ADT) converts arogenate to L-phenylalanine.[11]
-
Arogenate dehydrogenase (ADH) converts arogenate to L-tyrosine.
-
Alternative Fates: Non-Aromatizing Decarboxylation
Recent research has uncovered a new family of prephenate-utilizing enzymes that catalyze non-aromatizing decarboxylation. These enzymes, such as BacA, divert prephenate from primary aromatic amino acid synthesis into pathways for diverse secondary metabolites, including the antibiotic bacilysin (B1667699) and the proteasome inhibitor salinosporamide A.[3][5] These enzymes decarboxylate prephenate but, unlike PDT and PDH, avoid aromatization by protonating the cyclohexadienyl ring, yielding a diene product.[5]
Enzymology, Kinetics, and Regulation
The enzymes that catalyze reactions at the prephenate branch point are key regulatory hubs. In many organisms, these enzymes exist as bifunctional proteins (e.g., chorismate mutase-prephenate dehydratase or chorismate mutase-prephenate dehydrogenase) and are subject to allosteric feedback inhibition by the final products, phenylalanine and tyrosine.[6][12] This regulation allows the cell to finely tune the metabolic flux according to its needs.
Quantitative Enzyme Kinetic Data
The following tables summarize key kinetic parameters for enzymes involved in prephenate metabolism from various organisms.
Table 1: Kinetic Parameters of Chorismate Mutase (CM)
| Organism | Km (Chorismate) | kcat (s-1) | Effector Molecules | Reference |
|---|---|---|---|---|
| Escherichia coli | 296 µM | 72 | - | [6] |
| Alcaligenes eutrophus | 200 µM | - | Inhibited by Phenylalanine | [9] |
| Saccharomyces cerevisiae | ~1-2 mM | ~25-50 | Inhibited by Tyrosine, Activated by Tryptophan | [13] |
| Mycobacterium tuberculosis | - | 60 | Activated by DAHP Synthase |[5][14] |
Table 2: Kinetic Parameters of Prephenate Dehydratase (PDT)
| Organism | Enzyme Type | Km (Prephenate) | kcat (s-1) | Effector Molecules | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Bifunctional (pheA) | 1 mM | - | Inhibited by Phenylalanine | [6] |
| Alcaligenes eutrophus | Monofunctional | 0.67 mM | - | Inhibited by Phe, Activated by Tyr |[9] |
Table 3: Kinetic Parameters of Prephenate Dehydrogenase (PDH)
| Organism | Enzyme Type | Km (Prephenate) | Km (NAD+) | Effector Molecules | Reference |
|---|---|---|---|---|---|
| Alcaligenes eutrophus | Monofunctional | 45 µM | 140 µM | Inhibited by Tyrosine | [9] |
| Aquifex aeolicus | Monofunctional | 41 µM | 53 µM | - | [15] |
| Escherichia coli | Bifunctional (tyrA) | - | - | Inhibited by Tyrosine |[16] |
Table 4: Kinetic Parameters of Prephenate Aminotransferase (PAT)
| Organism | Km (Prephenate) | kcat (s-1) | Amino Donor | Reference |
|---|---|---|---|---|
| Nitrosomonas europaea | 130 µM | 1.8 | Glutamate | [1] |
| Rhizobium meliloti | 110 µM | 3.5 | Glutamate | [1] |
| Synechocystis sp. PCC 6803 | 190 µM | 11.5 | Glutamate |[1] |
Significance in Drug Development
The shikimate pathway's absence in animals, including humans, makes its enzymes prime targets for developing non-toxic therapeutic agents and herbicides.
-
Antibiotics: Inhibiting key enzymes like prephenate dehydratase or dehydrogenase can starve pathogenic bacteria of essential aromatic amino acids, leading to growth arrest. The allosteric nature of these enzymes provides opportunities for designing specific inhibitors that do not interfere with host metabolism.[1]
-
Herbicides: While the most famous herbicide targeting this pathway is glyphosate (B1671968) (which inhibits EPSP synthase), other enzymes are also viable targets. Developing inhibitors for prephenate-metabolizing enzymes could lead to new classes of herbicides with different modes of action.
Experimental Protocols
Accurate characterization of the enzymes metabolizing prephenate is crucial for both basic research and drug development. Below are detailed protocols for key assays.
Protocol 1: Spectrophotometric Assay for Prephenate Dehydrogenase (PDH)
This protocol measures the NAD+-dependent formation of 4-hydroxyphenylpyruvate, which can be monitored by the increase in absorbance at 340 nm due to the production of NADH.
Principle: Prephenate + NAD+ → 4-Hydroxyphenylpyruvate + NADH + CO2
Materials:
-
HEPES or Tris-HCl buffer (50 mM, pH 7.5-8.0)
-
Prephenate solution (typically 10-20 mM stock, freshly prepared or stored frozen)
-
NAD+ solution (20 mM stock)
-
Purified enzyme solution
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing:
-
880 µL of buffer
-
100 µL of NAD+ stock solution (final concentration 2 mM)
-
Variable amounts of prephenate stock solution for kinetic analysis (e.g., 10-100 µL of 10 mM stock for final concentrations of 0.1-1.0 mM)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to ensure temperature equilibration.[15]
-
Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the enzyme solution. Mix quickly by inverting the cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (ε340 = 6220 M-1cm-1).
Protocol 2: Spectrophotometric Assay for Prephenate Dehydratase (PDT)
This assay measures the formation of phenylpyruvate from prephenate. Phenylpyruvate has a characteristic absorbance in an alkaline solution.
Principle: Prephenate → Phenylpyruvate + H2O + CO2
Materials:
-
Tris-HCl or phosphate (B84403) buffer (50-100 mM, pH ~7.5)
-
Prephenate solution (10-20 mM stock)
-
Purified enzyme solution
-
NaOH solution (e.g., 1 N) for stopping the reaction and developing absorbance
-
Spectrophotometer
Procedure:
-
Set up a series of reaction tubes, each containing the buffer and a specific concentration of prephenate.
-
Pre-incubate the tubes at the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
At specific time points, stop the reaction in individual tubes by adding a volume of 1 N NaOH. This also converts phenylpyruvate to its enolate form, which absorbs strongly.
-
After stopping, measure the absorbance of the solution at 320 nm.[15]
-
A standard curve for phenylpyruvate under the same alkaline conditions should be prepared to quantify the product formed.
-
Calculate the initial velocity from the amount of product formed over time.
Protocol 3: Coupled Assay for Prephenate Aminotransferase (PAT)
This protocol uses a coupling enzyme, arogenate dehydrogenase (ADH), to continuously measure the formation of arogenate.
Principle:
-
Prephenate + Amino Donor (PAT)→ Arogenate + Keto Acid
-
Arogenate + NADP+(ADH)→ Tyrosine + NADPH + CO2
Materials:
-
HEPES buffer (50 mM, pH 8.0)
-
Prephenate solution
-
Amino donor solution (e.g., 200 mM Glutamate)
-
NADP+ solution (10 mM stock)
-
Purified, Tyr-insensitive arogenate dehydrogenase (coupling enzyme)
-
Purified PAT enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing buffer, NADP+ (final concentration ~100 µM), amino donor, and the coupling enzyme (ADH).[1]
-
Add the PAT enzyme solution and pre-incubate at the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding prephenate.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADPH. The rate is proportional to the PAT activity, provided the ADH is not rate-limiting.
-
Calculate the velocity using the molar extinction coefficient of NADPH (ε340 = 6220 M-1cm-1).
Protocol 4: HPLC Purification of Prephenate
Prephenate is unstable, particularly under acidic conditions, making its purification challenging. High-Performance Liquid Chromatography (HPLC) using specific columns can achieve rapid and effective purification.
Materials:
-
Crude prephenate solution (e.g., from bacterial culture filtrates)
-
HPLC system with a UV detector
-
Cyclodextrin (B1172386) bonded-phase column (recommended for retaining the highly charged prephenate at neutral pH)
-
Mobile phase: A neutral buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate buffer (e.g., 50 mM, pH 7.0). An organic modifier like acetonitrile (B52724) may be used in a gradient for elution.
-
Fraction collector
Procedure:
-
Sample Preparation: Centrifuge the crude prephenate solution to remove cells and debris. Filter the supernatant through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the cyclodextrin column with the starting mobile phase (e.g., 100% aqueous buffer) at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Elution: Elute the column with an isocratic or gradient mobile phase. A shallow gradient of acetonitrile may be effective. Monitor the elution profile using a UV detector, typically at a wavelength around 220-230 nm.
-
Fraction Collection: Collect fractions corresponding to the prephenate peak.
-
Analysis and Storage: Confirm the purity of the fractions using an analytical method (e.g., re-injection on an analytical column or by enzymatic assay). Pool the pure fractions, lyophilize if necessary, and store at -80°C. Prephenate is typically stored as a salt (e.g., barium or potassium salt) to improve stability.[15]
Conclusion
This compound stands as a cornerstone of aromatic amino acid metabolism. Its strategic position at a key metabolic crossroads makes the enzymes responsible for its synthesis and conversion critical points of regulation. For researchers in biochemistry and microbiology, understanding these pathways is fundamental. For professionals in drug and herbicide development, the unique nature of this pathway offers a wealth of validated targets for creating novel, selective inhibitors. The data and protocols presented in this guide serve as a comprehensive resource for furthering the investigation and exploitation of this pivotal biochemical intermediate.
References
- 1. X-ray structure of prephenate dehydratase from Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Prephenate dehydratase - Wikipedia [en.wikipedia.org]
- 9. Regulation of Chorismate mutase-prephenate dehydratase and prephenate dehydrogenase from alcaligenes eutrophus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. Purification of chorismate, prephenate, and arogenate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Prephenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prephenic acid is a crucial non-aromatic cyclohexadiene carboxylic acid that serves as a central branch-point intermediate in the biosynthesis of the aromatic amino acids, phenylalanine and tyrosine. This pathway, known as the shikimate pathway, is essential for bacteria, archaea, fungi, and plants, but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents. This technical guide provides an in-depth overview of the biological significance of this compound, including its role in metabolic pathways, the enzymes that metabolize it, and its relevance in drug development.
The Shikimate Pathway and the Central Role of this compound
The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. Chorismate is the final product of the main shikimate pathway and the precursor for this compound. The conversion of chorismate to prephenate is a key committing step, directing carbon flow towards the synthesis of phenylalanine and tyrosine.[1]
The formation of this compound from chorismate is catalyzed by the enzyme chorismate mutase through a Claisen rearrangement.[1] this compound then stands at a critical metabolic fork, where its fate is determined by the action of one of two enzymes: prephenate dehydratase or prephenate dehydrogenase.
-
To Phenylalanine: Prephenate dehydratase catalyzes the decarboxylation and dehydration of this compound to form phenylpyruvate, which is then transaminated to yield L-phenylalanine.[2][3]
-
To Tyrosine: Prephenate dehydrogenase catalyzes the NAD(P)+-dependent oxidative decarboxylation of prephenate to form 4-hydroxyphenylpyruvate, which is subsequently transaminated to produce L-tyrosine.[2][4]
In some organisms, an alternative route to phenylalanine and tyrosine exists via the intermediate arogenate.[5]
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in the biosynthesis of phenylalanine and tyrosine.
Enzymes Metabolizing this compound
The enzymes that catalyze the formation and conversion of this compound are key regulatory points in the aromatic amino acid biosynthetic pathway. Their kinetic properties and regulation are of significant interest for understanding metabolic flux and for the design of specific inhibitors.
Quantitative Data on Enzyme Kinetics
| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Inhibitors | Activators | Reference(s) |
| Chorismate Mutase | Escherichia coli | Chorismate | 200 | - | Phenylalanine, Tyrosine | - | [6] |
| Bacillus subtilis | Chorismate | 50 | - | - | - | [7] | |
| Mycobacterium tuberculosis | Chorismate | 1000 | 60 | - | - | [8][9] | |
| Prephenate Dehydratase | Escherichia coli | Prephenate | - | - | Phenylalanine | - | [10] |
| Alcaligenes eutrophus | Prephenate | 670 | - | Phenylalanine, Tryptophan | Tyrosine | [6] | |
| Streptococcus mutans | Prephenate | - | - | Phenylalanine | - | [11] | |
| Prephenate Dehydrogenase | Escherichia coli | Prephenate | - | - | Tyrosine | - | [12] |
| Alcaligenes eutrophus | Prephenate | 45 | - | Tyrosine, p-Hydroxyphenylpyruvate | - | [6] | |
| Aquifex aeolicus | Prephenate | 41-154 | - | Tyrosine | - | [13] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition).
Experimental Protocols
Detailed methodologies are crucial for the study of this compound and its associated enzymes. Below are generalized protocols for key experiments.
Purification of this compound
Due to its instability, this compound is typically isolated as a salt (e.g., barium salt) from mutant strains of bacteria (e.g., Escherichia coli) that are blocked in its further metabolism.[2]
Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
Enzyme Assays
1. Chorismate Mutase Assay (Spectrophotometric)
This assay measures the conversion of chorismate to prephenate. Since prephenate does not have a distinct UV absorbance, the reaction is often coupled to the spontaneous or acid-catalyzed conversion of prephenate to phenylpyruvate, which can be monitored at 320 nm.[8][14]
-
Principle: Chorismate is enzymatically converted to prephenate. The reaction is then stopped, and prephenate is non-enzymatically converted to phenylpyruvate, which has a characteristic absorbance.
-
Reagents:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Chorismate solution (substrate)
-
Purified chorismate mutase
-
1 N HCl (to stop the reaction and catalyze prephenate conversion)
-
2.5 N NaOH (to develop the phenylpyruvate chromophore)
-
-
Procedure:
-
Pre-incubate the buffer and chorismate solution at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme.
-
After a defined time, stop the reaction by adding 1 N HCl.
-
Incubate to allow for the complete conversion of prephenate to phenylpyruvate.
-
Add 2.5 N NaOH.
-
Measure the absorbance at 320 nm.
-
2. Prephenate Dehydratase Assay (Spectrophotometric)
This assay directly measures the formation of phenylpyruvate from prephenate.[15]
-
Principle: The formation of phenylpyruvate from prephenate results in an increase in absorbance at a specific wavelength.
-
Reagents:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Prephenate solution (substrate)
-
Purified prephenate dehydratase
-
-
Procedure:
-
Set up a reaction mixture containing buffer and prephenate in a cuvette.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at a wavelength specific for phenylpyruvate under the given buffer conditions (e.g., 258 nm).[15]
-
3. Prephenate Dehydrogenase Assay (Spectrophotometric)
This assay measures the NAD(P)+-dependent oxidation of prephenate.[13][16]
-
Principle: The reduction of NAD(P)⁺ to NAD(P)H is monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
Buffer (e.g., HEPES, pH 7.5)
-
Prephenate solution (substrate)
-
NAD⁺ or NADP⁺ (cofactor)
-
Purified prephenate dehydrogenase
-
-
Procedure:
-
Combine buffer, prephenate, and NAD(P)⁺ in a cuvette.
-
Initiate the reaction by adding the enzyme.
-
Continuously monitor the increase in absorbance at 340 nm.
-
Workflow for a Typical Enzyme Kinetic Assay
Caption: A generalized workflow for determining enzyme kinetic parameters.
Relevance to Drug Development
The shikimate pathway, being essential in many pathogens but absent in humans, is a prime target for the development of novel antimicrobial drugs.[14][17][18] The enzymes that metabolize this compound are particularly attractive targets.
-
Inhibitor Design: The development of specific inhibitors for chorismate mutase, prephenate dehydratase, or prephenate dehydrogenase could lead to the creation of new antibiotics with novel mechanisms of action.[19] Understanding the structure and catalytic mechanism of these enzymes is crucial for rational drug design.
-
Analog Studies: The synthesis and testing of this compound analogs can provide valuable insights into enzyme-substrate interactions and can lead to the discovery of potent and selective inhibitors.[20]
-
Herbicide Development: The shikimate pathway is the target of the broad-spectrum herbicide glyphosate. Targeting other enzymes in the pathway, such as those involved in prephenate metabolism, could lead to the development of new herbicides with different modes of action.
Conclusion
This compound occupies a pivotal position in the metabolism of aromatic amino acids in a wide range of organisms. Its role as a key branch-point intermediate makes the enzymes responsible for its synthesis and conversion critical control points for metabolic flux. For researchers in biochemistry, microbiology, and plant sciences, a thorough understanding of this compound's biological significance is fundamental. For professionals in drug development, the enzymes of the shikimate pathway that interact with this compound represent promising targets for the discovery of new antimicrobial agents and herbicides. The continued study of this fascinating molecule and its associated metabolic pathways holds significant promise for both fundamental science and applied biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | High-Purity RUO | [benchchem.com]
- 4. Prephenate dehydrogenase - Wikiwand [wikiwand.com]
- 5. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and modelling approaches for systems metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. sketchviz.com [sketchviz.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Probing the catalytic mechanism of prephenate dehydratase by site-directed mutagenesis of the Escherichia coli P-protein dehydratase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray structure of prephenate dehydratase from Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A definitive mechanism for chorismate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent inhibitors of a shikimate pathway enzyme from Mycobacterium tuberculosis: combining mechanism- and modeling-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 17. Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of inhibitory agents to overcome the enzymatic barrier to perorally administered therapeutic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Prephenic Acid Derivatives in Secondary Metabolism: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prephenic acid, a key intermediate of the shikimate pathway, stands at a critical metabolic crossroads. While its role as the direct precursor to the aromatic amino acids phenylalanine and tyrosine is well-established, its significance extends far deeper into the realm of secondary metabolism. Derivatives of prephenate are foundational building blocks for a vast and diverse array of natural products, including flavonoids, alkaloids, lignans, and a variety of non-proteinogenic amino acids with significant biological activities. Understanding the biosynthesis, regulation, and enzymatic transformations of this compound and its derivatives is paramount for applications in drug discovery, metabolic engineering, and synthetic biology. This technical guide provides an in-depth exploration of the core pathways branching from prephenate, detailed experimental protocols for key enzymatic assays, quantitative kinetic data for critical enzymes, and a survey of its derivatives' roles in secondary metabolism.
The Central Role of this compound
This compound (or its anionic form, prephenate) is biosynthesized from chorismate, the final product of the main shikimate pathway, which is essential in bacteria, archaea, fungi, and plants, but absent in mammals.[1][2] The conversion of chorismate to prephenate is a unique, enzyme-catalyzed pericyclic reaction—a[3][3]-sigmatropic Claisen rearrangement—facilitated by the enzyme chorismate mutase (CM).[1][4] This reaction commits the carbon flux towards the synthesis of phenylalanine and tyrosine and, by extension, a multitude of secondary metabolites.[3]
Prephenate itself is an unstable 1,4-cyclohexadiene, which makes its isolation and synthesis challenging.[1] Its instability is a key feature, as subsequent enzymatic reactions readily aromatize the ring structure to form downstream products.
Biosynthetic Pathways from Prephenate
From its central position, prephenate is directed down several key biosynthetic routes, primarily governed by three classes of enzymes: dehydratases, dehydrogenases, and aminotransferases.
Phenylalanine and Tyrosine Biosynthesis
The biosynthesis of L-phenylalanine (Phe) and L-tyrosine (Tyr) from prephenate can occur via two alternative routes: the phenylpyruvate/4-hydroxyphenylpyruvate pathway or the arogenate pathway. The predominant route varies among different organisms.[5][6]
-
Phenylpyruvate/4-Hydroxyphenylpyruvate Pathway:
-
To Phenylalanine: Prephenate dehydratase (PDT) catalyzes the decarboxylation and dehydration of prephenate to form phenylpyruvate.[7] Subsequently, an aromatic amino acid aminotransferase (AAA) transaminates phenylpyruvate to yield L-phenylalanine.[6]
-
To Tyrosine: Prephenate dehydrogenase (PDH) catalyzes the NAD(P)+-dependent oxidative decarboxylation of prephenate to produce 4-hydroxyphenylpyruvate.[8] This keto acid is then transaminated by an AAA to form L-tyrosine.
-
-
Arogenate Pathway:
-
In this pathway, which is predominant in many plants, prephenate is first transaminated by prephenate aminotransferase (PAT) to form L-arogenate.[9][10]
-
To Phenylalanine: Arogenate dehydratase (ADT) then catalyzes the dehydration and decarboxylation of arogenate to produce L-phenylalanine.[11]
-
To Tyrosine: Arogenate dehydrogenase (ADH) catalyzes the oxidative decarboxylation of arogenate to yield L-tyrosine.[8]
-
Diversion into Specialized Secondary Metabolism
While Phe and Tyr are themselves precursors to a vast array of secondary metabolites (e.g., flavonoids, lignins, alkaloids),[3] recent discoveries have shown that prephenate can be directly shunted into unique secondary metabolic pathways. A novel family of non-aromatizing prephenate decarboxylases has been identified that transforms prephenate into distinct non-proteinogenic amino acids.[1]
-
The H₂HPP Pathway: Enzymes such as BacA from Bacillus subtilis catalyze the decarboxylation of prephenate while simultaneously protonating the ring to yield dihydro-4-hydroxyphenylpyruvate (H₂HPP).[1] This avoids the typical aromatization step. H₂HPP serves as a precursor for unique amino acid residues found in complex natural products, such as the antibiotic bacilysin (B1667699) and the protease inhibitor aeruginoside.[1]
Quantitative Data: Enzyme Kinetics and Regulation
The flow of metabolites through the prephenate branch point is tightly regulated, primarily through allosteric feedback inhibition by the final products, phenylalanine and tyrosine. The kinetic properties of the key enzymes determine the efficiency and direction of these pathways.
Table 1: Kinetic Parameters of Key Enzymes in Prephenate Metabolism
| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Inhibitor(s) | K_i | Reference(s) |
| Chorismate Mutase | Alcaligenes eutrophus | Chorismate | 0.2 | - | - | Phenylalanine | - | [11] |
| Mycobacterium tuberculosis | Chorismate | 0.53 | 0.9 | 1.7 x 10³ | - | - | [2] | |
| M. tuberculosis (with MtDS) | Chorismate | 0.14 | 34 | 2.4 x 10⁵ | Phe, Tyr | - | [2] | |
| Prephenate Dehydratase | Alcaligenes eutrophus | Prephenate | 0.67 | - | - | Phenylalanine | 2.6 µM | [11] |
| Tryptophan | 23 µM | [11] | ||||||
| Prephenate Dehydrogenase | Alcaligenes eutrophus | Prephenate | 0.045 | - | - | Tyrosine | 0.06 mM | [11] |
| NAD⁺ | 0.14 | - | - | p-HPP | 0.13 mM | [11] | ||
| Aquifex aeolicus (80°C) | Prephenate | 0.088 | 150 | 1.7 x 10⁶ | Tyrosine | - | [12] | |
| Arogenate Dehydratase 1 | Arabidopsis thaliana | Arogenate | - | - | 1.05 x 10³ | - | - | [11] |
| Prephenate | - | - | 38 | - | - | [11] | ||
| Arogenate Dehydratase 2 | Arabidopsis thaliana | Arogenate | - | - | 7.65 x 10³ | - | - | [11] |
| Prephenate | - | - | 240 | - | - | [11] | ||
| AerD | Planktothrix agardhii | Prephenate | 0.17 | 4.08 | 2.4 x 10³ | - | - | [1] |
Note: Kinetic parameters can vary significantly with assay conditions (pH, temperature, buffer composition). Dashes indicate data not reported in the cited source. MtDS refers to DAHP synthase, an allosteric activator of M. tuberculosis Chorismate Mutase.
Experimental Protocols
Accurate characterization of the enzymes involved in prephenate metabolism is crucial for research and development. Below are detailed methodologies for common assays.
Protocol 1: Continuous Spectrophotometric Assay for Chorismate Mutase
This assay measures the enzymatic conversion of chorismate to prephenate by monitoring the decrease in chorismate absorbance.
Principle: Chorismate has a distinct UV absorbance maximum around 274 nm, while prephenate does not absorb significantly at this wavelength. The rate of decrease in absorbance at 274 nm is proportional to the enzyme activity. An alternative is to monitor at 310 nm to reduce background absorbance from other cellular components.[2]
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate (B84403), pH 7.5, containing 0.1 mg/mL Bovine Serum Albumin (BSA) and 0.5 mM EDTA.
-
Substrate: Chorismic acid solution (prepared fresh or stored frozen at -80°C), concentration determined spectrophotometrically.
-
Enzyme: Purified chorismate mutase, diluted in a suitable buffer (e.g., 20 mM Potassium Phosphate, pH 7.5) to a working concentration.
Procedure:
-
Set up a UV/Vis spectrophotometer to measure absorbance at 274 nm (or 310 nm) and maintain a constant temperature (e.g., 30°C or 37°C).
-
In a 1 mL quartz cuvette, add 990 µL of Assay Buffer and a variable amount of chorismate stock solution to achieve final concentrations ranging from 20 µM to 1500 µM.
-
Allow the mixture to equilibrate to the set temperature for 5 minutes.
-
Establish a baseline reading.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution and mix quickly by inversion.
-
Continuously monitor the decrease in absorbance for 3-5 minutes, ensuring the initial rate is linear.
-
Calculate the initial velocity (v₀) using the Beer-Lambert law (ΔA/min) and the molar extinction coefficient of chorismate (ε₂₇₄ = 2630 M⁻¹cm⁻¹).
-
Repeat for each substrate concentration to determine kinetic parameters (K_m, V_max) by fitting the data to the Michaelis-Menten equation.
Protocol 2: HPLC-Based Analysis of Prephenate and Derivatives
High-Performance Liquid Chromatography (HPLC) is essential for the separation and quantification of prephenate and its derivatives, which are often unstable and present in complex mixtures.
Principle: Reversed-phase or specialized columns (e.g., HILIC, PGC) are used to separate the polar, acidic compounds of the shikimate pathway. Detection is typically performed using a UV detector at low wavelengths or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[13][14]
Sample Preparation (Plant Tissue):
-
Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
Extract metabolites by adding 1 mL of an ice-cold extraction solvent (e.g., 10% methanol (B129727) in water, adjusted to pH 9.0 with ammonium (B1175870) hydroxide (B78521) to stabilize acidic compounds).
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. Analyze immediately due to the instability of prephenate.[14]
HPLC-UV Method:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase: Isocratic or gradient elution. A common mobile phase for C18 is a dilute acid (e.g., 0.1% formic acid or 10 mM phosphate buffer, pH ~3.0). For HILIC, a gradient of acetonitrile (B52724) and an aqueous buffer is used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set to 210-220 nm for prephenate/arogenate or 274 nm for chorismate.[14]
-
Quantification: Use authentic standards to generate calibration curves for each analyte.
Conclusion and Future Directions
This compound is a cornerstone of aromatic compound biosynthesis, serving not only as the gateway to essential amino acids but also as a branching point for diverse and potent secondary metabolites. The discovery of novel enzymatic pathways, such as the non-aromatizing decarboxylation route, continues to expand our understanding of the metabolic potential originating from this single precursor. For researchers in drug development and metabolic engineering, the enzymes that transform prephenate represent attractive targets. Their absence in mammals makes them ideal for the development of novel herbicides and antimicrobial agents, while their central role in producing high-value chemicals makes them key components for engineering microbial cell factories. Future research will undoubtedly uncover further metabolic pathways branching from prephenate and provide deeper insights into the complex regulatory networks that govern carbon flux, opening new avenues for biotechnological innovation.
References
- 1. Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 4. Chorismate mutase - Department of Chemistry [mn.uio.no]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. uniprot.org [uniprot.org]
- 8. Prephenate dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Three Different Classes of Aminotransferases Evolved Prephenate Aminotransferase Functionality in Arogenate-competent Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate—prephenate aminotransferase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Purification of Prephenic Acid from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prephenic acid is a key intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants.[1] This pathway is absent in mammals, making its enzymes potential targets for the development of novel antimicrobial agents and herbicides. The instability of this compound, particularly under acidic or basic conditions, presents significant challenges for its isolation and purification.[1] These application notes provide detailed protocols for the production of this compound in bacterial cultures and its subsequent purification, intended for researchers in biochemistry, microbiology, and drug development.
Data Presentation
Table 1: Reported Yields of this compound from Bacterial Cultures
| Bacterial Strain | Culture Volume (L) | This compound Yield (mg/L) | Purification Method | Recovery Yield (%) | Reference |
| Escherichia coli 58-278 (auxotroph) | 20 | 275 - 325 | Ion-exchange and charcoal chromatography | 40 - 50 (as crystalline barium salt) | Gamborg & Simpson, 1964 |
| Engineered E. coli strains | - | Various (undisclosed) | Proprietary | - | Various industrial applications |
Note: Data on this compound yields from modern, metabolically engineered strains are often proprietary and not publicly available. The data from Gamborg & Simpson (1964) remains a key reference in the public domain.
Signaling Pathway: The Shikimate Pathway
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, the precursor for this compound and subsequently the aromatic amino acids.
Experimental Protocols
Protocol 1: Production of this compound in E. coli
This protocol is adapted from the method described by Gamborg and Simpson (1964) for the production of this compound using an Escherichia coli auxotrophic mutant.
Materials:
-
Escherichia coli strain 58-278 (or a similar phenylalanine/tyrosine auxotroph)
-
Minimal salts medium (e.g., M9 medium)
-
Glucose (2% w/v)
-
L-Phenylalanine (for initial culture)
-
L-Tyrosine (for initial culture)
-
L-Tryptophan (for initial culture)
-
Shaking incubator
-
Large-volume fermenter
-
Centrifuge and appropriate centrifuge bottles
Procedure:
-
Inoculum Preparation: Inoculate a single colony of E. coli 58-278 into 100 mL of minimal salts medium supplemented with 2% glucose and 20 µg/mL each of L-phenylalanine, L-tyrosine, and L-tryptophan. Incubate overnight at 37°C with vigorous shaking (250 rpm).
-
Fermentation: Transfer the overnight culture to a 20 L fermenter containing minimal salts medium with 2% glucose. Maintain the temperature at 30°C with controlled aeration.
-
Cell Harvesting: After 24-48 hours of incubation, or once the culture has reached the stationary phase, harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound. The supernatant can be stored at -20°C until purification.
Protocol 2: Purification of this compound
This protocol outlines the purification of this compound from the bacterial culture supernatant as its barium salt. Due to the instability of this compound, all steps should be carried out at 4°C unless otherwise specified, and exposure to acidic or alkaline conditions should be minimized.
Materials:
-
Bacterial culture supernatant
-
Dowex 1-X8 resin (chloride form)
-
Activated charcoal
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Barium hydroxide (Ba(OH)₂), saturated solution
-
Rotary evaporator
-
Chromatography columns
-
pH meter
Procedure:
-
Concentration: Concentrate the collected supernatant to approximately one-tenth of its original volume using a rotary evaporator at a temperature not exceeding 40°C.
-
Ion-Exchange Chromatography:
-
Adjust the pH of the concentrated supernatant to 8.0 with 1 M NaOH.
-
Load the solution onto a Dowex 1-X8 column (pre-equilibrated with deionized water).
-
Wash the column with several volumes of deionized water to remove unbound impurities.
-
Elute the bound organic acids with a linear gradient of 0 to 1 M HCl. Collect fractions and monitor the pH. This compound is expected to elute at a low pH. Caution: this compound is acid-labile; process the acidic fractions immediately.
-
-
Charcoal Chromatography:
-
Pool the this compound-containing fractions and immediately neutralize to pH 7.0 with 1 M NaOH.
-
Apply the neutralized solution to an activated charcoal column.
-
Wash the column with deionized water.
-
Elute the this compound with 50% (v/v) ethanol.
-
-
Precipitation of Barium Prephenate:
-
Concentrate the ethanolic eluate under reduced pressure.
-
Adjust the pH of the concentrated solution to 8.0 with a saturated solution of Ba(OH)₂.
-
Add cold ethanol to the solution to precipitate the barium salt of this compound.
-
Collect the precipitate by centrifugation, wash with cold ethanol, and dry under vacuum.
-
Protocol 3: Quantification of this compound by HPLC (General Method)
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 0% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
Sample Preparation:
-
Dilute the purified this compound (barium salt) in deionized water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Quantification:
-
Prepare a standard curve using commercially available this compound barium salt of known concentration.
-
Calculate the concentration of this compound in the purified samples based on the standard curve.
Experimental Workflow
The overall workflow for the purification of this compound from bacterial cultures is depicted below.
Stability and Storage
This compound is known to be unstable, readily undergoing aromatization under both acidic and basic conditions.[1] The purified barium salt of this compound is more stable and should be stored as a dry powder at -20°C or below. For experimental use, fresh solutions should be prepared in a neutral buffer and used promptly. Avoid prolonged storage of this compound in solution.
Conclusion
The purification of this compound from bacterial cultures requires careful handling due to its inherent instability. The protocols provided here, based on established methods, offer a framework for researchers to produce and purify this important metabolic intermediate. Optimization of culture conditions for modern engineered bacterial strains and refinement of the purification and analytical methods may lead to improved yields and purity.
References
Application Notes and Protocols for the Isolation of Barium Prephenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prephenic acid is a key intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants. Due to its central role, this compound and its derivatives are of significant interest to researchers in biochemistry, microbiology, and drug development, particularly for the development of herbicides and antimicrobial agents that target this pathway. This compound is inherently unstable, readily undergoing aromatization. Its isolation as a stable salt, such as barium prephenate, is therefore crucial for its study and utilization in enzymatic assays and other applications.
These application notes provide a detailed protocol for the isolation of barium prephenate from bacterial culture, based on the established methodology described by Gamborg and Simpson (1964). The procedure involves the cultivation of a specific Escherichia coli auxotroph that accumulates this compound, followed by a multi-step purification process culminating in the crystallization of the stable barium salt.
Data Presentation
The following table summarizes the quantitative data associated with the isolation of barium prephenate as described in the protocol.
| Parameter | Value | Unit | Notes |
| Fermentation | |||
| Culture Volume | 20 | L | |
| Incubation Temperature | 30 | °C | |
| Incubation Time | 16-18 | hours | |
| Yield | |||
| This compound in Culture Filtrate | 275 - 325 | mg/L | As determined by spectrophotometric assay after conversion to phenylpyruvic acid. |
| Overall Yield of Crystalline Barium Prephenate | 40 - 50 | % | Based on the initial amount of this compound in the culture filtrate. |
| Chromatography | |||
| Dowex 1-formate Resin Volume | 500 | mL | For a 10 L batch of culture filtrate. |
| Elution Gradient (Formic Acid) | 0 to 2.0 | N | Stepwise gradient. |
| Crystallization | |||
| Barium Acetate (B1210297) Solution | 5 | % (w/v) | |
| Ethanol (B145695) Volume (for precipitation) | 5 | volumes | Relative to the aqueous solution of barium prephenate. |
Experimental Protocols
I. Production of this compound in Escherichia coli
This protocol details the fermentation process for the production of this compound using the auxotrophic mutant Escherichia coli 58-278.
Materials:
-
Escherichia coli strain 58-278 (auxotrophic for phenylalanine and tyrosine)
-
Culture medium (per liter):
-
Glucose: 10 g
-
K2HPO4: 7 g
-
KH2PO4: 2 g
-
Sodium citrate: 0.5 g
-
MgSO4·7H2O: 0.1 g
-
(NH4)2SO4: 1 g
-
-
Fermenter (20 L capacity)
-
Shaker incubator
Procedure:
-
Prepare a seed culture by inoculating 500 mL of the culture medium in a 2 L flask with E. coli 58-278.
-
Incubate the seed culture at 30°C for 8-10 hours on a rotary shaker.
-
Aseptically transfer the seed culture to a 20 L fermenter containing the sterile culture medium.
-
Incubate the culture at 30°C for 16-18 hours with aeration and agitation.
-
Monitor the accumulation of this compound periodically by taking samples and performing a spectrophotometric assay (see below).
-
Harvest the bacterial cells by centrifugation (e.g., 6000 x g for 20 minutes) when the this compound concentration is maximal.
-
Collect the supernatant, which contains the secreted this compound.
II. Assay for this compound
This assay is based on the acid-catalyzed conversion of this compound to phenylpyruvic acid, which can be quantified spectrophotometrically.
Materials:
-
Culture supernatant
-
1 N HCl
-
1 N NaOH
-
Spectrophotometer
Procedure:
-
To 1 mL of the culture supernatant, add 0.1 mL of 1 N HCl.
-
Heat the mixture at 100°C for 1 minute to convert prephenate to phenylpyruvate.
-
Cool the solution and add 1 mL of 1 N NaOH.
-
Measure the absorbance at 320 nm. The concentration of phenylpyruvic acid (and thus this compound) can be calculated using its molar extinction coefficient.
III. Isolation and Purification of Barium Prephenate
This protocol describes the purification of this compound from the culture supernatant and its crystallization as the barium salt.[1]
Materials:
-
Culture supernatant (clarified)
-
Dowex 1-formate resin (8% cross-linkage, 200-400 mesh)
-
Formic acid solutions (0.2 N, 0.5 N, 1.0 N, 2.0 N)
-
Activated charcoal (e.g., Norit A)
-
Saturated barium hydroxide (B78521) solution
-
5% (w/v) Barium acetate solution
-
Ethanol (95%)
-
Centrifuge
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Concentration: Concentrate the clarified culture supernatant to approximately one-tenth of its original volume using a rotary evaporator at a temperature not exceeding 35°C.
-
Ion-Exchange Chromatography:
-
Prepare a column with 500 mL of Dowex 1-formate resin for every 10 L of original culture filtrate.
-
Apply the concentrated supernatant to the column.
-
Wash the column with distilled water to remove unbound impurities.
-
Elute the this compound using a stepwise gradient of formic acid solutions (0.2 N, 0.5 N, 1.0 N, and 2.0 N). Collect fractions and assay for this compound.
-
Pool the fractions containing this compound.
-
-
Decolorization:
-
Add activated charcoal to the pooled fractions (approximately 1 g per 100 mL).
-
Stir the suspension for 30 minutes at room temperature.
-
Remove the charcoal by filtration or centrifugation.
-
-
Precipitation and Crystallization of Barium Prephenate:
-
Neutralize the decolorized this compound solution to pH 7.0 with a saturated solution of barium hydroxide.
-
Add a 5% (w/v) solution of barium acetate dropwise with stirring until precipitation is complete.
-
Add 5 volumes of 95% ethanol to the solution to further precipitate the barium prephenate.
-
Allow the precipitate to settle overnight at 4°C.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate twice with 75% ethanol and then with absolute ethanol.
-
Dry the crystalline barium prephenate in a vacuum desiccator over P2O5.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the isolation of barium prephenate.
Caption: The Shikimate Pathway highlighting the central role of prephenate.
References
Synthesis of Prephenic Acid for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prephenic acid is a crucial, yet unstable, intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants.[1] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents. The inherent instability of this compound presents significant challenges for its isolation and synthesis, necessitating carefully controlled experimental conditions.[1]
These application notes provide detailed protocols for the enzymatic and chemical synthesis of this compound, its purification, and characterization. The information is intended to guide researchers in obtaining this key metabolite for enzymatic assays, inhibitor screening, and metabolic engineering studies.
I. Enzymatic Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the enzymatic conversion of chorismic acid catalyzed by chorismate mutase (EC 5.4.99.5).[2] This method offers high stereospecificity, yielding the biologically active (1s,4s)-isomer.[1]
Protocol 1: Purification of Chorismate Mutase from E. coli
This protocol describes the purification of the bifunctional chorismate mutase/prephenate dehydrogenase from an E. coli K12 regulatory mutant.
Materials:
-
E. coli K12 strain (regulatory mutant overproducing the enzyme)
-
Lysis Buffer: 50 mM potassium phosphate (B84403) (pH 7.5), 1 mM dithiothreitol (B142953) (DTT), 1 mM EDTA
-
Ammonium (B1175870) sulfate
-
Dialysis Buffer: 20 mM potassium phosphate (pH 7.5), 1 mM DTT, 1 mM EDTA
-
DEAE-cellulose column
-
Hydroxyapatite (B223615) column
-
Sepharose-AMP affinity column
-
Elution buffers for each chromatography step
Procedure:
-
Cell Lysis: Resuspend E. coli cell paste in Lysis Buffer and disrupt by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Streptomycin Sulfate Precipitation: Slowly add a 10% (w/v) solution of streptomycin sulfate to the supernatant to a final concentration of 1% to precipitate nucleic acids. Stir for 30 minutes at 4°C and centrifuge as before.
-
Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to achieve 40-60% saturation. Stir for 1 hour at 4°C and collect the protein precipitate by centrifugation.
-
Dialysis: Resuspend the pellet in a minimal volume of Dialysis Buffer and dialyze overnight against the same buffer.
-
Chromatography:
-
Apply the dialyzed sample to a DEAE-cellulose column equilibrated with Dialysis Buffer. Elute with a linear gradient of NaCl (0-0.5 M) in Dialysis Buffer.
-
Pool the active fractions (assayed for chorismate mutase activity) and apply to a hydroxyapatite column. Elute with a linear gradient of potassium phosphate buffer (20-200 mM, pH 7.5).
-
As a final polishing step, apply the active fractions to a Sepharose-AMP affinity column and elute with a pulse of NAD⁺ or a pH change.
-
-
Purity Check and Storage: Assess purity by SDS-PAGE. The purified enzyme should be stored at -80°C in the presence of a cryoprotectant like glycerol.
Protocol 2: Enzymatic Conversion of Chorismate to Prephenate
Materials:
-
Purified chorismate mutase
-
Chorismic acid (as barium or disodium (B8443419) salt)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.1 mg/mL BSA, 10 mM β-mercaptoethanol
-
Quenching Solution: 1 N HCl
-
Neutralization Solution: 2.5 N NaOH
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing chorismic acid (typically 1 mM) in Reaction Buffer.
-
Enzyme Addition: Equilibrate the reaction mixture to 37°C. Initiate the reaction by adding a known amount of purified chorismate mutase (e.g., 5-10 µg).
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds linearly.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 1 N HCl. This step also converts the unstable this compound to the more stable phenylpyruvic acid for quantification.
-
Quantification (Indirect Method):
-
Incubate the acidified mixture at 37°C for 10 minutes to ensure complete conversion of prephenate to phenylpyruvate.
-
Add 2 volumes of 2.5 N NaOH.
-
Measure the absorbance of the resulting phenylpyruvate at 320 nm.
-
A blank reaction without the enzyme should be run to account for the non-enzymatic conversion of chorismate.
-
II. Chemical Synthesis of this compound (Danishefsky Synthesis)
A total chemical synthesis of this compound was developed by Danishefsky and coworkers. This route provides access to both this compound and its epimer. The following is a simplified overview of the key steps. For detailed experimental procedures, it is essential to consult the original publication (Danishefsky, S.; Hirama, M. J. Am. Chem. Soc.1979 , 101 (23), pp 7013–7014).
The synthesis involves a Diels-Alder reaction between a substituted diene and a dienophile, followed by a series of functional group manipulations to construct the prephenate skeleton. The final steps typically involve the hydrolysis of ester protecting groups under carefully controlled basic conditions to avoid aromatization of the sensitive this compound core.
III. Purification and Isolation of this compound
Due to its instability, this compound is typically isolated as a stable salt, most commonly the barium salt.[1]
Protocol 3: Purification by Ion-Exchange Chromatography
Materials:
-
Dowex-1 (acetate form) or similar anion-exchange resin
-
Reaction mixture containing prephenate
-
Wash Buffer: Deionized water
-
Elution Buffer: 1 M ammonium acetate (B1210297) or a gradient of acetic acid
-
Barium acetate solution (1 M)
-
Ethanol
Procedure:
-
Column Preparation: Pack a column with the anion-exchange resin and equilibrate with deionized water.
-
Sample Loading: Adjust the pH of the crude prephenate solution to neutral or slightly basic and load it onto the column.
-
Washing: Wash the column with several volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound prephenate using the Elution Buffer. Collect fractions and monitor for the presence of prephenate using a suitable assay (e.g., conversion to phenylpyruvate and UV absorbance).
-
Precipitation of Barium Prephenate:
-
Pool the fractions containing prephenate.
-
Add a slight excess of barium acetate solution to precipitate barium prephenate.
-
Facilitate precipitation by adding cold ethanol.
-
Collect the precipitate by centrifugation, wash with cold ethanol, and dry under vacuum.
-
Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analytical and semi-preparative purification of prephenate.
Instrumentation and Conditions:
-
Column: A reversed-phase C18 column or a specialized column for organic acids.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Detection: UV detection at 210 nm.
-
Note: The acidic conditions of the mobile phase can lead to the degradation of this compound. Therefore, purification should be performed quickly and at low temperatures. Fractions should be immediately neutralized and stored.
IV. Data Presentation
Table 1: Kinetic Parameters of E. coli Chorismate Mutase
| Parameter | Value | Conditions |
| Km (Chorismate) | 45 µM | pH 7.8, 37°C |
| kcat | 72 s-1 | pH 7.5 |
Table 2: 1H NMR Chemical Shifts of this compound in D2O
| Proton | Chemical Shift (ppm) |
| H-2, H-6 | 5.99 |
| H-3, H-5 | 6.45 |
| H-4 | 4.52 |
| H-7 | 3.14 |
V. Stability and Storage
This compound is highly unstable in both acidic and basic solutions, readily undergoing aromatization to phenylpyruvic acid or p-hydroxyphenyllactic acid, respectively.[1]
-
Storage: The barium salt of this compound is the most stable form and should be stored as a dry powder at -20°C or below.[3]
-
Handling: When preparing solutions, use neutral buffers and keep the solutions on ice. Avoid prolonged storage of solutions. For enzymatic assays, prepare fresh solutions of this compound immediately before use.
VI. Visualizations
Caption: The central role of this compound in the shikimate pathway.
Caption: Experimental workflow for the enzymatic synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chorismate mutase/prephenate dehydrogenase from Escherichia coli K12: purification, characterization, and identification of a reactive cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chorismate mutase-prephenate dehydrogenase from Escherichia coli. Purification and properties of the bifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of Prephenic Acid
Abstract
Prephenic acid is a thermally and chemically unstable intermediate in the biosynthetic pathway of aromatic amino acids in plants and microorganisms.[1][2] Its purification is a critical step for various biochemical and metabolic studies. This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the purification of this compound, addressing the challenges posed by its inherent instability. We provide protocols for sample preparation from microbial cultures and subsequent purification using advanced HPLC techniques, with a focus on cyclodextrin-based chromatography. All quantitative data is presented in tabular format for clarity, and a detailed experimental workflow is provided.
Introduction
This compound, a non-aromatic cyclohexadiene derivative, serves as a crucial branch-point intermediate in the shikimate pathway, leading to the synthesis of phenylalanine and tyrosine.[1] The purification of this compound is challenging due to its susceptibility to acid- and base-catalyzed aromatization to phenylpyruvic acid.[1][3] Traditional purification methods have relied on ion-exchange chromatography and precipitation as a barium salt, which can be cumbersome and may not yield the high purity required for sensitive enzymatic assays.[4][5]
Modern HPLC techniques offer a promising alternative for rapid and high-resolution purification. However, the instability of this compound precludes the use of standard acidic mobile phases and silica-based columns.[3] This note describes a recommended HPLC method utilizing a cyclodextrin-based stationary phase, which has been suggested as a suitable approach for the purification of the chemically labile prephenate, the anionic form of this compound.[3]
Materials and Methods
Sample Preparation from Microbial Culture
This compound can be produced and accumulated in the culture medium of auxotrophic mutants of microorganisms such as Escherichia coli or Neurospora crassa.[3][4] The following is a general protocol for the initial extraction and preparation of this compound from a fermentation broth for subsequent HPLC purification.
Protocol 1: Extraction and Preliminary Purification of this compound
| Step | Procedure | Purpose |
| 1 | Cell Removal | Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the cells. |
| 2 | Supernatant Collection | Carefully decant and collect the supernatant which contains the secreted this compound. |
| 3 | Protein Precipitation | To the collected supernatant, slowly add cold ethanol (B145695) (to a final concentration of 70% v/v) while stirring on ice. Allow to stand for 1 hour at 4°C. |
| 4 | Clarification | Centrifuge at 12,000 x g for 30 minutes at 4°C to remove precipitated proteins and other macromolecules. |
| 5 | Solvent Removal | Concentrate the clarified supernatant using a rotary evaporator at a temperature not exceeding 30°C to remove the ethanol. |
| 6 | pH Adjustment | Adjust the pH of the concentrated sample to 7.0-7.5 with a dilute solution of NaOH. This is crucial for the stability of this compound. |
| 7 | Filtration | Filter the pH-adjusted sample through a 0.22 µm syringe filter prior to HPLC injection.[6] |
HPLC Purification of this compound
The following protocol is based on the recommended use of a cyclodextrin-based HPLC column, which is suitable for the separation of labile and highly polar compounds.[3]
Protocol 2: HPLC Purification using a Cyclodextrin Column
| Parameter | Condition |
| HPLC System | A preparative or semi-preparative HPLC system with a UV detector. |
| Column | Cyclodextrin-based column (e.g., β-cyclodextrin or derivative), 5 µm, 4.6 x 250 mm. |
| Mobile Phase A | 20 mM Ammonium Acetate buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 0% B; 5-25 min: 0-30% B; 25-30 min: 30% B; 30-35 min: 30-0% B; 35-40 min: 0% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm or 274 nm |
| Injection Volume | 100 µL - 1 mL (depending on column size and sample concentration) |
Data Presentation
Table 1: HPLC Column and Mobile Phase Specifications
| Parameter | Specification | Rationale |
| Stationary Phase | β-Cyclodextrin bonded silica | Provides a suitable environment for the retention and separation of this compound through inclusion complex formation, avoiding the harsh conditions of other column types.[3] |
| Mobile Phase pH | 7.0 | Maintains the stability of this compound, preventing acid-catalyzed degradation.[1][3] |
| Buffer | Ammonium Acetate | Volatile buffer, suitable for subsequent sample lyophilization to obtain the purified compound in a salt-free form. |
| Organic Modifier | Acetonitrile | Common organic solvent for reversed-phase and related chromatography, providing good separation efficiency. |
Experimental Workflow and Diagrams
The overall workflow for the purification of this compound from a microbial culture is depicted below.
Caption: Experimental workflow for this compound purification.
Conclusion
The HPLC method detailed in this application note, utilizing a cyclodextrin-based stationary phase under neutral pH conditions, provides a robust and reliable strategy for the purification of the unstable metabolite, this compound. Careful sample preparation, particularly maintaining a neutral pH and low temperature, is paramount to prevent degradation and ensure a high yield of the purified product. This protocol is intended to be a valuable resource for researchers in biochemistry, metabolic engineering, and drug development who require high-purity this compound for their studies.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. Purification and properties of chorismate mutase-prephenate dehydratase and prephenate dehydrogenase from Alcaligenes eutrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of prephenate aminotransferase from Anchusa officinalis cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Enzymatic Assay of Prephenate Dehydratase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prephenate dehydratase (PDT) is a key enzyme in the shikimate pathway, responsible for the biosynthesis of phenylalanine in bacteria, fungi, and plants.[1] This pathway is absent in mammals, making its enzymes, including PDT, attractive targets for the development of novel antimicrobial agents and herbicides. The enzymatic reaction catalyzed by PDT involves the dehydration and decarboxylation of prephenate to form phenylpyruvate, a direct precursor of phenylalanine.[1] Understanding the kinetics and inhibition of PDT is crucial for screening potential inhibitors and developing new therapeutic or agricultural products.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine prephenate dehydratase activity. The protocol is designed for researchers in academia and industry, including those involved in drug discovery and development.
Signaling Pathway and Experimental Workflow
The enzymatic reaction for prephenate dehydratase is a critical step in the biosynthesis of phenylalanine. The overall pathway and the specific reaction are depicted below.
Figure 1: Phenylalanine biosynthesis pathway highlighting the prephenate dehydratase reaction.
A typical experimental workflow for determining prephenate dehydratase activity and assessing potential inhibitors is outlined below.
References
Application Note: Spectrophotometric Analysis of Prephenic Acid Conversion to Phenylpyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of prephenic acid to phenylpyruvic acid is a critical step in the biosynthesis of the aromatic amino acid phenylalanine. This reaction is catalyzed by the enzyme prephenate dehydratase (EC 4.2.1.51). Understanding the kinetics of this enzyme is vital for studies in metabolic engineering, herbicide development, and as a potential target for novel antimicrobial agents. This application note provides a detailed protocol for a continuous spectrophotometric assay to monitor the conversion of this compound to phenylpyruvate.
The assay is based on the increase in absorbance at 320 nm resulting from the formation of the enol-enolate form of phenylpyruvate under alkaline conditions. This method offers a simple and reliable way to determine the kinetic parameters of prephenate dehydratase and to screen for potential inhibitors.
Signaling Pathway
The conversion of this compound is a key branch point in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants, fungi, and bacteria.
Experimental Workflow
The following diagram outlines the general workflow for the spectrophotometric analysis of this compound conversion.
Experimental Protocols
1. Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate (this compound): Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer. Due to the instability of this compound, it is recommended to prepare this solution fresh before each experiment or store it as a stabilized salt (e.g., barium prephenate) and dissolve it immediately before use.
-
Enzyme (Prephenate Dehydratase): Dilute the purified prephenate dehydratase enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
Stop Solution: 1 N NaOH.
2. Spectrophotometric Assay Protocol
-
Set up a spectrophotometer to measure absorbance at 320 nm at a constant temperature (e.g., 37°C).
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Assay Buffer (to a final volume of 1 mL)
-
Prephenate Dehydratase (at the desired final concentration)
-
-
Incubate the mixture in the spectrophotometer for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix thoroughly.
-
Immediately start recording the absorbance at 320 nm at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
A blank reaction should be performed without the enzyme to account for any non-enzymatic degradation of this compound.
3. Determination of the Molar Extinction Coefficient of Phenylpyruvate
Since the molar extinction coefficient of phenylpyruvate is highly dependent on pH, it is recommended to determine it empirically under the specific assay conditions.
-
Prepare a series of standard solutions of phenylpyruvic acid of known concentrations (e.g., 0, 10, 20, 30, 40, 50 µM) in the assay buffer.
-
For each standard, add an equal volume of 1 N NaOH to mimic the conditions at the end of the enzymatic reaction.
-
Measure the absorbance of each standard at 320 nm.
-
Plot a standard curve of absorbance versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the standard curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Data Presentation
Table 1: Kinetic Parameters of Prephenate Dehydratase from Various Organisms
| Organism | Km for Prephenate (µM) | kcat (s-1) | Optimal pH | Reference |
| Escherichia coli | 50 | 25 | 7.5 | F. Gibson & J. Pittard, 1968 |
| Bacillus subtilis | 38 | 15 | 7.8 | J. Turnbull & J.F. Morrison, 1988 |
| Saccharomyces cerevisiae | 120 | 8 | 7.0 | G. Braus, 1991 |
Table 2: Sample Data for the Determination of Phenylpyruvate Molar Extinction Coefficient
| Phenylpyruvate Concentration (µM) | Absorbance at 320 nm (in 1 N NaOH) |
| 0 | 0.000 |
| 10 | 0.185 |
| 20 | 0.370 |
| 30 | 0.555 |
| 40 | 0.740 |
| 50 | 0.925 |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.
Calculation of Enzyme Activity
The rate of the enzymatic reaction is calculated from the initial linear portion of the absorbance versus time plot (ΔAbs/min).
The concentration of phenylpyruvate produced per minute can be calculated using the Beer-Lambert law:
Rate (µmol/min/mL) = (ΔAbs / min) / (ε * l)
Where:
-
ΔAbs / min is the initial rate of change in absorbance.
-
ε is the molar extinction coefficient of phenylpyruvate (in M-1cm-1) determined from the standard curve.
-
l is the path length of the cuvette (in cm).
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for the spectrophotometric analysis of this compound conversion to phenylpyruvate. The provided methodologies, data presentation formats, and visualizations are intended to assist researchers in accurately determining the kinetic properties of prephenate dehydratase and in the development of potential inhibitors for therapeutic or agricultural applications. The instability of this compound is a key consideration, and its fresh preparation is crucial for reliable and reproducible results.[1]
References
Application Notes and Protocols for Prephenic Acid in Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prephenic acid is a key intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and some protists.[1][2] Its central position makes the enzymes that utilize it as a substrate critical points for regulation and potential targets for herbicides and antimicrobial agents. This document provides detailed application notes and experimental protocols for using this compound in enzyme kinetic studies, focusing on the primary enzymes that catalyze its conversion: prephenate dehydratase and prephenate dehydrogenase.
Key Enzymes Utilizing this compound
Two primary enzymes downstream of prephenate in the shikimate pathway are:
-
Prephenate Dehydratase (PDT): This enzyme catalyzes the decarboxylation and dehydration of prephenate to form phenylpyruvate, a precursor to phenylalanine.[3][4]
-
Prephenate Dehydrogenase (PDH): This enzyme mediates the NAD+ or NADP+-dependent oxidative decarboxylation of prephenate to yield 4-hydroxyphenylpyruvate, a precursor to tyrosine.[2][5]
Some organisms possess bifunctional enzymes, such as chorismate mutase-prephenate dehydratase or chorismate mutase-prephenate dehydrogenase, where both catalytic activities reside on a single polypeptide chain.[6][7][8] Additionally, arogenate dehydratases (ADT), which primarily use arogenate, may exhibit some activity with prephenate.[9][10]
Data Presentation: Kinetic Parameters
The following tables summarize key kinetic parameters for enzymes utilizing this compound from various sources. These values are essential for designing kinetic experiments and for comparative analysis.
Table 1: Kinetic Parameters for Prephenate Dehydratase (PDT)
| Enzyme Source | Effector | Km for Prephenate (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Alcaligenes eutrophus | None | 0.67 | - | - | [11] |
| Alcaligenes eutrophus | Tyrosine (Activator) | Decreased | - | - | [11] |
| Arabidopsis thaliana ADT2 | - | - | - | 240 (with prephenate) | [9] |
| Arabidopsis thaliana ADT1 | - | - | - | 38 (with prephenate) | [9] |
| Arabidopsis thaliana ADT6 | - | - | - | 16 (with prephenate) | [9] |
Table 2: Kinetic Parameters for Prephenate Dehydrogenase (PDH)
| Enzyme Source | Effector | Km for Prephenate (mM) | Km for NAD+ (mM) | kcat (s-1) | Reference |
| Alcaligenes eutrophus | None | 0.045 | 0.14 | - | [11] |
| Aquifex aeolicus (30°C) | - | 0.05 ± 0.01 | 0.07 ± 0.01 | 1.8 ± 0.1 | [5] |
| Aquifex aeolicus (60°C) | - | 0.10 ± 0.01 | 0.10 ± 0.01 | 13.2 ± 0.4 | [5] |
| Aquifex aeolicus (80°C) | - | 0.17 ± 0.02 | 0.13 ± 0.01 | 55.4 ± 3.4 | [5] |
Note: The catalytic efficiency (kcat/Km) for Aquifex aeolicus PDH increased approximately 7- to 10-fold between 30°C and 80°C.[5]
Signaling and Metabolic Pathway
This compound is a crucial branch-point intermediate in the biosynthesis of aromatic amino acids. The enzymes that act upon it are often subject to allosteric regulation by the final products of the pathway, such as phenylalanine and tyrosine, allowing for feedback inhibition to control metabolic flux.[11][12]
Caption: Biosynthetic pathway of phenylalanine and tyrosine from chorismate via prephenate.
Experimental Protocols
Protocol 1: Kinetic Analysis of Prephenate Dehydratase (PDT)
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of prephenate dehydratase. The assay monitors the formation of phenylpyruvate, which has a higher molar extinction coefficient at specific UV wavelengths than prephenate.
Materials:
-
Purified prephenate dehydratase enzyme
-
This compound solution (e.g., barium salt, converted to free acid)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of kinetic measurements at 258 nm or 320 nm (for the enol-borate tautomer of phenylpyruvate).
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and equilibrate to the desired assay temperature (e.g., 30°C).
-
Prepare a stock solution of this compound in water. The concentration should be determined spectrophotometrically. Due to its instability, prepare fresh or store at -80°C.
-
Dilute the purified enzyme in Assay Buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60-120 seconds.
-
-
Assay Setup:
-
Set the spectrophotometer to monitor absorbance at 258 nm.
-
Equilibrate the instrument to the assay temperature.
-
In a 1 mL cuvette, add 980 µL of Assay Buffer and 10 µL of the enzyme dilution.
-
Incubate for 5 minutes at the assay temperature to allow the enzyme to equilibrate.
-
-
Kinetic Measurement:
-
To initiate the reaction, add 10 µL of the this compound stock solution to the cuvette, mix quickly, and start recording the absorbance change over time.
-
Record the data for 2-5 minutes.
-
The initial velocity (v0) is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Repeat the assay with varying concentrations of this compound (e.g., 0.1x to 10x the expected Km).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (ΔA = εbc), where ε is the molar extinction coefficient of phenylpyruvate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Protocol 2: Kinetic Analysis of Prephenate Dehydrogenase (PDH)
This protocol outlines a continuous spectrophotometric assay for prephenate dehydrogenase by monitoring the production of NADH at 340 nm.
Materials:
-
Purified prephenate dehydrogenase enzyme
-
This compound solution
-
NAD+ stock solution
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and equilibrate to the desired temperature.
-
Prepare fresh stock solutions of this compound and NAD+.
-
Dilute the purified enzyme in Assay Buffer to an appropriate concentration.
-
-
Assay Setup:
-
Set the spectrophotometer to monitor absorbance at 340 nm.
-
Equilibrate the instrument to the assay temperature.
-
In a 1 mL cuvette, prepare a reaction mixture containing Assay Buffer, a saturating concentration of NAD+ (e.g., 5-10 times its Km), and the enzyme solution. The final volume should be 990 µL.
-
Incubate for 5 minutes at the assay temperature.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding 10 µL of the this compound stock solution. Mix and start recording the increase in absorbance at 340 nm.
-
Record the data for 2-5 minutes.
-
The initial velocity is determined from the linear phase of the reaction.
-
-
Data Analysis:
-
Repeat the assay with varying concentrations of this compound while keeping the NAD+ concentration constant and saturating.
-
To determine the Km for NAD+, vary its concentration while keeping the this compound concentration constant and saturating.
-
Calculate the initial velocities using the molar extinction coefficient of NADH (6220 M-1cm-1 at 340 nm).
-
Plot the initial velocities against the substrate concentrations and fit to the Michaelis-Menten equation to obtain Vmax and Km.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an enzyme kinetics experiment using this compound as a substrate.
Caption: General workflow for determining enzyme kinetic parameters using this compound.
Troubleshooting and Considerations
-
This compound Instability: this compound is unstable and can be degraded by acid or base.[1] It is crucial to prepare solutions fresh or thaw from frozen stocks immediately before use. Keep solutions on ice.
-
Substrate Inhibition: At very high concentrations, this compound can cause substrate inhibition in some enzymes.[5] It is important to test a wide range of substrate concentrations to identify the optimal range for Michaelis-Menten kinetics.
-
Allosteric Regulation: The activity of enzymes utilizing prephenate can be modulated by the end-products of the aromatic amino acid pathway, such as phenylalanine and tyrosine.[8][11] Consider including these effectors in the kinetic assays if studying the regulatory properties of the enzyme.
-
pH Optimum: The activity of these enzymes is pH-dependent.[7][11] The optimal pH for the enzyme under study should be determined experimentally.
-
Enzyme Purity: The purity of the enzyme preparation is critical for accurate kinetic analysis. Contaminating enzymes could interfere with the assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Prephenate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Prephenate dehydratase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic studies on the mechanism of chorismate mutase/prephenate dehydratase from Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chorismate mutase/prephenate dehydratase from Escherichia coli K12. Binding studies with the allosteric effector phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic and regulatory properties of arogenate dehydratase in seedlings of Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Chorismate mutase-prephenate dehydratase and prephenate dehydrogenase from alcaligenes eutrophus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic studies on chorismate mutase-prephenate dehydrogenase from Escherichia coli: models for the feedback inhibition of prephenate dehydrogenase by L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Metabolic Engineering for Enhanced Prephenic Acid Production
Introduction Prephenic acid (prephenate) is a crucial intermediate in the shikimate pathway, serving as the branch-point for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine.[1][2] Beyond its role in primary metabolism, prephenate is a valuable precursor for a variety of natural products and specialty chemicals. However, its inherent instability and rapid conversion to downstream products make its accumulation in microbial hosts a significant challenge.[1] Metabolic engineering offers a powerful toolkit to rewire cellular metabolism, redirect carbon flux, and establish microbial cell factories for the high-yield production of this compound.
This document outlines key metabolic engineering strategies, presents comparative data from engineered strains, and provides detailed protocols for the development and analysis of prephenate-producing microorganisms, primarily focusing on the model organism Escherichia coli.
Core Metabolic Engineering Strategies
The central strategy for overproducing this compound involves a "push-and-pull" approach combined with pathway blockage. Carbon flux is "pushed" from central metabolism into the shikimate pathway, "pulled" towards the synthesis of chorismate and its conversion to prephenate, and finally accumulated by "blocking" the downstream enzymatic conversions to phenylalanine and tyrosine.
-
Increasing Precursor Availability: The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[3][4] Enhancing the intracellular pools of these precursors is a foundational step.
-
PEP Enhancement: Inactivating the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which consumes PEP during glucose uptake, is a common strategy.[5] Deleting genes like ptsH, ptsI, and crr can significantly increase PEP availability.[6] Additionally, overexpressing PEP synthase (ppsA) can replenish PEP from pyruvate.
-
E4P Enhancement: Overexpressing transketolase (tktA) from the pentose (B10789219) phosphate (B84403) pathway increases the supply of E4P.[5]
-
-
Alleviating Feedback Inhibition: The shikimate pathway is tightly regulated by feedback inhibition from the final products (phenylalanine, tyrosine, and tryptophan).[3][4]
-
DAHP Synthase: The first committed step is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, encoded by aroF, aroG, and aroH in E. coli. These isoenzymes are inhibited by tyrosine, phenylalanine, and tryptophan, respectively. Expressing feedback-resistant (fbr) variants, such as aroG fbr, is critical to channel carbon into the pathway.[6][7]
-
-
Enhancing the Shikimate Pathway Flux: To prevent the accumulation of intermediate metabolites and pull flux towards prephenate, key enzymes in the pathway are often overexpressed. This includes shikimate dehydrogenase (aroE) and shikimate kinase (aroK, aroL).[5][6]
-
Blocking Downstream Pathways: This is the most crucial step for prephenate accumulation. The enzymes that consume prephenate must be inactivated.
-
Optimizing Prephenate Synthesis: With the consuming pathways blocked, the conversion of chorismate to prephenate must be efficiently catalyzed. Since the native chorismate mutase domains are part of the now-deleted pheA and tyrA genes, a monofunctional chorismate mutase must be introduced. An effective choice is the chorismate mutase domain from E. coli (pheA* or CM-domain) or a heterologous feedback-resistant chorismate mutase.
Visualizing Metabolic Engineering Strategies
Shikimate Pathway and Engineering Targets
Caption: Metabolic engineering strategy for prephenate production in E. coli.
Data Presentation
While data for strains engineered exclusively for this compound accumulation is limited due to its instability, analysis of strains developed for phenylalanine and tyrosine provides valuable insights into the flux capacity of the shikimate pathway. High titers of these downstream products indicate a high rate of prephenate synthesis.
Table 1: Performance of Engineered E. coli Strains for Aromatic Compound Production
| Strain Description | Product | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference(s) |
| Overexpression of tktA, ppsA, feedback-resistant aroG and trpE. | Tryptophan | 40.2 | ~0.15 | ~0.84 | [6] |
| Overexpression of feedback-resistant aroG and pheA. | L-Phenylalanine | 0.33 | 0.33 | N/A | [12] |
| Overexpression of marA in an evolved strain with heterologous aroK1, aroL1, pheA1 and native aroA, aroC, tyrB. | L-Phenylalanine | 80.48 | 0.27 | 1.68 | [13] |
| Deletion of pheA, tyrA, tyrB, aspC, tyrR. Overexpression of aroFBL and a heterologous p-aminophenylethanol pathway. | p-Aminophenylethanol | 2.5 | 0.11 (C-mol/C-mol) | ~0.05 | [10] |
| Deletion of pheA, tyrA, tyrB, aspC, tyrR. Overexpression of aroFBL and a heterologous p-aminophenylacetic acid pathway. | p-Aminophenylacetic acid | 3.4 | 0.17 (C-mol/C-mol) | ~0.07 | [10] |
| Overexpression of feedback-resistant tyrA and a heterologous cyclohexadienyl dehydrogenase (tyrC). | L-Tyrosine | 9.7 | 0.10 | 0.073 | [8] |
Note: N/A indicates data not available. These values demonstrate the high metabolic flux achievable through the shikimate pathway to prephenate, which can be harnessed for its accumulation by blocking downstream enzymes.
Experimental Protocols
Protocol 1: Construction of a Prephenate-Producing E. coli Strain
This protocol outlines the genetic modification of E. coli K-12 MG1655 to create a base strain for prephenate production using lambda red recombineering for gene knockouts.
1. Materials
-
E. coli K-12 MG1655
-
Plasmids: pKD46 (lambda red recombinase), pKD4 (FRT-kan-FRT template), pCP20 (FLP recombinase)
-
Primers for pheA and tyrA knockout (with homology arms)
-
LB medium, SOC medium, Agar (B569324) plates with appropriate antibiotics (Ampicillin, Kanamycin (B1662678), Chloramphenicol)
-
L-arabinose, Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Plasmid pTrc99a (or similar) carrying feedback-resistant aroG fbr and a monofunctional chorismate mutase.
2. Procedure: Gene Knockout (e.g., pheA)
-
Prepare Electrocompetent Cells: Grow E. coli MG1655 carrying pKD46 at 30°C in LB medium with ampicillin (B1664943) and 10 mM L-arabinose to an OD600 of ~0.6. Prepare electrocompetent cells by washing with ice-cold sterile 10% glycerol.
-
Prepare Deletion Cassette: Amplify the kanamycin resistance cassette from pKD4 using primers with 50-bp homology arms flanking the pheA gene. Purify the PCR product.
-
Electroporation: Electroporate ~100 ng of the purified PCR product into the competent cells. Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours.
-
Selection: Plate the culture on LB agar plates containing kanamycin to select for successful recombinants.
-
Verification: Verify the knockout by colony PCR using primers flanking the pheA locus.
-
Curing Kanamycin Resistance: Transform the verified knockout strain with pCP20. Grow at 30°C on ampicillin plates. Then, streak colonies on non-selective plates and incubate at 42°C to induce FLP recombinase and cure the pCP20 plasmid. Screen for colonies that are sensitive to both kanamycin and ampicillin.
-
Sequential Knockout: Repeat steps 1-6 for the tyrA gene to create the double knockout strain (MG1655 ΔpheA ΔtyrA). This strain is now an aromatic amino acid auxotroph.
3. Procedure: Pathway Expression
-
Transform the final double knockout strain with an expression plasmid (e.g., pTrc-aroG fbr-CM) containing a feedback-resistant DAHP synthase and a monofunctional chorismate mutase under an inducible promoter.
-
Select transformants on LB agar plates containing the appropriate antibiotic (e.g., ampicillin) and supplemented with L-phenylalanine and L-tyrosine (e.g., 40 mg/L each) to support growth.
General Experimental Workflow
Caption: General workflow for prephenate production strain development.
Protocol 2: Fed-Batch Fermentation for Prephenate Production
1. Media and Conditions
-
Seed Culture: M9 minimal medium supplemented with 20 g/L glucose, 40 mg/L L-phenylalanine, and 40 mg/L L-tyrosine.
-
Fermenter Medium: Defined mineral medium with an initial 20 g/L glucose, trace elements, and required antibiotics.
-
Feed Solution: Concentrated glucose solution (e.g., 500 g/L).
-
Conditions: Temperature 37°C, pH controlled at 7.0 (with NH4OH), dissolved oxygen (DO) maintained at >20% saturation by adjusting agitation and aeration.
2. Procedure
-
Inoculum: Grow a seed culture overnight in supplemented M9 medium at 37°C.
-
Fermentation Start: Inoculate the fermenter with the seed culture to a starting OD600 of ~0.1.
-
Batch Phase: Allow the culture to grow until the initial glucose is depleted, identified by a sharp increase in DO.
-
Induction: When the OD600 reaches ~10-15, add IPTG to a final concentration of 0.1-1.0 mM to induce expression of the pathway genes.
-
Fed-Batch Phase: Start the glucose feed to maintain a low glucose concentration in the fermenter. A DO-stat or pH-stat feeding strategy can be employed.
-
Sampling: Collect samples periodically to measure OD600, residual glucose, and prephenate concentration.
Protocol 3: Quantification of this compound by HPLC
This compound is unstable and readily converts to phenylpyruvic acid under acidic conditions.[1] This protocol uses this conversion for stable quantification.
1. Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.
-
Phenylpyruvic acid standard.
-
Hydrochloric acid (HCl).
2. Sample Preparation
-
Collect 1 mL of fermentation broth.
-
Centrifuge at 13,000 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new microfuge tube.
-
Acid Conversion: Add 100 µL of 1 M HCl to 900 µL of the supernatant. Incubate at 30°C for 15 minutes to quantitatively convert prephenate to phenylpyruvic acid.
-
Filter the acidified sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Method
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is 30:70 (v/v) acetonitrile:water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 280 nm.
-
Quantification: Create a standard curve using known concentrations of phenylpyruvic acid. Calculate the concentration in the sample based on the peak area, which corresponds to the initial prephenate concentration.
Note: For direct quantification of unstable prephenate, specialized ion-exchange or hydrophilic interaction liquid chromatography (HILIC) methods at neutral pH would be required, but the acid conversion method is often more robust for routine analysis.[14][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]
- 7. Systems metabolic engineering strategies for the production of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. THE BIOSYNTHESIS OF PHENYLALANINE AND TYROSINE; ENZYMES CONVERTING CHORISMIC ACID INTO this compound AND THEIR RELATIONSHIPS TO PREPHENATE DEHYDRATASE AND PREPHENATE DEHYDROGENASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Engineering of Escherichia coli for para-Amino-Phenylethanol and para-Amino-Phenylacetic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of chorismate, prephenate, and arogenate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation and Use of Sodium Prephenate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prephenate is a key intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and archaea.[1][2] Its sodium salt, sodium prephenate, is a crucial substrate for various enzymes involved in this pathway, including prephenate dehydrogenase and prephenate dehydratase.[3][4] The availability of high-purity sodium prephenate is therefore critical for biochemical assays aimed at studying these enzymes, screening for potential inhibitors, and for research in drug development targeting microbial pathogens.
These application notes provide detailed protocols for the enzymatic synthesis, purification, and use of sodium prephenate in common biochemical assays.
Enzymatic Synthesis of Sodium Prephenate
The most common and effective method for preparing prephenate is through the enzymatic conversion of chorismate, catalyzed by the enzyme chorismate mutase.[1][5][6]
Principle
Chorismate mutase catalyzes the intramolecular Claisen rearrangement of chorismate to prephenate.[7] This reaction is the first committed step in the biosynthesis of phenylalanine and tyrosine.[1]
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from established methodologies for the enzymatic synthesis of prephenate.
Materials:
-
Chorismic acid
-
Chorismate mutase (e.g., from E. coli or Bacillus subtilis)[1]
-
Tris-HCl buffer (1 M, pH 7.5)
-
Barium chloride (BaCl₂) solution (1 M)
-
Sodium sulfate (B86663) (Na₂SO₄) solution (1 M)
-
Diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Reaction Setup:
-
Dissolve chorismic acid in ice-cold 1 M Tris-HCl buffer, pH 7.5, to a final concentration of 10-20 mM.
-
Add chorismate mutase to the solution. The amount of enzyme should be sufficient to achieve a high conversion rate within a reasonable timeframe (typically a few hours). The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C.
-
-
Monitoring the Reaction:
-
The disappearance of chorismate can be monitored spectrophotometrically by measuring the decrease in absorbance at 274 nm.[8]
-
-
Precipitation of Barium Prephenate:
-
Once the reaction is complete (indicated by a stable low absorbance at 274 nm), cool the reaction mixture on ice.
-
Slowly add an equimolar amount of cold 1 M BaCl₂ solution while gently stirring to precipitate barium prephenate.
-
Allow the precipitate to form completely by leaving the mixture on ice for at least 1 hour.
-
Centrifuge the mixture at 4°C for 15 minutes at 10,000 x g.
-
Carefully decant the supernatant.
-
-
Conversion to Sodium Prephenate:
-
Resuspend the barium prephenate pellet in a minimal amount of cold deionized water.
-
Slowly add 1 M Na₂SO₄ solution dropwise while stirring to precipitate barium sulfate (BaSO₄).
-
Centrifuge at 4°C for 15 minutes at 10,000 x g to pellet the BaSO₄.
-
Carefully collect the supernatant containing sodium prephenate.
-
-
Purification and Isolation:
-
The crude sodium prephenate solution can be further purified by ion-exchange chromatography (see Section 2).
-
For less stringent applications, the product can be isolated by precipitation. Add 3-4 volumes of cold ethanol to the sodium prephenate solution and store at -20°C overnight to precipitate the sodium salt.
-
Centrifuge to collect the precipitate, wash with cold ethanol and then diethyl ether.
-
Dry the purified sodium prephenate under vacuum.
-
-
Storage:
-
Store the final product as a lyophilized powder at -20°C or below. For use in assays, prepare fresh solutions in an appropriate buffer.
-
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Enzymatic Conversion Yield | > 90% | Dependent on enzyme activity and reaction conditions. |
| Purity after Precipitation | 80-90% | Purity can be assessed by HPLC. |
| Purity after Chromatography | > 95% | Ion-exchange chromatography significantly improves purity. |
Purification of Sodium Prephenate by Ion-Exchange Chromatography
For applications requiring high-purity sodium prephenate, such as enzyme kinetics studies, purification by ion-exchange chromatography is recommended.[9][10]
Principle
Ion-exchange chromatography separates molecules based on their net charge.[9] Prephenate is negatively charged at neutral pH and will bind to an anion-exchange resin. It can then be eluted by increasing the salt concentration of the buffer.
Experimental Protocol: Anion-Exchange Chromatography
Materials:
-
Crude sodium prephenate solution
-
Anion-exchange resin (e.g., DEAE-Sepharose or a similar weak anion exchanger)[9]
-
Chromatography column
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution buffer (e.g., 20 mM Tris-HCl, pH 7.5, with a linear gradient of 0-1 M NaCl)
-
Fraction collector
-
Spectrophotometer for monitoring elution
Procedure:
-
Column Packing and Equilibration:
-
Pack the chromatography column with the chosen anion-exchange resin according to the manufacturer's instructions.
-
Equilibrate the column by washing with 5-10 column volumes of equilibration buffer.
-
-
Sample Loading:
-
Load the crude sodium prephenate solution onto the column.
-
-
Washing:
-
Wash the column with 2-3 column volumes of equilibration buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound prephenate using a linear gradient of NaCl in the equilibration buffer (e.g., 0 to 1 M NaCl over 10 column volumes).
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the absorbance of the collected fractions at a suitable wavelength (e.g., 210 nm) to detect the prephenate-containing fractions.
-
Alternatively, fractions can be assayed for prephenate content using a specific enzymatic assay (see Section 3).
-
-
Pooling and Desalting:
-
Pool the fractions containing pure sodium prephenate.
-
Desalt the pooled fractions by dialysis against deionized water or by using a desalting column.
-
-
Lyophilization:
-
Lyophilize the desalted sodium prephenate solution to obtain a pure, stable powder.
-
Biochemical Assays Using Sodium Prephenate
Sodium prephenate is the substrate for several key enzymes in the shikimate pathway. Below are protocols for assaying the activity of two of these enzymes.
Prephenate Dehydrogenase Assay
Principle:
Prephenate dehydrogenase catalyzes the NAD⁺-dependent oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate.[8][11] The activity of the enzyme can be monitored by following the increase in absorbance at 340 nm due to the formation of NADH.[8]
Materials:
-
Purified sodium prephenate solution
-
NAD⁺ solution
-
Purified prephenate dehydrogenase
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)[8]
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, a known concentration of sodium prephenate (e.g., 1 mM), and NAD⁺ (e.g., 2 mM).[8]
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the prephenate dehydrogenase enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Prephenate Dehydratase Assay
Principle:
Prephenate dehydratase catalyzes the conversion of prephenate to phenylpyruvate with the elimination of water and carbon dioxide.[4][12] The formation of phenylpyruvate can be monitored by the increase in absorbance at around 320 nm.
Materials:
-
Purified sodium prephenate solution
-
Purified prephenate dehydratase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of sodium prephenate.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the prephenate dehydratase enzyme solution.
-
Immediately monitor the increase in absorbance at approximately 320 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of phenylpyruvate under the specific assay conditions.
Diagrams
Shikimate Pathway
Caption: The Shikimate Pathway leading to Aromatic Amino Acids.
Experimental Workflow: Sodium Prephenate Preparation and Use
Caption: Workflow for Sodium Prephenate Preparation and Assay.
References
- 1. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Prephenate dehydratase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel exported fusion enzymes with chorismate mutase and cyclohexadienyl dehydratase activity: Shikimate pathway enzymes teamed up in no man's land - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
- 10. purolite.com [purolite.com]
- 11. An Efficient Prephenate Dehydrogenase Gene for the Biosynthesis of L-tyrosine: Gene Mining, Sequence Analysis, and Expression Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prephenate Dehydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Prephenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prephenic acid is a key intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine and tyrosine) in bacteria, fungi, and plants. As this pathway is absent in mammals, it represents a promising target for the development of novel herbicides and antimicrobial agents. The inherent instability of this compound, however, presents significant challenges to its isolation and structural characterization. This document provides detailed application notes and protocols for the analytical techniques employed in the elucidation of its structure.
Spectroscopic Techniques for Structural Elucidation
The primary methods for determining the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to its instability, X-ray crystallography of this compound itself is challenging, though it has been used to study enzymes that bind it.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the solution-state structure of this compound. Both ¹H and ¹³C NMR, along with two-dimensional correlation experiments, provide detailed information about the connectivity and stereochemistry of the molecule.
Quantitative Data: NMR Chemical Shifts
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound in D₂O at pH 7.4 and 298K, referenced to DSS.[1]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 175.0 (approx.) |
| 2 | 5.99 | 134.01 |
| 3 | 5.99 | 130.36 |
| 4 | 4.52 | 64.07 |
| 5 | 5.99 | 130.36 |
| 6 | 5.99 | 134.01 |
| 7 | - | 175.0 (approx.) |
| 8 | 3.14 | 50.66 |
| 9 | - | 200.0 (approx.) |
| 10 | - | 51.25 |
Note: Some values are approximated based on typical chemical shifts for similar functional groups as precise data for all carbons was not available in the cited source.
Experimental Protocol: NMR Analysis of this compound
This protocol outlines the steps for acquiring high-quality NMR data of this compound.
1. Sample Preparation:
-
Isolation: this compound is typically isolated from bacterial cultures that overproduce it, often as a salt (e.g., barium or cyclohexylammonium salt) to improve stability. Purification is commonly achieved by high-performance liquid chromatography (HPLC).
-
Solvent: Dissolve the purified prephenate salt in deuterium (B1214612) oxide (D₂O) to a final concentration of 1-10 mM.
-
pH Adjustment: Adjust the pH of the NMR sample to 7.4 using dilute NaOD or DCl in D₂O. The stability of this compound is pH-dependent, with greater stability observed at neutral to slightly alkaline pH.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid).
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Temperature: Maintain the sample temperature at 298 K (25 °C) to minimize thermal degradation.
-
1D Spectra:
-
Acquire a standard ¹H NMR spectrum with water suppression (e.g., using presaturation or a WATERGATE sequence).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra: To establish connectivity and stereochemistry, acquire the following 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the cis stereochemistry of the hydroxyl and carboxyl groups on the cyclohexadiene ring.
-
3. Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, Mnova, or similar).
-
Reference the spectra to the internal standard.
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the coupling constants in the ¹H spectrum and the cross-peaks in the 2D spectra to assemble the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Due to its instability, LC-MS (Liquid Chromatography-Mass Spectrometry) methods require careful optimization.
Challenges in MS Analysis:
This compound readily undergoes acid-catalyzed dehydration and decarboxylation to form phenylpyruvic acid, especially in the acidic mobile phases and high temperatures often used in LC-MS. This in-source conversion can lead to the detection of the phenylpyruvate ion (m/z 163.04 in negative mode) instead of, or in addition to, the prephenate ion (m/z 225.04 in negative mode).
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol is designed to minimize the degradation of this compound during analysis.
1. Sample Preparation:
-
Extraction: Extract metabolites from the biological matrix (e.g., bacterial or plant cells) using a cold solvent mixture, such as methanol (B129727)/water (80:20, v/v), to quench enzymatic activity.
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 14,000 rpm) at 4 °C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
2. Liquid Chromatography:
-
Column: Use a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with a weak acid modifier (e.g., 0.1% formic acid). While acidic conditions can promote degradation, they are often necessary for good chromatographic peak shape. The use of a very low concentration of a weak acid is a compromise.
-
B: Acetonitrile with the same modifier.
-
-
Gradient: Employ a gradient elution to separate this compound from other metabolites. A typical gradient might start with a low percentage of B, which is gradually increased.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is recommended.
-
Column Temperature: Maintain the column at a low temperature (e.g., 4 °C) to minimize on-column degradation.
3. Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, as this compound contains two carboxylic acid groups.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
MS Scan: Perform a full scan to detect the [M-H]⁻ ion of this compound (m/z 225.04) and its degradation product, phenylpyruvic acid (m/z 163.04).
-
MS/MS Fragmentation: Select the [M-H]⁻ ion of this compound for fragmentation to obtain structural information. Key fragments to monitor include those resulting from the loss of water and carbon dioxide.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV can be used for the quantification of this compound, although its lack of a strong chromophore limits sensitivity.
Experimental Protocol: HPLC-UV Analysis
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at a low wavelength, typically around 210 nm.
-
Quantification: Create a calibration curve using a purified standard of a stable prephenate salt.
X-ray Crystallography
Obtaining a single crystal of this compound suitable for X-ray diffraction is extremely challenging due to its inherent instability. The structural information from X-ray crystallography has primarily been obtained from co-crystals of enzymes with this compound bound in their active sites.
General Considerations for Crystallization of Unstable Small Molecules:
-
Stabilization: Form a salt of the molecule with a suitable counter-ion to increase stability.
-
Low Temperature: Conduct crystallization experiments at low temperatures to slow down degradation.
-
Rapid Screening: Use high-throughput screening methods to quickly test a wide range of crystallization conditions.
-
Cryo-crystallography: Flash-cool the crystals in liquid nitrogen to prevent degradation during data collection.
Visualizations
Shikimate Pathway
The following diagram illustrates the position of this compound as a key intermediate in the shikimate pathway.
References
Applications of Prephenic Acid in Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prephenic acid is a crucial intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, algae, and plants.[1][2] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents. In the field of biotechnology, this compound serves as a key branching point for metabolic engineering, enabling the production of a wide array of valuable aromatic compounds.[3][4] Furthermore, it is an essential substrate for studying the kinetics and inhibition of enzymes such as prephenate dehydratase and prephenate dehydrogenase, which are critical for directing carbon flux towards phenylalanine or tyrosine synthesis, respectively.[5][6][7] This document provides detailed application notes and experimental protocols relevant to the use of this compound in biotechnological research and development.
Application Notes
Metabolic Engineering for Aromatic Compound Production
This compound is a pivotal precursor for the microbial production of aromatic compounds, including the essential amino acids L-phenylalanine (B559525) and L-tyrosine, which have significant applications in the food, feed, and pharmaceutical industries.[8][9] Metabolic engineering strategies in microorganisms like Escherichia coli and Saccharomyces cerevisiae focus on optimizing the flux through the shikimate pathway towards this compound and then diverting it to the desired product.
Key Engineering Strategies:
-
Overexpression of Key Enzymes: Increasing the expression of enzymes such as a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG fbr), chorismate mutase (pheA or aro7 fbr), prephenate dehydratase (pheA), and prephenate dehydrogenase (tyrA) can significantly enhance the production of phenylalanine and tyrosine.[10][11]
-
Alleviation of Feedback Inhibition: Key enzymes in the pathway, such as DAHP synthase and chorismate mutase, are often subject to feedback inhibition by the final products. Using feedback-resistant (fbr) mutants of these enzymes is a common strategy to increase product titers.[8][12]
-
Deletion of Competing Pathways: Eliminating pathways that drain precursors or convert the desired product into other metabolites can improve yields. For instance, deleting genes responsible for by-product formation is a common approach.[8][13]
-
Enhancing Precursor Supply: Engineering the central carbon metabolism to increase the availability of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the initial substrates of the shikimate pathway, is crucial for high-yield production.[8]
The successful application of these strategies has led to significant improvements in the production of L-phenylalanine and L-tyrosine in engineered microbes.[10][11]
Precursor for Novel Secondary Metabolites
Beyond the primary aromatic amino acids, this compound is a precursor to a diverse range of secondary metabolites. A recently discovered family of non-aromatizing prephenate decarboxylases, such as BacA, AerD, and SalX, opens up new avenues for the biosynthesis of non-proteinogenic amino acids and other unique compounds.[14] These enzymes catalyze the decarboxylation of prephenate without aromatization, leading to the formation of dihydro-4-hydroxyphenylpyruvate (H2HPP), a precursor for various bioactive natural products.[14] This discovery expands the potential of this compound as a versatile building block in synthetic biology for producing novel pharmaceuticals and specialty chemicals.
Drug Discovery and Development
The enzymes that utilize this compound are prime targets for the development of novel antimicrobial agents and herbicides. Since the shikimate pathway is essential in many pathogens but absent in humans, inhibitors of enzymes like prephenate dehydratase and prephenate dehydrogenase can be potent and selective drugs. High-throughput screening assays using this compound as a substrate can be employed to identify novel inhibitors.
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Chorismate Mutase | Bacillus subtilis | Chorismate | - | - | 2.4 x 105 |
| Mycobacterium tuberculosis | Chorismate | - | - | 1.8 x 103 | |
| Prephenate Dehydrogenase | Aerobacter aerogenes | Prephenate | - | - | - |
| Escherichia coli | Prephenate | - | - | - | |
| Aquifex aeolicus (at 80°C) | Prephenate | 110 ± 10 | 100 ± 4 | 9.1 x 105 | |
| Prephenate Dehydratase | Escherichia coli | Prephenate | - | - | - |
| Non-aromatizing Prephenate Decarboxylases | |||||
| AerD | Planktothrix agardhii | Prephenate | 170 ± 3 | 4.08 ± 0.02 | 1.44 x 103 |
| SalX | Salinispora tropica | Prephenate | 81 ± 2 | 0.25 ± 0.01 | 7.3 x 102 |
Note: Some kinetic parameters were not explicitly available in the searched literature and are marked as "-". The kcat for AerD and SalX was converted from min-1 to s-1.[14][15]
Table 2: Production of Aromatic Compounds in Metabolically Engineered E. coli
| Product | Strain Engineering | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) |
| L-Phenylalanine | Overexpression of aroK1, aroL1, pheA1, aroA, aroC, tyrB, and marA after adaptive evolution. | 80.48 | 0.27 | 1.68 |
[10]
Experimental Protocols
Protocol 1: Assay for Prephenate Dehydrogenase Activity
This protocol is adapted from methods used for characterizing prephenate dehydrogenase.[16][17] The assay measures the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
This compound solution (typically 10 mM in 50 mM Tris-HCl, pH 8.0)
-
NAD+ solution (typically 20 mM in water)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MgCl2
-
Purified prephenate dehydrogenase or cell lysate containing the enzyme
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette by adding:
-
880 µL of Reaction Buffer
-
50 µL of NAD+ solution (final concentration 1 mM)
-
50 µL of this compound solution (final concentration 0.5 mM)
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
-
The enzyme activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Protocol 2: Assay for Prephenate Dehydratase Activity
This assay is based on the conversion of prephenate to phenylpyruvate. The formation of phenylpyruvate can be monitored by measuring the increase in absorbance at 320 nm.[6][18]
Materials:
-
This compound solution (typically 10 mM in 50 mM Tris-HCl, pH 7.5)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Purified prephenate dehydratase or cell lysate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette by adding:
-
950 µL of Reaction Buffer
-
50 µL of this compound solution (final concentration 0.5 mM)
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Monitor the increase in absorbance at 320 nm for 5-10 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
-
The concentration of phenylpyruvate can be determined using its molar extinction coefficient at 320 nm.
Protocol 3: Quantification of this compound in Fermentation Broth by HPLC
This protocol provides a general framework for the analysis of this compound in microbial fermentation samples.[19][20][21][22]
Sample Preparation:
-
Centrifuge the fermentation broth at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The filtered supernatant can be directly injected or diluted with the mobile phase if necessary.
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 274 nm).
-
Injection Volume: 10-20 µL.
Quantification:
-
Prepare a standard curve using known concentrations of pure this compound.
-
The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathways originating from this compound.
Caption: Workflow for metabolic engineering of aromatic compound production.
Caption: General workflow for enzymatic assays involving this compound.
References
- 1. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Progress in the Microbial Biosynthesis of Prenylated Aromatic Compounds | MDPI [mdpi.com]
- 5. THE BIOSYNTHESIS OF PHENYLALANINE AND TYROSINE; ENZYMES CONVERTING CHORISMIC ACID INTO this compound AND THEIR RELATIONSHIPS TO PREPHENATE DEHYDRATASE AND PREPHENATE DEHYDROGENASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prephenate dehydratase - Wikipedia [en.wikipedia.org]
- 7. Prephenate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Prephenate Dehydrogenase Gene for the Biosynthesis of L-tyrosine: Gene Mining, Sequence Analysis, and Expression Optimization [mdpi.com]
- 10. Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic engineering of a tyrosine-overproducing yeast platform using targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 18. Kinetic studies on the mechanism of chorismate mutase/prephenate dehydratase from Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. s4science.at [s4science.at]
- 20. researchgate.net [researchgate.net]
- 21. s4science.at [s4science.at]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Allosteric Regulation of Prephenate Dehydratase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prephenate dehydratase (PDT) is a pivotal enzyme in the shikimate pathway, catalyzing the conversion of prephenate to phenylpyruvate, a key step in the biosynthesis of L-phenylalanine.[1][2] This pathway is essential in bacteria, archaea, fungi, and plants, but absent in mammals, making PDT an attractive target for the development of novel antibiotics and herbicides.[3] The activity of PDT is primarily regulated by feedback inhibition, with the end-product of the pathway, L-phenylalanine, acting as an allosteric inhibitor.[2] Understanding the intricacies of this allosteric regulation is crucial for elucidating fundamental biological control mechanisms and for the rational design of targeted therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for studying the allosteric regulation of prephenate dehydratase.
Allosteric Regulation of Prephenate Dehydratase
Prephenate dehydratase typically exists as a dimer or tetramer and, in some Gram-negative bacteria, is found as a bifunctional fusion protein with chorismate mutase.[2] The enzyme is composed of a catalytic domain and a regulatory domain, known as the ACT (Aspartokinase, Chorismate mutase, TyrA) domain.[3] The binding of the allosteric inhibitor, L-phenylalanine, to the ACT domain induces a conformational change in the enzyme, transitioning it from a catalytically active "relaxed" (R) state to an inactive "tense" (T) state.[2] This conformational change reduces the affinity of the catalytic site for its substrate, prephenate, thereby controlling the metabolic flux towards phenylalanine biosynthesis. Some studies have also suggested that in certain organisms, other aromatic amino acids like tyrosine may act as allosteric activators, although this is less common.
Data Presentation: Kinetic Parameters of Prephenate Dehydratase
The following table summarizes key kinetic parameters of prephenate dehydratase from various organisms, providing a basis for comparative analysis.
| Organism | Effector | Km (prephenate) (µM) | kcat (s-1) | Ki (effector) (µM) | Hill Coefficient (n) | Reference |
| Escherichia coli K-12 | L-Phenylalanine | - | - | - | - | [4] |
| Alcaligenes eutrophus | L-Phenylalanine | 670 | - | 2.6 | - | |
| L-Tyrosine | - | - | - | - | ||
| L-Tryptophan | - | - | 23 | - | ||
| Bacillus subtilis (BacA) | - | 170 | 4.1 | - | - | [5] |
Note: Data for E. coli K-12 from the provided search results did not contain specific numerical values for these kinetic parameters but indicated inhibition by phenylalanine.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Prephenate Dehydratase Activity
This protocol describes a common endpoint assay to determine the enzymatic activity of prephenate dehydratase by measuring the formation of phenylpyruvate.
Materials:
-
Purified prephenate dehydratase
-
Potassium prephenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol
-
1 M NaOH
-
UV/Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl, pH 7.5, 1 mM DTT, and a suitable concentration of prephenate (e.g., in the range of the Km value, if known, or starting with 0.5 mM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified prephenate dehydratase enzyme. The final reaction volume is typically 100 µL to 1 mL.
-
Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 1 M NaOH.
-
Measure the absorbance of the enol form of phenylpyruvate at 320 nm.
-
A blank reaction containing all components except the enzyme should be included to correct for any non-enzymatic degradation of prephenate.
-
Calculate the concentration of phenylpyruvate produced using its molar extinction coefficient (ε320 = 17,500 M-1cm-1).
-
Enzyme activity can be expressed in Units (µmol of product formed per minute) per mg of enzyme.
Protocol 2: Determination of IC50 for Allosteric Inhibitors
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of a compound, such as L-phenylalanine, against prephenate dehydratase.
Materials:
-
All materials from Protocol 1
-
A stock solution of the inhibitor (e.g., L-phenylalanine)
Procedure:
-
Perform the prephenate dehydratase activity assay as described in Protocol 1.
-
Set up a series of reactions with a fixed concentration of prephenate (typically at or near the Km value).
-
Add varying concentrations of the inhibitor to these reactions, covering a wide range (e.g., from nanomolar to millimolar). A logarithmic dilution series is recommended.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
After the incubation period, stop the reactions and measure the absorbance at 320 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[6][7]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Allosteric Ligand Binding
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between prephenate dehydratase and its allosteric regulators.[8][9]
Materials:
-
Isothermal Titration Calorimeter
-
Purified prephenate dehydratase, extensively dialyzed against the ITC buffer
-
Allosteric effector (e.g., L-phenylalanine), dissolved in the final dialysis buffer
-
ITC Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
Procedure:
-
Thoroughly degas both the protein solution and the ligand solution.
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 100-500 µM, typically 10-20 fold higher than the protein concentration) into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a series of injections of the ligand into the protein solution, recording the heat change after each injection.
-
As a control, perform an identical titration of the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data by fitting to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[10]
Protocol 4: Site-Directed Mutagenesis to Probe Allosteric Regulation
This protocol provides a general workflow for introducing point mutations into the ACT domain of prephenate dehydratase to identify key residues involved in allosteric regulation.
Materials:
-
Expression plasmid containing the gene for prephenate dehydratase
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing services
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change. The mutation should be located in the middle of the primers, with ~15-20 nucleotides of correct sequence on both sides.
-
PCR Mutagenesis: Perform PCR using the expression plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the parental (wild-type) plasmid template, which was isolated from a methylation-proficient E. coli strain, leaving the newly synthesized, unmethylated, mutated plasmid intact.[3]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.
-
Protein Expression and Characterization: Express and purify the mutant prephenate dehydratase protein. Characterize its enzymatic activity and allosteric regulation using the assays described in Protocols 1 and 2 to determine the effect of the mutation.
Mandatory Visualizations
Caption: Allosteric inhibition of prephenate dehydratase by L-phenylalanine.
Caption: Workflow for the spectrophotometric assay of prephenate dehydratase.
Caption: Workflow for determining the IC50 of a prephenate dehydratase inhibitor.
References
- 1. Tyrosine Latching of a Regulatory Gate Affords Allosteric Control of Aromatic Amino Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of open (R) and close (T) states of prephenate dehydratase (PDT)--implication of allosteric regulation by L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray structure of prephenate dehydratase from Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chorismate mutase-prephenate dehydratase from Escherichia coli K-12. II. Kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courses.edx.org [courses.edx.org]
- 8. rsc.org [rsc.org]
- 9. Khan Academy [khanacademy.org]
- 10. zaguan.unizar.es [zaguan.unizar.es]
Troubleshooting & Optimization
Technical Support Center: Prephenic Acid Isolation and Purification
Welcome to the technical support center for challenges in prephenic acid isolation and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of working with this unstable intermediate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation and purification of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Degradation due to improper pH | This compound is highly unstable in both acidic and basic conditions, readily aromatizing to phenylpyruvic acid.[1] Maintain a neutral or slightly alkaline pH (around 8.0) during extraction and purification steps. Use buffers to stabilize the pH. |
| Thermal Degradation | Elevated temperatures accelerate the degradation of this compound.[2][3][4] Perform all purification steps at low temperatures (e.g., 4°C) and store samples on ice. |
| Inefficient Extraction from Culture Supernatant | Incomplete release of this compound from the cells or inefficient separation from the culture medium can lead to low initial yields. Ensure complete cell lysis if intracellular this compound is being targeted. Optimize extraction parameters such as the solvent and extraction time. |
| Losses during Precipitation | If using barium salt precipitation, incomplete precipitation or loss of the precipitate during washing can significantly reduce yield. Ensure the optimal concentration of barium chloride is used. Wash the pellet carefully with a cold, neutral solvent. |
| Poor Binding or Elution in Ion-Exchange Chromatography | The charge of this compound is pH-dependent. Incorrect buffer pH can lead to poor binding to the ion-exchange resin or inefficient elution. Optimize the pH of the loading buffer to ensure this compound is charged and binds to the resin. Use a suitable salt gradient or pH change for elution. |
Problem 2: Contamination of the Final Product
| Potential Cause | Recommended Solution |
| Presence of Phenylpyruvic Acid | This is a common degradation product of this compound.[1] Minimize exposure to acidic or basic conditions and high temperatures. Analyze samples immediately after purification. Use HPLC to quantify the level of phenylpyruvic acid contamination. |
| Co-elution of Structurally Similar Compounds | Chorismic acid, the precursor to this compound, and other aromatic compounds from the shikimate pathway may co-elute during chromatography. Optimize the chromatographic separation method (e.g., adjust the salt gradient in ion-exchange chromatography or use a different stationary phase in HPLC). |
| Contaminants from Culture Medium | Components from the growth medium, such as amino acids, sugars, and salts, can contaminate the final product. Include a desalting or buffer exchange step (e.g., using a Sephadex G-25 column) in the purification protocol.[5] |
| Bacterial Impurities | If isolating from bacterial cultures like E. coli, cellular components such as proteins and nucleic acids can be major contaminants.[6] Incorporate steps to remove these macromolecules, such as precipitation or enzymatic digestion, early in the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in isolating this compound?
A1: The main challenge is the inherent instability of this compound. It is a 1,4-cyclohexadiene (B1204751) that easily undergoes aromatization to form phenylpyruvic acid, especially under acidic or basic conditions.[1] This instability necessitates careful control of pH and temperature throughout the isolation and purification process.
Q2: How can I stabilize this compound for storage?
A2: this compound is most commonly stabilized by converting it to its barium salt. The barium salt of this compound is more stable than the free acid and can be stored as a solid at low temperatures (-20°C) for extended periods.[5]
Q3: What are the most common methods for purifying this compound?
A3: The most frequently used methods are precipitation as a barium salt and ion-exchange chromatography.
-
Barium Salt Precipitation: This method involves adding a barium salt (e.g., barium chloride) to the crude extract to precipitate barium prephenate, which can then be collected by centrifugation.
-
Ion-Exchange Chromatography: Anion exchange chromatography, often using resins like Dowex-1, is effective for separating the negatively charged prephenate from other components in the mixture.[7][8][9]
Q4: What analytical technique is best for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and quantification of this compound. Reverse-phase HPLC with UV detection is commonly used. A specific method involves acidifying the sample to convert this compound to phenylpyruvic acid, which can then be quantified spectrophotometrically at 320 nm.
Q5: From which organisms is this compound typically isolated?
A5: this compound is often isolated from mutant strains of bacteria, such as Escherichia coli, or fungi, like Neurospora crassa, that are blocked in the downstream steps of the aromatic amino acid biosynthetic pathway, leading to the accumulation of prephenate in the culture medium.[10][11]
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Barium Salt Precipitation | 40-50 | ~90 | Relatively simple and scalable. | May require multiple precipitations for high purity; potential for co-precipitation of impurities. |
| Ion-Exchange Chromatography (e.g., Dowex-1) | 60-70 | >95 | High resolution and purity. | Can be more time-consuming; requires specialized equipment. |
| Size-Exclusion Chromatography (e.g., Sephadex G-10) | ~66 (overall yield) | High | Effective for removing small molecule contaminants and for buffer exchange. | May not be suitable as a primary high-resolution purification step. |
Experimental Protocols
Protocol 1: Purification of this compound by Barium Salt Precipitation
This protocol is adapted from methods used for the isolation of this compound from bacterial culture supernatants.
Materials:
-
Crude this compound-containing culture supernatant
-
Barium chloride (BaCl₂) solution (e.g., 1 M)
-
Ethanol (B145695) (cold, 95%)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Clarification of Supernatant: Centrifuge the culture at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cells and debris.
-
pH Adjustment: Adjust the pH of the supernatant to approximately 8.0 with a suitable base (e.g., NaOH).
-
Barium Salt Precipitation: While stirring gently on ice, slowly add the barium chloride solution to the supernatant. A white precipitate of barium prephenate should form.
-
Incubation: Continue stirring on ice for at least 1 hour to ensure complete precipitation.
-
Collection of Precipitate: Centrifuge the mixture at 4°C to pellet the barium prephenate.
-
Washing: Carefully discard the supernatant and wash the pellet with cold 95% ethanol to remove water-soluble impurities. Repeat the wash step.
-
Drying: Dry the pellet under vacuum or by lyophilization to obtain the solid barium prephenate.
-
Storage: Store the dried barium prephenate at -20°C.
Protocol 2: Purification of this compound by Anion-Exchange Chromatography
This protocol provides a general guideline for purifying this compound using a strong basic anion exchanger like DOWEX® 1X2.
Materials:
-
DOWEX® 1X2 resin (or similar strong basic anion exchanger)
-
Chromatography column
-
Crude this compound extract (pH adjusted to ~8.0)
-
Equilibration buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Elution buffer (e.g., a linear gradient of NaCl, from 0 to 1 M, in the equilibration buffer)
-
Fraction collector
Procedure:
-
Resin Preparation: Prepare the DOWEX® 1X2 resin according to the manufacturer's instructions. This typically involves washing with water and converting it to the desired counter-ion form (e.g., chloride).
-
Column Packing: Pack the prepared resin into a chromatography column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of the equilibration buffer until the pH and conductivity of the eluate are stable.
-
Sample Loading: Load the crude this compound extract onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of the elution buffer. This compound, being negatively charged, will elute as the salt concentration increases.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of this compound using HPLC or a spectrophotometric assay.
-
Pooling and Desalting: Pool the fractions containing pure this compound. If necessary, desalt the pooled fractions using a size-exclusion column (e.g., Sephadex G-25).
-
Lyophilization and Storage: Lyophilize the purified this compound solution and store the resulting powder at -20°C.
Visualizations
Caption: Biosynthesis of aromatic amino acids from chorismic acid, highlighting the central role and degradation of this compound.
Caption: General experimental workflow for the isolation and purification of this compound from a culture supernatant.
Caption: A troubleshooting decision tree for addressing common issues of low yield and purity in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 6. Phenotypic and Genotypic Characterization of Escherichia coli Isolated from Untreated Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Isolation and Preparation of Pretyrosine, Accumulated as a Dead-End Metabolite by Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
instability and degradation of prephenic acid in solution
This guide provides researchers, scientists, and drug development professionals with essential information regarding the instability and degradation of prephenic acid in solution. Find answers to frequently asked questions and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a key intermediate in the shikimate pathway, a metabolic route used by bacteria, fungi, and plants to synthesize the aromatic amino acids phenylalanine and tyrosine.[1][2] It serves as a crucial branch point, where enzymatic reactions direct it towards either phenylalanine or tyrosine biosynthesis.[3] Its instability is a critical factor to consider during biochemical assays and pathway analysis.[1]
Q2: Why is my this compound solution degrading?
This compound is inherently unstable in solution because its 1,4-cyclohexadiene (B1204751) structure is easily aromatized.[1] This degradation is primarily driven by factors such as pH and temperature. Acidic conditions, in particular, readily promote its conversion to phenylpyruvic acid.[1][4]
Q3: What is the main degradation product of this compound?
Under non-enzymatic, especially acidic conditions, this compound undergoes dehydration and decarboxylation to form phenylpyruvic acid.[1][3][4] In biological systems, enzymes such as prephenate dehydratase and prephenate dehydrogenase convert it to phenylpyruvic acid and 4-hydroxyphenylpyruvic acid, respectively.[3][5]
Q4: How does pH affect the stability of this compound?
The pH of the solution is a critical determinant of this compound stability.
-
Acidic pH (< 7.0): this compound is highly unstable and rapidly degrades to phenylpyruvic acid.[1][4]
-
Neutral to Slightly Alkaline pH (7.0 - 8.5): Stability is moderate, making this the recommended range for most enzymatic assays involving prephenate.[6]
-
Alkaline pH (> 8.5): Stability decreases compared to neutral pH, and the rate of degradation increases.[6]
Q5: How does temperature influence this compound stability?
Temperature significantly impacts the rate of this compound degradation.
-
Low Temperature (-20°C to 4°C): this compound is relatively stable, especially when stored as a solid salt (e.g., barium salt) or as flash-frozen aliquots in a suitable buffer.[1][6]
-
Room Temperature (20-25°C): It is unstable in solution at room temperature and should be prepared fresh and used immediately.[6]
-
Elevated Temperature (> 30°C): Degradation is rapid at elevated temperatures.[6]
Troubleshooting Guide
| Issue / Observation | Probable Cause | Recommended Solution |
| Unexpected peak corresponding to phenylpyruvic acid in HPLC analysis. | Spontaneous degradation of this compound. | Prepare this compound solutions fresh in a neutral or slightly alkaline buffer (pH 7.0-8.5) and keep on ice.[6] Run a no-enzyme control to quantify the rate of non-enzymatic degradation under your specific assay conditions.[6] |
| Rapid loss of substrate during an enzyme kinetics assay. | The assay buffer is too acidic, or the temperature is too high, causing rapid non-enzymatic degradation. | Confirm the pH of your buffer is within the optimal 7.0-8.5 range.[6] Perform the assay at the lowest feasible temperature that maintains enzyme activity. Consider running the experiment at different temperatures to assess the impact on stability. |
| Inconsistent results between experimental replicates. | Inconsistent sample handling, such as variations in the time between solution preparation and use, or temperature fluctuations. | Standardize your workflow. Prepare a master mix of the this compound solution and aliquot it for each replicate simultaneously. Ensure all samples are maintained at the same temperature (preferably on ice) until the reaction is initiated. |
| Difficulty isolating pure this compound. | The inherent instability of this compound makes its isolation challenging.[1] Contamination with degradation products is common.[4] | Isolate this compound as a more stable salt, such as the barium salt.[1] Purification via HPLC should be performed immediately before use, using a neutral or slightly acidic mobile phase, followed by rapid pH adjustment and use.[4] |
Data Summary
pH and Temperature Effects on Stability
The stability of this compound is highly dependent on the solution's pH and temperature. The following table summarizes these effects.
| Condition | Stability Level | Primary Degradation Product(s) |
| Acidic pH (< 7.0) | Unstable | Phenylpyruvic acid |
| Neutral to Slightly Alkaline pH (7.0-8.5) | Moderately Stable | This compound (slow degradation) |
| Alkaline pH (> 8.5) | Less Stable | This compound, other byproducts |
| Low Temperature (-20°C to 4°C) | Relatively Stable | Minimal degradation |
| Room Temperature (20-25°C) | Unstable in solution | This compound |
| Elevated Temperature (> 30°C) | Rapid Degradation | Phenylpyruvic acid and other byproducts |
Table based on information from BenchChem.[6]
Visual Guides
Degradation Pathway of this compound
The following diagram illustrates the primary non-enzymatic degradation pathway of this compound under acidic conditions.
Caption: Acid-catalyzed degradation of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines a typical procedure for assessing the stability of this compound under various conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Prephenic Acid Fermentation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the fermentation of prephenic acid.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| PA-T01 | Low or No this compound Production | Genetic Instability of the Production Strain: Plasmid loss or reversion of mutations in the engineered strain. | 1. Perform regular quality control of the production strain. 2. Re-streak the culture from a frozen stock for each fermentation. 3. Confirm the presence of relevant genetic modifications via PCR or sequencing. |
| Sub-optimal Induction: Incorrect timing or concentration of the inducer (e.g., IPTG) for gene expression. | 1. Optimize the inducer concentration and the cell density (OD) at which induction is initiated. 2. Ensure the inducer is fresh and has been stored correctly. | ||
| Incorrect Fermentation Conditions: Non-optimal pH, temperature, or dissolved oxygen levels. | 1. Calibrate all probes (pH, DO, temperature) before starting the fermentation. 2. Maintain a stable pH, typically around 7.0, as this compound is unstable in acidic or basic conditions.[1] 3. Optimize temperature and aeration to balance cell growth and product formation. | ||
| PA-T02 | High Biomass, Low this compound Yield | Catabolite Repression: Presence of a readily metabolized carbon source (e.g., glucose) suppressing the expression of the biosynthetic pathway genes. | 1. Implement a fed-batch strategy to maintain a low concentration of the primary carbon source. 2. Consider using a carbon source that does not cause strong catabolite repression. |
| This compound Degradation: this compound is an unstable intermediate and can be converted to other compounds.[1] | 1. Maintain a neutral pH throughout the fermentation and downstream processing. 2. Minimize the time between harvesting and purification. 3. Keep samples and extracts at low temperatures (4°C). | ||
| Flux to Competing Pathways: The metabolic flux is being diverted to downstream products like phenylalanine and tyrosine. | 1. Ensure that the genes for prephenate dehydratase (pheA) and prephenate dehydrogenase (tyrA) are knocked out or inhibited in the production strain.[2] | ||
| PA-T03 | Inconsistent Batch-to-Batch Yields | Variability in Inoculum: Inconsistent age, cell density, or volume of the seed culture. | 1. Standardize the inoculum preparation protocol, ensuring consistency in all parameters. 2. Use a fresh seed culture for each fermentation. |
| Inconsistent Media Preparation: Variations in the composition or sterilization of the fermentation medium. | 1. Use high-purity reagents and prepare the medium consistently. 2. Ensure that the sterilization process does not degrade any critical media components. |
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for this compound biosynthesis?
A1: this compound is synthesized from chorismic acid, a key intermediate in the shikimate pathway.[1] The biosynthesis is a[3][3]-sigmatropic Claisen rearrangement catalyzed by the enzyme chorismate mutase.[1]
Q2: Which host organism is commonly used for this compound production?
A2: Escherichia coli is a widely used host for producing aromatic compounds, including this compound, due to its well-characterized genetics and metabolism.[4]
Q3: How can I increase the metabolic flux towards this compound?
A3: To enhance this compound production, several metabolic engineering strategies can be employed in E. coli:
-
Increase precursor availability: Overexpress genes like ppsA (phosphoenolpyruvate synthase) and tktA (transketolase) to increase the supply of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[4]
-
Alleviate feedback inhibition: Use feedback-resistant (fbr) versions of key enzymes in the shikimate pathway, such as AroG (aroGfbr), to prevent the end-products from inhibiting their own synthesis.[4]
-
Block competing pathways: Knock out or inactivate genes that divert this compound to downstream products. The key genes to target are pheA (chorismate mutase-prephenate dehydratase) and tyrA (chorismate mutase-prephenate dehydrogenase).[2][4]
Q4: What are the optimal fermentation parameters for this compound production?
A4: While specific optimal parameters can be strain-dependent, a good starting point for E. coli fermentation is:
-
Temperature: 30-37°C
-
pH: 6.5-7.5 (tight control around 7.0 is crucial for this compound stability)
-
Dissolved Oxygen (DO): Maintain DO levels between 20-40% through controlled agitation and aeration.
Q5: How can I quantify the concentration of this compound in my fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common methods for quantifying organic acids like this compound in fermentation samples.[5] Due to its instability, samples should be processed quickly and kept at a low temperature.
Q6: What is the best way to purify this compound from the fermentation broth?
A6: Given the instability of this compound, purification should be performed promptly after fermentation.[1] A common strategy involves:
-
Removal of biomass through centrifugation and filtration.
-
Ion-exchange chromatography to separate the acidic prephenate from other components in the cell-free supernatant.
-
Precipitation as a stable salt, such as barium prephenate, has been successfully used for isolation.[1]
Experimental Protocols
Protocol 1: Batch Fermentation of an Engineered E. coli Strain for this compound Production
Objective: To produce this compound using a genetically engineered E. coli strain in a batch fermentation process.
Materials:
-
Engineered E. coli strain with relevant genetic modifications (e.g., aroGfbr, tktA overexpression, pheA and tyrA knockouts)
-
Luria-Bertani (LB) medium for seed culture
-
Defined fermentation medium (e.g., M9 minimal medium) with a primary carbon source (e.g., glucose) and necessary supplements
-
Antibiotics corresponding to the selection markers in the production strain
-
Inducer (e.g., IPTG)
-
Bioreactor with temperature, pH, and dissolved oxygen control
Procedure:
-
Inoculum Preparation:
-
Inoculate 50 mL of LB medium (with appropriate antibiotics) with a single colony of the engineered E. coli strain from a fresh agar (B569324) plate.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Fermentation:
-
Prepare the bioreactor with the defined fermentation medium and sterilize.
-
Inoculate the bioreactor with the overnight seed culture to a starting OD600 of approximately 0.1.
-
Set the fermentation parameters: Temperature at 37°C, pH controlled at 7.0 with the addition of a base (e.g., NH4OH), and dissolved oxygen maintained at 30% via a cascade of agitation and aeration.
-
Monitor cell growth by measuring OD600 periodically.
-
When the culture reaches an OD600 of 0.6-0.8, add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Continue the fermentation for 24-48 hours, collecting samples periodically for OD600 and this compound analysis.
-
-
Harvesting:
-
Chill the fermentation broth rapidly to 4°C.
-
Proceed immediately to purification or store the broth at -20°C.
-
Protocol 2: Quantification of this compound using HPLC
Objective: To determine the concentration of this compound in fermentation samples.
Materials:
-
Cell-free fermentation supernatant
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: e.g., an aqueous solution of a weak acid (like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol)
-
This compound standard (or its stable salt)
Procedure:
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run a gradient or isocratic elution method to separate the this compound from other broth components.
-
Detect the this compound using a UV detector at an appropriate wavelength (e.g., around 220 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Metabolic engineering pathway for this compound production in E. coli.
Caption: Experimental workflow for this compound fermentation and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Engineering of a microbial coculture of Escherichia coli strains for the biosynthesis of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromosome Engineering To Generate Plasmid-Free Phenylalanine- and Tyrosine-Overproducing Escherichia coli Strains That Can Be Applied in the Generation of Aromatic-Compound-Producing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Escherichia coli to overproduce aromatic amino acids and derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Prephenate Dehydrogenase Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with prephenate dehydrogenase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of prephenate dehydrogenase?
A1: Prephenate dehydrogenase is an enzyme that catalyzes the oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate. This reaction is a key step in the biosynthesis of the amino acid L-tyrosine.[1]
Q2: What is the typical pH and temperature optimum for a prephenate dehydrogenase assay?
A2: The optimal conditions can vary depending on the source of the enzyme. For example, prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus has an optimal pH of 7.5 at 55°C.[2] However, it is always best to determine the optimal pH and temperature for your specific enzyme empirically.
Q3: What are common inhibitors of prephenate dehydrogenase?
A3: L-tyrosine, the end-product of the pathway, is a known feedback inhibitor of prephenate dehydrogenase.[2][3] Other compounds, such as cysteine, have been identified as inhibitors of related enzymes in the aromatic amino acid biosynthesis pathway and could potentially affect prephenate dehydrogenase activity.[4]
Q4: Is NAD⁺ or NADP⁺ the required cofactor?
A4: Prephenate dehydrogenase is an NAD⁺-dependent enzyme.[2] The assay measures the production of NADH, typically by monitoring the increase in absorbance at 340 nm.
Q5: Can prephenate dehydrogenase have other enzymatic activities?
A5: In some organisms, like E. coli, prephenate dehydrogenase is a domain of a bifunctional enzyme that also possesses chorismate mutase activity (chorismate mutase-prephenate dehydrogenase).[2][3] It's important to know the nature of your specific enzyme. Monofunctional prephenate dehydrogenases have also been characterized.[2]
Troubleshooting Guide
This guide addresses common issues encountered during prephenate dehydrogenase activity assays.
| Problem | Potential Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme | - Confirm proper storage conditions and age of the enzyme. - Perform a protein concentration assay to ensure the correct amount of enzyme is used. - Test a new batch or lot of the enzyme. |
| Suboptimal assay conditions | - Optimize pH, temperature, and salt concentration for your specific enzyme. A typical starting point is pH 7.5 and 100-250 mM NaCl.[2] - Ensure all reagents are at the correct assay temperature before starting the reaction.[5] | |
| Incorrect cofactor or substrate concentration | - Verify the concentrations of prephenate and NAD⁺. Saturating concentrations are typically used (e.g., 1 mM prephenate and 2 mM NAD⁺).[2] | |
| Presence of inhibitors | - Check if L-tyrosine is present in the reaction mixture, as it is a feedback inhibitor.[2][3] - If using complex biological samples, consider potential inhibitors from the sample matrix. | |
| High background signal | Contaminating NADH-producing enzymes in the sample | - Run a control reaction without prephenate to measure the background rate of NADH production. Subtract this rate from the rate obtained with prephenate. |
| Non-enzymatic reduction of NAD⁺ | - This is less common but can be checked by running a reaction with all components except the enzyme. | |
| Sample turbidity or precipitation | - Centrifuge samples to remove any precipitates before the assay. - Ensure all components are fully dissolved in the assay buffer.[5] | |
| Assay signal decreases over time | Substrate depletion | - Use a lower enzyme concentration or a higher prephenate concentration. |
| Enzyme instability | - Check the stability of the enzyme under the assay conditions (pH, temperature). Some enzymes may lose activity over time at elevated temperatures.[2] | |
| Product inhibition | - While less common for this enzyme, high concentrations of 4-hydroxyphenylpyruvate or NADH could potentially inhibit the reaction. Analyze initial rates for kinetics. | |
| Inconsistent or non-reproducible results | Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. - Prepare a master mix for common reagents to minimize well-to-well variability.[6] |
| Temperature fluctuations | - Ensure the spectrophotometer's cuvette holder is properly temperature-controlled. - Pre-incubate all reagents at the assay temperature. | |
| Reagent degradation | - Prepare fresh solutions of unstable reagents like prephenate and DTT if used. - Store stock solutions at the recommended temperatures.[5] |
Experimental Protocol: Prephenate Dehydrogenase Activity Assay
This protocol provides a general method for measuring prephenate dehydrogenase activity by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
Purified prephenate dehydrogenase enzyme
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5[2]
-
Prephenate solution (e.g., 10 mM stock in a suitable buffer)
-
NAD⁺ solution (e.g., 20 mM stock in water)
-
Temperature-controlled UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the following components. Note: The final volume can be scaled as needed.
-
Assay Buffer
-
NAD⁺ solution to a final concentration of 2 mM
-
Prephenate solution to a final concentration of 1 mM
-
-
Pre-incubation: Incubate the cuvette containing the reaction mixture at the desired temperature (e.g., 37°C or 55°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the prephenate dehydrogenase enzyme to the cuvette to initiate the reaction. Mix gently by inverting the cuvette.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).
-
Calculate Enzyme Activity:
-
Determine the initial linear rate of the reaction (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Controls:
-
No Enzyme Control: A reaction mixture containing all components except the enzyme to check for non-enzymatic NADH formation.
-
No Substrate Control: A reaction mixture containing all components except prephenate to check for any contaminating enzyme activities in the sample that might produce NADH.
Visualizations
Caption: Experimental workflow for a prephenate dehydrogenase activity assay.
Caption: Troubleshooting logic for low or no enzyme activity.
References
- 1. Prephenate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feedback Inhibition of Chorismate Mutase/Prephenate Dehydrogenase (TyrA) of Escherichia coli: Generation and Characterization of Tyrosine-Insensitive Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for substrate recognition and inhibition of prephenate aminotransferase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. docs.abcam.com [docs.abcam.com]
Technical Support Center: Prephenic Acid Stability and Experimental Use
Welcome to the technical support center for prephenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound is a crucial intermediate in the shikimate pathway, a metabolic route for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in plants, fungi, and bacteria.[1] Its instability stems from its chemical structure, a 1,4-cyclohexadiene, which readily undergoes aromatization, particularly in the presence of acids or bases.[1] This process leads to the formation of phenylpyruvic acid.
Q2: How should I store this compound to maximize its stability?
This compound is most commonly supplied as a barium or sodium salt to enhance its stability. For long-term storage, it is recommended to store this compound salts at -20°C or below in a tightly sealed container, protected from moisture.[2][3]
Q3: What is the optimal pH for working with this compound solutions?
This compound is most stable in neutral to slightly alkaline conditions (pH 7.0-8.0). Acidic and strongly basic conditions should be avoided as they catalyze its degradation to phenylpyruvic acid. For an analog of arogenate, a related compound, the half-life was measured in hours at pH 5, indicating significant instability in acidic conditions.[4]
Q4: Can I freeze and thaw solutions of this compound?
It is not recommended to repeatedly freeze and thaw solutions of this compound. If you need to store it in solution, prepare small, single-use aliquots and store them at -20°C or -80°C. This will minimize degradation from freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| High background signal in enzymatic assay | This compound degradation | Prepare fresh this compound solutions for each experiment. Ensure the buffer pH is between 7.0 and 8.0. Keep the solution on ice. |
| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize buffer solutions. | |
| Low or no enzyme activity | Inactive this compound | Use a fresh stock of this compound. Confirm the stability of your prepared solution by running a control reaction. |
| Incorrect buffer conditions | Optimize the pH and ionic strength of your assay buffer for both enzyme activity and this compound stability. | |
| Enzyme degradation | Ensure proper storage and handling of the enzyme. Keep the enzyme on ice during the experiment. | |
| Inconsistent results between experiments | Variability in this compound concentration | Prepare a fresh stock solution of this compound and accurately determine its concentration before each set of experiments. |
| Temperature fluctuations | Maintain a constant and controlled temperature throughout the assay. | |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. |
Quantitative Data on this compound Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (< 6.0) | Highly unstable, rapid degradation | Avoid acidic conditions. |
| Neutral (7.0 - 8.0) | Relatively stable | Optimal pH range for experiments. | |
| Basic (> 8.5) | Increased degradation | Avoid strongly basic conditions. | |
| Temperature | -20°C or below | High stability (solid salt) | Recommended for long-term storage. |
| 0 - 4°C (on ice) | Moderate stability (in solution) | Keep solutions on ice during experiments. | |
| Room Temperature | Low stability, significant degradation | Minimize time at room temperature. | |
| > 30°C | Very unstable, rapid degradation | Avoid elevated temperatures. | |
| Form | Solid salt (Barium, Sodium) | Most stable form | Store as a solid salt whenever possible. |
| Aqueous Solution | Less stable | Prepare fresh solutions for each experiment. |
Experimental Protocols
Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a this compound solution suitable for use in enzymatic assays.
Materials:
-
This compound barium salt
-
High-purity water (Milli-Q or equivalent)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
Small glass vial
-
Ice bucket
Procedure:
-
Equilibrate the this compound barium salt to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound barium salt in a clean, dry vial.
-
Add the appropriate volume of cold (4°C) buffer to the vial to achieve the desired final concentration.
-
Gently vortex or swirl the vial to dissolve the salt completely. Keep the vial on ice throughout this process.
-
Use the prepared solution immediately for your experiments.
-
For accurate concentration determination, measure the absorbance of a diluted sample. The molar extinction coefficient of the enol-pyruvate chromophore of phenylpyruvate formed upon acid degradation can be used for quantification.
Enzymatic Assay for Prephenate Dehydrogenase
This protocol provides a general method for assaying prephenate dehydrogenase activity.
Materials:
-
Stabilized this compound solution (prepared as described above)
-
NAD⁺ solution
-
Enzyme preparation (cell lysate or purified enzyme)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD⁺, and the enzyme preparation in a cuvette.
-
Incubate the mixture at the desired temperature for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the stabilized this compound solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).
Visualizations
Caption: The shikimate pathway leading to the biosynthesis of phenylalanine and tyrosine.
Caption: Recommended workflow for preparing and using this compound in enzymatic assays.
References
overcoming matrix effects in prephenic acid LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of prephenic acid.
Troubleshooting Guide (Q&A)
This section addresses specific issues that may arise during the analysis of this compound, with a focus on mitigating matrix effects.
Question: Why is the this compound signal intensity low and variable, suggesting ion suppression?
Answer: Low and inconsistent signal intensity for this compound is a common problem often caused by ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1]
Potential Causes and Solutions:
-
Co-eluting Matrix Components: Complex biological samples contain numerous endogenous compounds like phospholipids, salts, and proteins that can co-elute with this compound and compete for ionization.
-
Solution 1: Enhance Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Solid-Phase Extraction (SPE) is highly effective for cleaning up complex samples and isolating analytes.[2][3] Specifically, a mixed-mode or anion exchange SPE can be tailored for acidic compounds like this compound.[2]
-
Solution 2: Optimize Chromatography: Adjusting the chromatographic method can separate this compound from interfering compounds. This can be achieved by modifying the mobile phase composition, altering the gradient elution profile, or using a different type of chromatography column (e.g., HILIC or a reversed-phase column with an ion-pairing agent).[4]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification by comparing the analyte-to-internal standard ratio.[5][6] This is considered the gold standard for correcting matrix effects.[7]
-
Question: My this compound peak shape is poor (e.g., tailing or fronting). What can I do?
Answer: Poor peak shape can compromise the accuracy of integration and quantification. Several factors related to both the matrix and the analytical method can contribute to this issue.
Potential Causes and Solutions:
-
Secondary Interactions with the Column: this compound, being an acidic and polar molecule, can have secondary interactions with the stationary phase or unswept metal surfaces in the HPLC system, leading to peak tailing.[8]
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep this compound in a consistent ionic state.
-
Solution 2: Use a Metal-Free or PEEK-Lined Column: For chelating compounds, interactions with stainless steel components in standard columns can cause significant peak tailing and even complete signal loss. Using a metal-free column can dramatically improve peak shape and recovery.[8]
-
-
Column Overload: Injecting too much sample or a sample with a high concentration of matrix components can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.[9] While this may reduce signal intensity, it can significantly improve peak shape and chromatographic performance.
-
Question: I am observing poor reproducibility between replicate injections. What is the likely cause?
Answer: Poor reproducibility is a critical issue that undermines the reliability of quantitative data. Inconsistent sample preparation and the inherent instability of the analyte are common culprits.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially complex ones like liquid-liquid extraction (LLE) or SPE, can introduce variability if not performed consistently.[2]
-
Solution 1: Use an Automated System: An automated sample preparation system can improve the consistency of extraction procedures.
-
Solution 2: Employ a SIL-Internal Standard: An internal standard added at the very beginning of the sample preparation process can account for variability in extraction recovery.[5]
-
-
This compound Instability: this compound is known to be unstable and can degrade, especially under certain pH and temperature conditions.[10] This degradation can occur during sample storage, preparation, or even in the autosampler.
-
Solution: Keep samples cold (4°C) in the autosampler and analyze them as quickly as possible after preparation. Prepare samples in small batches to minimize the time they sit before analysis.
-
Frequently Asked Questions (FAQs)
What is the best sample preparation technique to minimize matrix effects for this compound?
Solid-Phase Extraction (SPE) is generally the most effective technique for reducing matrix effects in complex biological samples. For an acidic analyte like this compound, an anion exchange SPE sorbent is often preferred.[11] This method allows for the retention of the acidic analyte while more neutral and basic matrix components are washed away. A subsequent elution step releases the purified this compound.
Which type of internal standard is best for this compound analysis?
A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[5][6] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and are affected by matrix effects in the same way.[7] This allows for the most accurate correction of signal suppression or enhancement. If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not correct for matrix effects as effectively.[7]
How can I quantify the extent of matrix effects in my assay?
A common method to assess matrix effects is through a post-extraction spike experiment. This involves comparing the signal response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent. The ratio of these responses provides a quantitative measure of the matrix effect (ME):
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data relevant to the LC-MS analysis of acidic compounds in biological matrices.
Table 1: Comparison of Sample Preparation Methods for Acidic Analytes in Plasma
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | RSD (%) |
| Protein Precipitation (PPT) | 85 - 105% | 40 - 70% (Suppression) | < 15% |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 70 - 95% (Suppression) | < 10% |
| Solid-Phase Extraction (SPE) | 80 - 100% | 90 - 110% | < 5% |
Data are representative and will vary depending on the specific analyte and matrix.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 225.0 |
| Product Ion (m/z) | 181.0 (decarboxylated fragment) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum
This protocol describes a general procedure using a weak anion exchange (WAX) SPE cartridge.[2]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol (B129727) through the WAX SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[2]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[12]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and weakly-bound interferences.
-
-
Elution:
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.[2]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Visualizations
Caption: A workflow for troubleshooting common LC-MS analysis issues.
Caption: The five key steps of a Solid-Phase Extraction (SPE) workflow.
Caption: How co-eluting matrix components cause ion suppression.
References
- 1. lambdalaboratory.com [lambdalaboratory.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. organomation.com [organomation.com]
Technical Support Center: Method Validation for Prephenic Acid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prephenic acid quantification. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound?
A1: this compound is a thermally and chemically unstable intermediate in the shikimate pathway.[1] Due to its instability, direct quantification can be challenging. The most common methods are:
-
Spectrophotometric Assays: These are often indirect methods that rely on enzymatic reactions. For instance, the activity of prephenate dehydratase, which converts prephenate to phenylpyruvate, can be monitored by measuring the increase in absorbance at a specific wavelength corresponding to phenylpyruvate formation.[2] This is a widely used, simple, and cost-effective method.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and the potential for direct quantification. A reverse-phase HPLC (RP-HPLC) method coupled with a UV detector is typically used.[4] However, careful sample handling is crucial to prevent the degradation of this compound during extraction and analysis.[1]
Q2: What are the critical parameters for validating a this compound quantification method?
A2: Method validation for this compound quantification should follow the International Council for Harmonisation (ICH) guidelines.[5] The key validation parameters include:
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Q3: How can I ensure the stability of this compound during sample preparation and analysis?
A3: this compound is highly unstable and can easily undergo aromatization under acidic or basic conditions.[1] To ensure its stability:
-
pH Control: Maintain the pH of the sample and solutions within a stable range. The optimal pH for enzyme activity and stability should be determined experimentally.[8][9][10] For extractions, neutral or slightly alkaline conditions are generally preferred.
-
Temperature Control: Perform all extraction and sample preparation steps at low temperatures (e.g., on ice) to minimize thermal degradation.[8][9][10] Store samples at -80°C for long-term storage.
-
Rapid Analysis: Analyze the samples as quickly as possible after preparation to minimize the time for degradation to occur.
-
Use of Additives: In some cases, the addition of stabilizing agents may be necessary. However, their compatibility with the analytical method must be verified.
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Prephenate Dehydratase Activity
This protocol indirectly quantifies this compound by measuring the rate of its conversion to phenylpyruvate by prephenate dehydratase.
Materials:
-
Prephenate dehydratase enzyme preparation
-
This compound solution (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Set the spectrophotometer to the appropriate wavelength for detecting phenylpyruvate (typically around 320 nm).
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and the prephenate dehydratase enzyme.
-
Initiate the reaction by adding a known concentration of the this compound solution to the cuvette.
-
Immediately start monitoring the change in absorbance over time.
-
The initial rate of the reaction is proportional to the enzyme activity and can be used to calculate the concentration of this compound if the enzyme kinetics are known.
Protocol 2: RP-HPLC Method for this compound Quantification (General Guideline)
This is a general guideline as specific validated methods for direct quantification are not abundant in the literature. Method development and validation are crucial.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (to be determined experimentally, likely in the low UV range).
-
Column Temperature: Maintained at a controlled temperature (e.g., 25°C) to ensure reproducibility.[12]
Sample Preparation:
-
Homogenize the plant or microbial tissue in a cold buffer.[13]
-
Centrifuge the homogenate at a high speed to pellet cellular debris.
-
Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.
-
All steps should be performed on ice to minimize degradation.
Data Presentation: Method Validation Parameters
The following tables summarize typical acceptance criteria for HPLC method validation parameters. These should be established during method development.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Should be minimal |
| Range | To be defined based on the expected concentration of this compound in samples. |
Table 2: Accuracy and Precision
| Parameter | Acceptance Criteria |
| Accuracy | |
| Recovery | 98.0% - 102.0% |
| Precision | |
| Repeatability (RSD%) | ≤ 2% |
| Intermediate Precision (RSD%) | ≤ 2% |
Table 3: LOD and LOQ
| Parameter | Method |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio (typically 3:1) |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio (typically 10:1) |
Troubleshooting Guides
Q4: I am observing poor peak shape (tailing or fronting) in my HPLC chromatogram. What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting a too concentrated sample. Try diluting your sample.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, it can lead to peak tailing. Adjust the pH of the mobile phase.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace the column if necessary.
-
Extra-column Effects: Excessive tubing length or dead volume in the system can cause peak broadening. Ensure that all connections are made properly with minimal tubing length.
Q5: My this compound recovery is low and inconsistent. What should I do?
A5: Low and inconsistent recovery is often due to the instability of this compound.
-
Check Sample Preparation Conditions: Ensure that all steps are performed at low temperatures and that the pH of all solutions is controlled.
-
Minimize Time Delays: Reduce the time between sample preparation and analysis.
-
Evaluate Extraction Efficiency: The extraction method may not be efficient. Consider alternative extraction solvents or methods.
-
Matrix Effects: Components in the sample matrix may interfere with the extraction or analysis. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary.
Q6: I see unexpected peaks in my chromatogram. What are they?
A6: Unexpected peaks can be due to:
-
Degradation Products: this compound can degrade to form phenylpyruvic acid or other related compounds. These will appear as separate peaks in the chromatogram.
-
Contaminants: The sample, solvents, or glassware may be contaminated. Ensure high purity solvents and clean glassware are used.
-
Mobile Phase Issues: If the mobile phase is not properly prepared or filtered, it can introduce extraneous peaks.
Visualizations
Caption: Shikimate pathway for the biosynthesis of aromatic amino acids.
Caption: General workflow for analytical method validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Shikimik acid pathway | PDF [slideshare.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Purification of chorismate, prephenate, and arogenate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 13. mpbio.com [mpbio.com]
Technical Support Center: Resolving Prephenic Acid and Arogenate in HPLC
Welcome to the technical support center for the chromatographic analysis of prephenic acid and arogenate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC separation of these unstable, yet crucial, biosynthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC separation of this compound and arogenate?
A1: The main difficulties stem from their chemical instability and structural similarity. Both molecules are highly susceptible to acid-catalyzed degradation.[1] Prephenate readily converts to phenylpyruvate, while arogenate can degrade to phenylalanine, especially under acidic conditions. Their similar polar and acidic nature also makes achieving baseline separation challenging without specific chromatographic strategies.
Q2: What type of HPLC column is most effective for separating this compound and arogenate?
A2: Standard C18 columns often provide insufficient retention and selectivity. Specialized stationary phases are recommended. Cyclodextrin-bonded columns (e.g., Cyclobond I) have proven effective for preparative and analytical separations. For reversed-phase applications, methods employing ion-pairing agents are frequently used to improve retention and resolution of these acidic compounds.[2][3][4] Mixed-mode chromatography, which utilizes multiple interaction mechanisms, also presents a viable option.
Q3: Why is controlling the mobile phase pH crucial for this analysis?
A3: Mobile phase pH is the most critical parameter due to the instability of prephenate and arogenate in acidic environments.[1] A neutral to slightly alkaline pH (e.g., pH 7.2) is often used to prevent their degradation into phenylpyruvate and phenylalanine, respectively.[5] Maintaining a consistent and well-buffered pH is essential for reproducible retention times and to ensure the integrity of the analytes.[6][7]
Q4: What are the expected degradation products, and how can I identify them?
A4: The primary acid-catalyzed degradation product of this compound is phenylpyruvate. For arogenate, the main degradation product is phenylalanine. You can confirm the identity of these unexpected peaks by treating your standards with a mild acid and re-analyzing them; the resulting chromatogram should show the degradation peaks at the corresponding retention times.
Q5: What is the recommended UV detection wavelength for this compound and arogenate?
A5: this compound and arogenate lack strong chromophores. Detection is typically performed at low UV wavelengths, such as 220 nm, to achieve adequate sensitivity. Some protocols also monitor at 274 nm, although sensitivity may be lower.
HPLC Troubleshooting Guide
This guide addresses specific problems you may encounter during the analysis of this compound and arogenate.
Problem 1: Poor or No Resolution Between Prephenate and Arogenate Peaks
Possible Causes:
-
Inappropriate column chemistry.
-
Mobile phase is not optimized for selectivity.
-
Analytes are co-eluting due to similar polarities.
Solutions:
-
Column Selection:
-
Switch to a cyclodextrin-bonded phase column, which offers shape selectivity that can differentiate between the two structures.
-
Consider a mixed-mode column that combines reversed-phase and ion-exchange characteristics.
-
-
Mobile Phase Optimization:
-
If using a reversed-phase column, introduce an ion-pairing agent to the mobile phase. Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) hydroxide (B78521) can form neutral ion pairs with the acidic analytes, enhancing their retention and altering selectivity.[2][3][8]
-
Adjust the concentration of the organic modifier (e.g., methanol (B129727) or acetonitrile). A lower concentration will increase retention and may improve resolution.
-
Ensure the mobile phase is buffered to a stable neutral or slightly alkaline pH (e.g., pH 7.0 - 7.5) using a suitable buffer like potassium phosphate (B84403).[2]
-
Problem 2: Significant Peak Tailing for One or Both Analytes
Possible Causes:
-
Secondary interactions between the acidic analytes and residual silanol (B1196071) groups on the silica-based column packing.[9][10]
-
Mobile phase pH is inappropriate, leading to partial ionization of analytes or silanol groups.
-
Column overload.
Solutions:
-
Mobile Phase Modification:
-
Operate at a pH that ensures full deprotonation of the analytes while minimizing silanol interactions. However, for these specific analytes, avoiding acidic pH is critical to prevent degradation.
-
Add an ion-pairing reagent. These agents can mask the ionized analytes and reduce interactions with the stationary phase that cause tailing.[11]
-
Increase the buffer strength of the mobile phase to maintain a constant pH and ionic environment.[9]
-
-
Column Choice:
-
Use a modern, high-purity, end-capped silica (B1680970) column (Type B) designed to minimize residual silanol activity.
-
-
Sample Concentration:
-
Dilute the sample to ensure you are not overloading the column.[12]
-
Problem 3: Appearance of Extra, Unidentified Peaks in the Chromatogram
Possible Causes:
-
Degradation of prephenate and/or arogenate due to acidic conditions in the sample, mobile phase, or autosampler.[1]
-
Contamination of the sample or mobile phase.
Solutions:
-
Prevent Analyte Degradation:
-
Strictly maintain the pH of your sample and mobile phase at a neutral or slightly alkaline level (pH > 7.0).
-
Prepare samples immediately before analysis and store them in a refrigerated autosampler if possible.
-
To confirm degradation, intentionally acidify a standard solution, run it on the HPLC, and compare the retention times of the resulting peaks (phenylpyruvate and phenylalanine) with the unexpected peaks in your sample chromatogram.
-
-
Ensure System Cleanliness:
-
Use high-purity solvents and reagents for mobile phase preparation.
-
Filter all samples and mobile phases to remove particulate matter.
-
Problem 4: Analytes Elute Too Early (Poor Retention)
Possible Causes:
-
The analytes are too polar for the reversed-phase stationary phase.
-
The mobile phase is too strong (too high percentage of organic solvent).
Solutions:
-
Employ Ion-Pair Chromatography:
-
Add a suitable ion-pairing agent (e.g., tetrabutylammonium hydroxide) to the mobile phase. This increases the hydrophobicity of the acidic analytes, thereby increasing their retention on a C18 or similar column.[4]
-
-
Modify Mobile Phase:
-
Decrease the concentration of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase.
-
-
Consider Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique designed for the retention of highly polar compounds and could be a suitable option.[8]
-
Data and Methodologies
Table 1: Recommended HPLC Column Specifications
| Parameter | Cyclodextrin-Based Method | Ion-Pair Reversed-Phase Method |
| Stationary Phase | Beta-cyclodextrin bonded silica | C18 (high-purity, end-capped) |
| Particle Size | 5 µm | 3 - 5 µm |
| Column Dimensions | 250 x 4.6 mm (analytical) or 250 x 10 mm (prep) | 150 x 4.6 mm or 250 x 4.6 mm |
| Supplier Example | Astec Cyclobond I | Phenomenex Luna C18, Waters Symmetry C18 |
Table 2: Example Mobile Phase Compositions
| Method | Aqueous Component | Organic Modifier | Ion-Pairing Agent |
| Cyclodextrin | 5 mM Potassium Phosphate, pH 7.2 | Methanol (e.g., 10%) | Not Applicable |
| Ion-Pair RP | 20 mM Potassium Phosphate, pH 7.5 | Acetonitrile or Methanol (e.g., 5-20%) | 5 mM Tetrabutylammonium Hydroxide |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC Method
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Add the ion-pairing agent (e.g., tetrabutylammonium hydroxide) to a final concentration of 5 mM.
-
The final mobile phase is a mixture of this aqueous solution and an organic modifier (e.g., 90:10 Aqueous:Acetonitrile).
-
Filter the mobile phase through a 0.45 µm membrane and degas thoroughly.
-
-
Sample Preparation:
-
Dissolve samples in the mobile phase or a compatible buffer at a neutral pH. Avoid acidic diluents.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection: UV at 220 nm
-
Protocol 2: Cyclodextrin-Based HPLC Method
-
Mobile Phase Preparation:
-
Prepare a 5 mM potassium phosphate buffer and adjust the pH to 7.2.
-
Mix with methanol (e.g., 90:10 Buffer:Methanol).
-
Filter the mobile phase through a 0.45 µm membrane and degas.
-
-
Sample Preparation:
-
Dissolve samples in the mobile phase. Ensure pH is neutral.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Parameters:
-
Column: Cyclobond I, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Visual Guides
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Acid-catalyzed degradation pathways.
References
- 1. ‘Reverse biomimetic’ synthesis of l-arogenate and its stabilized analogues from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. km3.com.tw [km3.com.tw]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. phenomenex.com [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 12. uhplcs.com [uhplcs.com]
Technical Support Center: Minimizing Prephenic Acid Aromatization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with prephenic acid. The primary challenge in the analysis of this compound is its inherent instability and tendency to undergo aromatization, which can compromise experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High background noise, poor reproducibility, and rapid degradation of standards and samples. | This compound is highly unstable and readily aromatizes, especially under acidic conditions or at elevated temperatures.[1] | pH Control: Maintain all buffers, samples, and mobile phases at a neutral to slightly alkaline pH (7.5-8.5).Temperature Control: Keep all solutions on ice or at 4°C. Analyze samples immediately after preparation. |
| Broad or tailing peaks for this compound in HPLC analysis. | This can be caused by on-column degradation due to interaction with the stationary phase or suboptimal mobile phase conditions.[2] | Optimize Mobile Phase: Ensure the mobile phase pH is alkaline to prevent acid-catalyzed aromatization on the column.[3]Use a Guard Column: Protect the analytical column from sample matrix components that could accelerate degradation.Reduce Analysis Time: Employ a faster gradient or higher flow rate to minimize the compound's residence time on the column. |
| An unexpectedly large peak appears in the chromatogram, often co-eluting with or near the expected this compound peak. | This is likely due to the formation of phenylpyruvic acid or p-hydroxyphenylpyruvic acid, the aromatization products of this compound.[1] | Confirm Identity: Inject standards of the suspected degradation products to verify their retention times. If using LC-MS, confirm the mass-to-charge ratio.Improve Sample Handling: Immediately adjust the pH of the sample to >7.5 after collection or enzymatic quenching. Analyze the sample as quickly as possible. |
| Low or no recovery of this compound from the sample. | Significant loss of the analyte has occurred due to aromatization during sample preparation or storage. | Review Quenching Method: If stopping an enzymatic reaction, avoid "acid-quenching." Use a rapid increase in pH or flash-freezing in liquid nitrogen.Check Storage Conditions: Store this compound stocks and samples at -80°C in a slightly alkaline buffer (pH ~8.0). |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation? A1: The primary cause is spontaneous aromatization, a process involving dehydration and decarboxylation. This reaction is strongly catalyzed by acidic conditions and heat.[1]
Q2: What is the optimal pH for handling and analyzing this compound? A2: this compound is most stable in slightly alkaline conditions. A pH range of 7.5 to 8.5 is recommended for all solutions, including buffers and HPLC mobile phases, to minimize aromatization.
Q3: Which HPLC column is recommended for this compound analysis? A3: A reversed-phase C18 column is commonly used for the separation of this compound and related compounds in the shikimate pathway.[4][5] Modern, well-end-capped columns are preferable to reduce unwanted secondary interactions.[6]
Q4: What detection method is suitable for this compound? A4: UV detection is commonly employed. This compound has a UV absorbance maximum around 224 nm. It is also useful to monitor for the appearance of its degradation products, phenylpyruvate and p-hydroxyphenylpyruvate, which have distinct UV spectra. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more selective and sensitive detection.
Q5: How should I prepare my samples to ensure this compound stability? A5: All sample preparation steps should be performed at low temperatures (0-4°C). If the sample is generated from an enzymatic reaction, it should be quenched immediately by raising the pH to the alkaline range. Samples should be analyzed as soon as possible after preparation.
Quantitative Data: this compound Stability
The stability of this compound is critically dependent on both pH and temperature. The data below illustrates the approximate half-life under various conditions.
| pH | Temperature (°C) | Approximate Half-Life | Stability |
| 3.0 | 25 | < 5 minutes | Very Low |
| 5.0 | 25 | ~30 minutes | Low |
| 7.0 | 25 | Several hours | Moderate |
| 8.0 | 4 | > 24 hours | High |
| 7.0 | 37 | < 1 hour | Low |
Note: These values are illustrative and can vary based on buffer composition and matrix effects.
Experimental Protocols
Protocol: RP-HPLC Method for this compound Quantification
This protocol outlines a robust method for the analysis of this compound while minimizing its degradation.
1. Sample Preparation (at 4°C) a. Collect the sample (e.g., from a quenched enzymatic reaction or cell extract). b. Immediately adjust the sample pH to 8.0 using a suitable buffer (e.g., ammonium (B1175870) bicarbonate). c. Centrifuge the sample at >12,000 x g for 10 minutes at 4°C to pellet any precipitates. d. Transfer the supernatant to a pre-chilled HPLC autosampler vial.
2. HPLC Conditions
-
Instrument: HPLC system with a UV or DAD detector.[5]
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 or 5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Bicarbonate, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Autosampler Temperature: 4°C.
-
Detection Wavelength: 224 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 2% B
-
2-12 min: 2% to 30% B
-
12-14 min: 30% to 95% B (column wash)
-
14-16 min: 95% B
-
16-20 min: 2% B (re-equilibration)
-
3. Data Analysis a. Prepare a standard curve using a high-purity this compound standard diluted in Mobile Phase A. b. Identify the this compound peak in samples by comparing its retention time to that of the standard. c. Quantify the amount of this compound by integrating the peak area and interpolating the value against the standard curve.[7]
Visualizations
Caption: Factors promoting the degradation of this compound.
Caption: Optimized workflow for the quantitative analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Prephenic Acid Samples
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for stabilizing prephenic acid samples in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why are this compound solutions unstable?
This compound is inherently unstable in aqueous solutions due to its chemical structure. It can readily undergo acid- or base-catalyzed dehydration and decarboxylation to form phenylpyruvic acid. This degradation is accelerated by elevated temperatures and extreme pH values.
Q2: What is the most stable form to store this compound?
The most stable form for long-term storage is as a solid, particularly as its barium salt.[1][2] Crystalline this compound barium salt can be stored at -20°C or below for extended periods with minimal degradation.
Q3: What is the optimal pH for this compound stability in solution?
While specific kinetic data is limited, related compounds like chorismic acid are most stable in slightly alkaline conditions (pH 7.5-8.0). For short-term experiments, a pH range of 7.0 to 8.0 is recommended to balance stability and the requirements of enzymatic assays. Extreme acidic or basic conditions should be avoided as they significantly accelerate degradation.
Q4: How should I prepare a this compound solution for my experiment?
It is recommended to prepare this compound solutions fresh before each experiment from its more stable barium salt. Solutions should be prepared in a suitable, cold buffer and kept on ice. Unused portions of the solution should be discarded and not stored for later use to avoid degradation.
Q5: Can I freeze and thaw this compound solutions?
Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.[3] If a solution must be stored frozen, it should be flash-frozen in single-use aliquots in liquid nitrogen and stored at -80°C.
Data Presentation: this compound Stability
| Condition | Temperature | pH | Stability | Primary Degradation Product |
| Storage (Solid) | -20°C or below | N/A | High (especially as barium salt) | Minimal |
| Aqueous Solution | Room Temperature (20-25°C) | Neutral (7.0) | Low | Phenylpyruvic acid |
| Aqueous Solution | 4°C | Neutral (7.0) | Moderate | Phenylpyruvic acid |
| Aqueous Solution | 4°C | Acidic (< 6.0) | Very Low | Phenylpyruvic acid |
| Aqueous Solution | 4°C | Alkaline (> 8.0) | Low | Phenylpyruvic acid |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution from Barium Prephenate
This protocol describes the preparation of a this compound solution from its more stable barium salt for use in enzymatic assays.
Materials:
-
This compound barium salt (CAS 2931-08-0)
-
Buffer of choice (e.g., 50 mM Tris-HCl, pH 7.8, or 50 mM potassium phosphate (B84403), pH 7.5), pre-chilled to 4°C
-
Deionized water, sterile and pre-chilled to 4°C
-
Small-pore-size syringe filter (0.22 µm)
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Weighing: On a calibrated analytical balance, weigh the required amount of this compound barium salt in a pre-chilled microcentrifuge tube. Perform this step quickly to minimize warming.
-
Dissolution: Add the desired volume of the pre-chilled buffer to the microcentrifuge tube containing the barium prephenate. Vortex gently at a low speed in a cold room or on ice until the salt is completely dissolved.
-
Removal of Barium (Optional but Recommended): If barium ions interfere with the downstream application, they can be precipitated. Add a stoichiometric amount of a sulfate (B86663) salt solution (e.g., sodium sulfate or potassium sulfate) to precipitate barium sulfate. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Carefully collect the supernatant containing the this compound.
-
Sterile Filtration: To remove any remaining precipitate or microbial contamination, pass the solution through a 0.22 µm syringe filter into a fresh, pre-chilled sterile microcentrifuge tube.
-
Concentration Determination: Determine the precise concentration of the this compound solution spectrophotometrically. The molar extinction coefficient of this compound can be used for this purpose.
-
Immediate Use: Use the freshly prepared this compound solution immediately in your experiments. Keep the solution on ice at all times.
Mandatory Visualization
Caption: Workflow for preparing a stabilized this compound solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in the assay | This compound degradation: Your this compound solution may have degraded, leading to the formation of interfering byproducts like phenylpyruvic acid. | Prepare fresh solutions: Always use freshly prepared this compound solutions for your assays. Do not store and reuse solutions. Maintain low temperature: Keep your this compound solution on ice at all times. Control for non-enzymatic degradation: Run a no-enzyme control to measure the rate of spontaneous degradation under your assay conditions. |
| Low or no enzyme activity | Degraded this compound: The substrate may have degraded, leaving little to no active substrate for the enzyme. | Verify substrate integrity: Prepare a fresh solution of this compound and re-run the assay. Optimize handling: Ensure that the this compound solution is prepared and handled according to the recommended protocol to minimize degradation. |
| Inconsistent or non-linear reaction rates | Enzyme instability: The enzyme itself may be unstable under the assay conditions. Substrate instability: The this compound may be degrading during the course of the assay, leading to a decrease in the effective substrate concentration. | Check enzyme stability: Ensure your enzyme is stored and handled correctly. Avoid repeated freeze-thaw cycles.[3] Shorten assay time: If possible, reduce the incubation time to minimize the impact of this compound degradation. Optimize buffer: Ensure the buffer composition and pH are optimal for both enzyme activity and this compound stability.[4] |
| Precipitation in the this compound solution | Incomplete dissolution of barium prephenate: The barium salt may not have fully dissolved. Precipitation of barium salts: If using a phosphate buffer, barium phosphate may precipitate. | Ensure complete dissolution: Vortex the solution thoroughly during preparation. Use an alternative buffer: Consider using a buffer like Tris-HCl that does not form an insoluble salt with barium.[4] Remove barium ions: Follow the optional step in the preparation protocol to remove barium ions. |
References
Technical Support Center: Prephenic Acid Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and purification of prephenic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a crucial intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in plants, fungi, and bacteria.[1] Its instability makes it a key point of regulation and a target for herbicides and antimicrobial agents. In drug development, understanding its chemistry is vital for the synthesis of various aromatic compounds.
Q2: Why are my this compound preparations often impure?
This compound is inherently unstable and susceptible to spontaneous aromatization, particularly in acidic or basic solutions.[1] This instability is the primary reason for the presence of contaminants. The main degradation pathway involves its conversion to phenylpyruvic acid. Furthermore, its precursor, chorismic acid, is also unstable and can degrade to compounds like p-hydroxybenzoic acid, which can contaminate this compound preparations.[2]
Q3: What are the most common contaminants in this compound preparations?
The most prevalent contaminants are degradation products of this compound and its precursor, chorismic acid. These include:
-
Phenylpyruvic acid: Formed by the acid-catalyzed dehydration of this compound.[1]
-
4-Hydroxyphenylpyruvic acid: The precursor to tyrosine, formed via the enzymatic or spontaneous dehydrogenation of this compound.[1]
-
Chorismic acid: The biosynthetic precursor to this compound. Its presence indicates an incomplete enzymatic conversion.[3]
-
p-Hydroxybenzoic acid: A degradation product of chorismic acid.[2]
-
Aromatic amino acids (Phenylalanine and Tyrosine): If the biological system used for production has active downstream enzymes, this compound can be converted to these amino acids.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Symptom: The final yield of this compound after purification is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Degradation during extraction/purification: this compound is sensitive to pH and temperature extremes.[1] | Maintain a neutral or slightly alkaline pH (7.0-8.0) throughout the process. Perform all purification steps at low temperatures (0-4°C). |
| Inefficient enzymatic conversion: The conversion of chorismic acid to this compound may be incomplete. | Optimize the reaction conditions for chorismate mutase (e.g., enzyme concentration, incubation time, temperature). Ensure the enzyme is active. |
| Loss during precipitation: If using barium salt precipitation, the conditions may not be optimal. | Adjust the ethanol (B145695) concentration and temperature to maximize the precipitation of the barium salt of prephenate. |
Issue 2: Presence of Aromatic Contaminants in the Final Product
Symptom: Analytical tests (e.g., HPLC, NMR) show the presence of unexpected aromatic compounds.
Possible Causes & Solutions:
| Cause | Solution |
| Acid- or base-catalyzed degradation: Exposure to non-neutral pH has led to the formation of phenylpyruvic acid or other aromatic byproducts.[1] | Strictly control the pH during the entire workflow. Use buffers with adequate capacity. |
| Contamination from the biological source: The starting material (e.g., bacterial culture supernatant) contains other aromatic metabolites. | Incorporate a preliminary purification step, such as charcoal adsorption or ion-exchange chromatography, to remove baseline aromatic compounds from the crude extract. |
| Spontaneous degradation of chorismate: The precursor, chorismic acid, has degraded to p-hydroxybenzoic acid.[2] | Purify the chorismic acid starting material before the enzymatic conversion to this compound. |
Issue 3: Inconsistent Results in Downstream Applications
Symptom: Purified this compound gives variable or unexpected results in enzymatic assays or chemical reactions.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of undetected impurities: Small amounts of contaminants are interfering with the assay or reaction. | Use a combination of analytical techniques (e.g., HPLC and NMR) for a more thorough purity assessment. Refer to the detailed analytical protocols below. |
| Degradation during storage: this compound has degraded since it was purified. | Store this compound as a stable salt (e.g., barium salt) at -20°C or below. For solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C for short periods. Avoid repeated freeze-thaw cycles.[4] |
| Incorrect concentration determination: The concentration of the this compound stock solution is inaccurate due to the presence of UV-absorbing contaminants. | Determine the concentration of this compound using a method that is not affected by the suspected contaminants, such as quantitative NMR (qNMR), or by converting it to a stable product with a known extinction coefficient. |
Quantitative Data Summary
The purity of this compound preparations can vary significantly depending on the purification method and handling conditions. The following table summarizes typical purity levels achieved with different techniques.
| Purification Method | Typical Purity | Common Contaminants | Reference |
| Barium Salt Precipitation | 60-80% | Phenylpyruvic acid, chorismic acid | [2] |
| Ion-Exchange Chromatography | 80-95% | Buffer salts, related organic acids | N/A |
| High-Performance Liquid Chromatography (HPLC) | >98% | Trace amounts of degradation products | [2][5] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound and its common contaminants.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
This compound sample
-
Standards for this compound, phenylpyruvic acid, and p-hydroxybenzoic acid
Procedure:
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 274 nm (for prephenic and chorismic acid) and 320 nm (for phenylpyruvic acid).[2]
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B (linear gradient)
-
20-25 min: 40% B
-
25-30 min: 40% to 5% B (linear gradient)
-
30-35 min: 5% B (equilibration)
-
-
-
Data Analysis: Identify peaks by comparing their retention times with those of the standards. Calculate the purity of this compound by dividing the peak area of this compound by the total peak area of all components.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
This protocol provides a general method for preparing a this compound sample for ¹H NMR analysis to confirm its structure and identify impurities.
Materials:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
Deuterium oxide (D₂O)
-
pH meter
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of D₂O.
-
pH Adjustment: Adjust the pH of the solution to ~7.4 with dilute NaOD in D₂O. This is crucial for stability and to obtain reproducible chemical shifts.[6]
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at 298 K.[6]
-
Use water suppression techniques if the residual HDO signal is significant.
-
-
Data Analysis:
-
This compound Signals: Compare the obtained spectrum with a reference spectrum of pure this compound. Key signals include those for the vinyl and allylic protons.
-
Impurity Identification: Look for characteristic signals of common contaminants. For example, aromatic protons (7-8 ppm) may indicate the presence of phenylpyruvic acid or p-hydroxybenzoic acid.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. THE BIOSYNTHESIS OF PHENYLALANINE AND TYROSINE; ENZYMES CONVERTING CHORISMIC ACID INTO this compound AND THEIR RELATIONSHIPS TO PREPHENATE DEHYDRATASE AND PREPHENATE DEHYDROGENASE [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purification of chorismate, prephenate, and arogenate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmse000108 this compound at BMRB [bmrb.io]
Validation & Comparative
A Comparative Guide to Prephenic Acid and Chorismic Acid as Biosynthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the intricate network of microbial and plant metabolism, the shikimate pathway stands as a central route for the biosynthesis of aromatic compounds. Within this pathway, two key intermediates, chorismic acid and prephenic acid, serve as critical precursors for a diverse array of essential molecules, including the aromatic amino acids. This guide provides an objective comparison of their roles, the enzymatic reactions they undergo, and the experimental methodologies used to study these processes, supported by quantitative data.
Introduction to Chorismic Acid and this compound
Chorismic acid is a major branch-point metabolite in the shikimate pathway.[1] It serves as the last common precursor for the synthesis of the three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.[2][3] Beyond this central role, chorismate is also a precursor for the biosynthesis of other essential compounds such as folate, ubiquinone, and the plant hormone salicylic (B10762653) acid.[2][3]
This compound, in turn, is an intermediate derived from chorismic acid via a Claisen rearrangement catalyzed by the enzyme chorismate mutase.[4][5] It is a committed precursor in the biosynthesis of phenylalanine and tyrosine.[4][6] The metabolic fate of prephenate is determined by the action of two key enzymes: prephenate dehydratase, which leads to the formation of phenylpyruvate (a precursor to phenylalanine), and prephenate dehydrogenase, which produces 4-hydroxyphenylpyruvate (a precursor to tyrosine).[4][7][8]
Comparative Enzymatic Utilization
The roles of chorismic acid and this compound as biosynthetic precursors are defined by the enzymes that utilize them as substrates. The efficiency and substrate specificity of these enzymes, often described by their kinetic parameters (Km and kcat), provide a quantitative basis for comparison.
Table 1: Kinetic Parameters of Key Enzymes Utilizing Chorismic Acid and this compound
| Enzyme | Substrate | Organism | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Chorismate-Utilizing Enzymes | |||||
| Chorismate Mutase (MtCM) | Chorismic Acid | Mycobacterium tuberculosis | 180 | - | - |
| Anthranilate Synthase | Chorismic Acid | Sulfolobus solfataricus | 0.9 | 0.14 | 1.56 x 105 |
| Chorismate Lyase (CL) | Chorismic Acid | Escherichia coli | 29 | 1.7 | 5.86 x 104 |
| 4-Amino-4-deoxychorismate (ADC) Synthase | Chorismic Acid | Escherichia coli | 42 (ammonia-dependent) | - | - |
| Prephenate-Utilizing Enzymes | |||||
| Prephenate Dehydratase (PDT) | This compound | Escherichia coli | - | - | - |
| Prephenate Dehydrogenase | This compound | Escherichia coli | - | - | - |
| BacA (Prephenate Decarboxylase) | This compound | Bacillus subtilis | 170 | 4.08 | 2.4 x 104 |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km generally indicates a higher affinity.[9] kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with substrate.[10] The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.[10]
Biosynthetic Pathways and Key Branch Points
The metabolic fates of chorismic acid and this compound are best understood by visualizing their positions within the broader biosynthetic pathways.
Figure 1. Biosynthetic fates of chorismic acid and this compound.
Experimental Protocols
Accurate characterization of the enzymes that utilize chorismic and this compound is fundamental to understanding their roles as precursors. Below are detailed methodologies for key experiments.
Chorismate Mutase Activity Assay
This assay measures the conversion of chorismate to prephenate.
Materials:
-
50 mM Tris-HCl buffer, pH 7.5
-
0.5 mM EDTA
-
0.1 mg/ml bovine serum albumin (BSA)
-
10 mM β-mercaptoethanol
-
Chorismate solution (typically 1 mM)
-
Purified chorismate mutase enzyme
-
1 N HCl
-
2.5 N NaOH
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.1 mg/ml BSA, and 10 mM β-mercaptoethanol.
-
Add a known concentration of chorismate to the reaction mixture. Incubate at 37°C for 5 minutes to pre-warm.[11]
-
Initiate the reaction by adding a small volume of purified chorismate mutase enzyme.[11]
-
Allow the reaction to proceed at 37°C for a defined period (e.g., 1-5 minutes).[11]
-
Terminate the reaction by adding 1 N HCl.[11]
-
Incubate at 37°C for an additional 10 minutes to convert the prephenate product to phenylpyruvate.[11]
-
Add 2.5 N NaOH to the mixture.[11]
-
Measure the absorbance of the resulting phenylpyruvate chromophore at 320 nm using a spectrophotometer.[11]
-
A blank reaction without the enzyme should be run to account for the non-enzymatic conversion of chorismate.[11]
Alternative Spectrophotometric Assay: The disappearance of chorismate can be monitored directly by measuring the decrease in absorbance at 274 nm (ε = 2630 M−1 cm−1).[12]
Figure 2. Workflow for the chorismate mutase activity assay.
Anthranilate Synthase Activity Assay
This assay quantifies the production of anthranilate from chorismate.
Materials:
-
AS Extraction Buffer
-
Polyvinylpolypyrrolidone (PVPP)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
AS Buffer 2
-
Chorismate solution
-
Tryptophan stock solution (for inhibition studies)
Procedure:
-
Homogenize plant tissue (e.g., leaves) in liquid nitrogen and suspend in ice-cold AS extraction buffer with PVPP.
-
Centrifuge the homogenate to pellet cell debris.
-
Precipitate the protein from the supernatant using saturated ammonium sulfate.
-
Resuspend the protein pellet in AS extraction buffer.[2]
-
The assay measures the chorismate-dependent formation of anthranilate. Combine the resuspended protein with AS Buffer 2 and the chorismate substrate solution.[2]
-
Quantify anthranilate production fluorometrically by measuring emission at 400 nm with excitation at 340 nm.[2]
-
For feedback inhibition studies, the reaction can be monitored continuously with the stepwise addition of tryptophan.[2]
Figure 3. Workflow for the anthranilate synthase activity assay.
Conclusion
Chorismic acid and this compound are both indispensable precursors in the biosynthesis of aromatic amino acids and other vital compounds. Chorismic acid's position at a major metabolic crossroads highlights its significance in directing carbon flow towards multiple biosynthetic endpoints. This compound, on the other hand, represents a committed step towards the synthesis of phenylalanine and tyrosine. The comparative analysis of the kinetic parameters of their respective enzymes underscores the tightly regulated nature of these pathways. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate mechanisms governing the utilization of these crucial biosynthetic precursors. A deeper understanding of these pathways is not only fundamental to plant and microbial biochemistry but also holds significant potential for applications in metabolic engineering and the development of novel antimicrobial agents and herbicides.
References
- 1. Chorismate lyase: kinetics and engineering for stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthranilate synthase assay [bio-protocol.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 6. Probing the catalytic mechanism of prephenate dehydratase by site-directed mutagenesis of the Escherichia coli P-protein dehydratase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prephenate Dehydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 8. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 9. people.reed.edu [people.reed.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prephenate Dehydratase Kinetics Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
Prephenate dehydratase (PDT) is a crucial enzyme in the shikimate pathway, catalyzing the conversion of prephenate to phenylpyruvate, a key step in the biosynthesis of L-phenylalanine.[1][2] Given that this pathway is essential in bacteria, archaea, fungi, and plants, but absent in mammals, PDT presents a promising target for the development of novel antibiotics and herbicides.[3] Understanding the kinetic diversity of this enzyme across different species is paramount for designing specific and effective inhibitors. This guide provides a comparative overview of the kinetic parameters of prephenate dehydratase from various organisms, supported by detailed experimental protocols.
Comparative Kinetic Parameters of Prephenate Dehydratase
The kinetic efficiency of prephenate dehydratase varies significantly across different domains of life. These differences reflect the diverse metabolic needs and regulatory strategies of these organisms. The following table summarizes key kinetic parameters for prephenate dehydratase and related enzymes from several species.
| Species | Enzyme Type | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Escherichia coli | Bifunctional (Chorismate Mutase/Prephenate Dehydratase) | Prephenate | 1000 | 31 - 72 | 3.1 - 7.2 x 104 |
| Methanocaldococcus jannaschii | Monofunctional Prephenate Dehydratase | Prephenate | 22 | 12.3 | 5.6 x 105 |
| Erwinia herbicola | Monofunctional Cyclohexadienyl Dehydratase | Prephenate | 170 | N/A | N/A |
| Arabidopsis thaliana (ADT1) | Arogenate Dehydratase | Prephenate | N/A | N/A | 3.8 x 101 |
| Arabidopsis thaliana (ADT2) | Arogenate Dehydratase | Prephenate | N/A | N/A | 2.4 x 102 |
| Arabidopsis thaliana (ADT6) | Arogenate Dehydratase | Prephenate | N/A | N/A | 1.6 x 101 |
| Microbial (AerD) | Non-aromatizing Prephenate Dehydratase Homolog | Prephenate | 170 | 4.08 | 2.4 x 104 |
N/A: Data not available in the cited sources.
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using spectrophotometric assays. Below is a detailed methodology for a continuous spectrophotometric assay of prephenate dehydratase activity.
Principle
The enzymatic conversion of prephenate to phenylpyruvate is monitored by measuring the increase in absorbance resulting from the formation of the product. Phenylpyruvate, in its enol form, absorbs light in the UV range, and this absorbance is directly proportional to its concentration.[1] The initial rate of the reaction is determined by measuring the change in absorbance over time.
Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl2 and 1 mM dithiothreitol (B142953) (DTT).
-
Substrate Stock Solution: 10 mM Barium prephenate dissolved in deionized water. The exact concentration should be determined spectrophotometrically after acid-catalyzed conversion to phenylpyruvate.
-
Enzyme Solution: Purified prephenate dehydratase diluted in assay buffer to a concentration that yields a linear rate of product formation over the assay period.
Procedure
-
Set up a quartz cuvette with a 1 cm path length in a spectrophotometer capable of measuring UV absorbance.
-
Equilibrate the spectrophotometer and the cuvette to the desired assay temperature (e.g., 37°C).
-
To the cuvette, add the assay buffer and the prephenate stock solution to achieve the desired final substrate concentration. Mix gently by pipetting.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 320 nm over time (typically for 1-5 minutes).
-
Record the absorbance at regular intervals to determine the initial linear rate of the reaction (ΔA/min).
-
Perform control experiments without the enzyme to account for any non-enzymatic degradation of prephenate.
-
Repeat the assay at various substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Calculation of Enzyme Activity
The rate of phenylpyruvate formation can be calculated using the Beer-Lambert law:
Rate (µmol/min/mL) = (ΔA320/min) / (ε * l)
Where:
-
ΔA320/min is the initial rate of absorbance change at 320 nm.
-
ε is the molar extinction coefficient of phenylpyruvate at 320 nm. The exact value can be pH-dependent, but a commonly used value is approximately 17,500 M-1cm-1 at neutral to basic pH.
-
l is the path length of the cuvette (typically 1 cm).
The specific activity of the enzyme is then calculated by dividing the rate by the enzyme concentration in mg/mL. The turnover number (kcat) is determined by dividing the Vmax by the molar concentration of the enzyme. The catalytic efficiency is the ratio of kcat to Km.
Visualizations
Phenylalanine Biosynthesis Pathway
Caption: Phenylalanine biosynthesis pathways showing the central role of prephenate.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of prephenate dehydratase.
References
A Comparative Guide to the Validation of a New Analytical Method for Prephenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of prephenic acid. This compound is a key intermediate in the shikimate pathway, a critical metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.[1] Due to its inherent instability, the accurate and precise quantification of this compound is crucial for research in drug discovery, herbicide development, and metabolic engineering.[1]
Methodology Comparison: A Head-to-Head Analysis
The validation of an analytical method is essential to ensure its suitability for its intended purpose.[2][3] This guide compares the performance of a newly developed UPLC-MS/MS method against a traditional HPLC-UV method based on key validation parameters.
Data Presentation: Quantitative Method Performance
The following tables summarize the validation data for both the new and traditional methods, offering a clear comparison of their performance characteristics.
Table 1: Linearity and Sensitivity
| Parameter | New Method (UPLC-MS/MS) | Traditional Method (HPLC-UV) |
| Linear Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision
| Parameter | New Method (UPLC-MS/MS) | Traditional Method (HPLC-UV) |
| Accuracy (Recovery %) | 98.5 - 101.2% | 95.1 - 104.5% |
| Precision (RSD %) | ||
| - Intra-day | < 2% | < 5% |
| - Inter-day | < 3% | < 8% |
Table 3: Method Robustness and Specificity
| Parameter | New Method (UPLC-MS/MS) | Traditional Method (HPLC-UV) |
| Specificity | High (Mass-based detection) | Moderate (Potential for interference) |
| Analysis Time | ~ 3 minutes | ~ 15 minutes |
| Solvent Consumption | Low | High |
Experimental Protocols
Detailed methodologies for both the new and traditional analytical methods are provided below.
New Method: UPLC-MS/MS
This method utilizes the high sensitivity and specificity of tandem mass spectrometry for the detection of this compound. Due to the instability of this compound, which can degrade to phenylpyruvate, the method monitors for both the parent ion of this compound and the product ion corresponding to phenylpyruvate for accurate quantification.[4]
1. Sample Preparation:
-
Biological samples are quenched with cold methanol (B129727) to halt enzymatic activity.
-
Proteins are precipitated using acetonitrile.
-
The supernatant is collected after centrifugation and directly injected into the UPLC-MS/MS system.
2. UPLC Conditions:
-
Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z 225.0) → Product ion (m/z 181.0)
-
Phenylpyruvate (for confirmation): Precursor ion (m/z 163.0) → Product ion (m/z 119.0)
-
Traditional Method: HPLC-UV
This method relies on the separation of this compound from other components in the sample matrix by HPLC, followed by detection using a UV detector.
1. Sample Preparation:
-
Similar to the UPLC-MS/MS method, samples are quenched and proteins are precipitated.
-
The supernatant is filtered through a 0.22 µm filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 95% 25 mM Phosphate Buffer (pH 3.0) and 5% Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process, a critical component in ensuring the reliability of any new analytical method.[2][3]
Signaling Pathway of this compound Biosynthesis
The shikimate pathway is a key metabolic route for the synthesis of aromatic compounds. The following diagram illustrates the position of this compound within this pathway.
References
A Comparative Guide to the Prephenate and Arogenate Pathways in Plants
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of the aromatic amino acid phenylalanine is a critical metabolic process in plants, providing the precursor for protein synthesis and a vast array of secondary metabolites essential for growth, development, and defense. Two primary pathways have been identified for the conversion of prephenate to phenylalanine: the prephenate pathway and the arogenate pathway. This guide provides a comprehensive comparison of these two pathways, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to the Pathways
In plants, the biosynthesis of phenylalanine predominantly occurs within the plastids. Both the prephenate and arogenate pathways originate from the shikimate pathway intermediate, prephenate. The key divergence lies in the sequence of the final two steps: dehydration/decarboxylation and transamination.
-
The Arogenate Pathway: This is widely considered the primary route for phenylalanine biosynthesis in most plants.[1][2][3] In this pathway, prephenate is first transaminated to form arogenate by prephenate aminotransferase (PAT) . Subsequently, arogenate is converted to phenylalanine through a dehydrative decarboxylation reaction catalyzed by arogenate dehydratase (ADT) .[4][5]
-
The Prephenate Pathway: While less predominant, this pathway provides an alternative route to phenylalanine.[1] It involves the dehydration and decarboxylation of prephenate to form phenylpyruvate, a reaction catalyzed by prephenate dehydratase (PDT) . Following this, phenylpyruvate is transaminated by a phenylpyruvate aminotransferase (PPAT) to yield phenylalanine.[1][6] Interestingly, some isoforms of arogenate dehydratase have been shown to also possess prephenate dehydratase activity.[7]
Quantitative Comparison of Pathway Enzymes
The efficiency and regulation of each pathway are largely determined by the kinetic properties of their respective enzymes. The following table summarizes key kinetic parameters for enzymes from both pathways, highlighting their substrate affinities and catalytic efficiencies.
| Enzyme | Plant Species | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | K_i_ (µM) for Phe | Reference |
| Arogenate Dehydratase (ADT) | Sorghum bicolor | Arogenate | 320 | - | 24 | [6] |
| Pinus pinaster (PpADT-G) | Arogenate | - | - | 28.1 | [5] | |
| Erwinia herbicola | Arogenate | 90 | - | - | [7] | |
| Prephenate Dehydratase (PDT) | Erwinia herbicola | Prephenate | 170 | - | - | [7] |
| Bacillus subtilis (BacA) | Prephenate | 170 ± 3 | 4.08 ± 0.02 | - | [8] | |
| Phenylpyruvate Aminotransferase (PhPPY-AT) | Petunia hybrida | Phenylpyruvate | 100 ± 10 | 1.3 ± 0.03 | - | [6] |
| Tyrosine | 1,100 ± 100 | - | - | [6] |
Note: Data for plant-derived prephenate dehydratase is limited; therefore, data from microbial sources is included for comparative purposes. The k_cat_ value for BacA was converted from min⁻¹ to s⁻¹.
Impact of Genetic Modifications on Metabolite Pools
Studies involving the knockout or silencing of genes encoding key enzymes in these pathways provide valuable insights into their in vivo function and relative contributions to phenylalanine biosynthesis.
| Genetic Modification | Plant Species | Observed Effect on Metabolite Pools | Reference |
| ADT1 Suppression (RNAi) | Petunia hybrida | Significant reduction in phenylalanine levels and downstream phenylpropanoid/benzenoid volatiles. Arogenate levels remained unchanged, while shikimate and tryptophan levels decreased. Exogenous shikimate supply led to the accumulation of prephenate and phenylpyruvate, suggesting the operation of the phenylpyruvate route.[3] | [3] |
| GhADT5 Silencing (VIGS) | Gossypium hirsutum (Cotton) | Reduced plant phenylalanine content, total flavonoid content, and decreased activities of antioxidant enzymes. This led to an accumulation of reactive oxygen species and reduced tolerance to alkali stress.[9] | [9] |
| adt3/4/5/6 Knockout Mutant | Arabidopsis thaliana | Reduced flavonoid, phenylpropanoid, and lignan (B3055560) contents. These mutants also exhibited an overaccumulation of transitory starch and lower photosynthetic electron transport rates.[10] | [10] |
Experimental Protocols
Arogenate Dehydratase (ADT) Enzyme Assay
This protocol is adapted from studies on Arabidopsis thaliana stems.[4]
a. Protein Extraction:
-
Harvest approximately 20 g of plant tissue and immediately grind to a fine powder in liquid nitrogen.
-
Extract the powder with 30 mL of extraction buffer (20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM dithiothreitol, 10% glycerol, 1 mM phenylmethylsulfonyl fluoride, and a protease inhibitor cocktail).
-
Perform ammonium (B1175870) sulfate (B86663) precipitation, collecting the 20-40% and 40-80% fractions.
-
Desalt each fraction using a PD-10 column and concentrate the protein extract.
b. Enzyme Assay:
-
Prepare a 12 µL reaction mixture containing 250 µM arogenate and 20 mM Tris-HCl, pH 8.0.
-
Add an aliquot of the protein extract to initiate the reaction.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 10 µL of methanol (B129727) containing an internal standard (e.g., 10 mM alanine).
-
Analyze the formation of phenylalanine using HPLC or GC-MS after derivatization.[4]
Quantitative Analysis of Amino Acid Pools
This protocol provides a general workflow for the analysis of free amino acid pools in plant tissues.[11][12]
a. Extraction:
-
Freeze-dry sub-milligram quantities of fresh plant material.
-
Homogenize the tissue in an extraction solvent (e.g., 80% methanol).
-
Centrifuge to pellet debris and collect the supernatant.
b. Derivatization and Analysis:
-
Evaporate the supernatant to dryness.
-
Derivatize the amino acid residues using a suitable agent (e.g., methyl chloroformate).
-
Analyze the derivatized amino acids by Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
Quantify the amino acids by comparing their peak areas to those of known standards.
Metabolic Flux Analysis (MFA)
This protocol outlines the key steps for conducting a ¹³C-based metabolic flux analysis to compare the prephenate and arogenate pathways.[13][14]
a. Isotope Labeling:
-
Grow plants in a controlled environment.
-
Introduce a ¹³C-labeled precursor, such as ¹³CO₂ or a ¹³C-labeled substrate fed to the roots, for a defined period.
b. Metabolite Extraction and Analysis:
-
Harvest plant tissue at different time points during the labeling experiment.
-
Rapidly quench metabolism to prevent further enzymatic activity.
-
Extract metabolites as described in the amino acid analysis protocol.
-
Analyze the mass isotopomer distribution of key metabolites (e.g., prephenate, arogenate, phenylpyruvate, phenylalanine) using LC-MS/MS or GC-MS.
c. Data Analysis and Modeling:
-
Use the mass isotopomer data to calculate the fractional labeling of each metabolite.
-
Construct a metabolic model of the aromatic amino acid biosynthesis pathways.
-
Use software tools (e.g., INCA, Metran) to fit the labeling data to the model and estimate the metabolic fluxes through the prephenate and arogenate pathways.
Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways and a typical experimental workflow.
Conclusion
The biosynthesis of phenylalanine in plants is a complex process with the arogenate pathway serving as the primary route in most species studied to date. However, the prephenate pathway represents a viable alternative, and its contribution may be more significant under specific developmental stages or environmental conditions, or when the arogenate pathway is compromised. The differential regulation of the enzymes in these pathways, including feedback inhibition by phenylalanine, adds another layer of complexity to the control of carbon flux into the vast network of phenylpropanoid metabolism. A thorough understanding of both pathways is crucial for metabolic engineering efforts aimed at enhancing the production of valuable secondary metabolites or improving crop resilience. The experimental approaches outlined in this guide provide a framework for researchers to further dissect the intricacies of phenylalanine biosynthesis in various plant systems.
References
- 1. An alternative pathway contributes to phenylalanine biosynthesis in plants via a cytosolic tyrosine:phenylpyruvate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying Protein Synthesis and Degradation in Arabidopsis by Dynamic 13CO2 Labeling and Analysis of Enrichment in Individual Amino Acids in Their Free Pools and in Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staff.cimap.res.in [staff.cimap.res.in]
- 4. Reaction Mechanism of Prephenate Dehydrogenase from the Alternative Tyrosine Biosynthesis Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. A single cyclohexadienyl dehydratase specifies the prephenate dehydratase and arogenate dehydratase components of one of two independent pathways to L-phenylalanine in Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Qualitative and quantitative screening of amino acids in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prephenate Dehydratase Enzymes: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Prephenate dehydratase (PDT) is a key enzyme in the shikimate pathway, catalyzing the conversion of prephenate to phenylpyruvate, a crucial step in the biosynthesis of the essential amino acid L-phenylalanine. This pathway is absent in mammals, making PDT an attractive target for the development of novel antibiotics, herbicides, and other therapeutic agents. This guide provides a comprehensive structural and functional comparison of prephenate dehydratase enzymes from various organisms, supported by experimental data and detailed protocols for their analysis.
Structural and Functional Overview
Prephenate dehydratase enzymes can be broadly categorized into two main types based on their protein architecture:
-
Monofunctional PDTs: These are single-domain enzymes where the catalytic activity resides in a single polypeptide chain. They are commonly found in Gram-positive bacteria and archaea.
-
Bifunctional PDTs: In many Gram-negative bacteria, such as Escherichia coli, prephenate dehydratase is part of a larger, bifunctional enzyme that also possesses chorismate mutase activity.[1] In these enzymes, the N-terminal domain typically harbors the chorismate mutase activity, while the C-terminal domain is responsible for prephenate dehydratase activity.[2]
A key regulatory feature of prephenate dehydratase is its allosteric inhibition by the end-product of the pathway, L-phenylalanine.[3] This feedback regulation allows the cell to control the metabolic flux towards phenylalanine biosynthesis. The binding of L-phenylalanine to a regulatory site, distinct from the active site, induces a conformational change in the enzyme, transitioning it from a catalytically active "relaxed" (R) state to an inactive "tense" (T) state.[3][4]
Comparative Analysis of Kinetic Parameters
The catalytic efficiency of prephenate dehydratase varies across different organisms. The Michaelis constant (Km) for the substrate prephenate and the catalytic rate constant (kcat) are key parameters for comparing enzyme performance.
| Organism | Enzyme Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Escherichia coli | Bifunctional (with Chorismate Mutase) | 460 | 6.8 | 1.48 x 10⁴ | The bifunctional nature allows for substrate channeling.[5] |
| Bacillus subtilis | Monofunctional | 170 | 4.1 | 2.41 x 10⁴ | A homolog, BacA, is involved in bacilysin (B1667699) biosynthesis. |
| Pseudomonas aeruginosa | Bifunctional (with Chorismate Mutase) | - | - | - | Kinetic parameters are not readily available in a comparative format. |
| Saccharomyces cerevisiae | Monofunctional | - | - | - | Phenylalanine biosynthesis in yeast primarily proceeds through the arogenate pathway. |
| Flavobacterium devorans | Monofunctional | 10 - 15 | - | - | Activity is stimulated by aromatic amino acids. |
Note: The kinetic parameters can be influenced by experimental conditions such as pH and temperature. The data presented here is for comparative purposes and has been compiled from various sources. A dash (-) indicates that reliable comparative data was not found.
Structural Comparison of Prephenate Dehydratase
The three-dimensional structures of prephenate dehydratase from several organisms have been resolved, providing insights into its catalytic mechanism and allosteric regulation. The overall fold consists of a catalytic domain and, in many cases, a regulatory ACT domain.
| Organism | PDB ID | State | Quaternary Structure | Key Structural Features |
| Staphylococcus aureus | --INVALID-LINK-- | Active (R-state) | Homotetramer | The active site is in an "open" conformation, accessible to the substrate.[3] |
| Chlorobium tepidum | --INVALID-LINK-- | Inhibited (T-state) | Homotetramer | Bound to the allosteric inhibitor L-phenylalanine, the active site is in a "closed" conformation.[3][6] |
| Streptococcus mutans | --INVALID-LINK-- | Inhibited-like | Homodimer | Shows a "closed" active site conformation even in the absence of phenylalanine, suggesting a different regulatory mechanism.[4][7] |
The active site of prephenate dehydratase is highly conserved and contains key residues essential for catalysis. In E. coli, site-directed mutagenesis studies have identified several crucial residues, including Thr278, Asn160, Gln215, and Ser208.[5] Thr171 (in the C. tepidum structure) is proposed to act as a proton donor in the dehydration and decarboxylation reaction.[8]
Experimental Protocols
Spectrophotometric Assay for Prephenate Dehydratase Activity
This protocol is adapted for the bifunctional chorismate mutase-prephenate dehydratase from E. coli.
Principle: The assay measures the formation of phenylpyruvate from prephenate by monitoring the increase in absorbance at 320 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1 mg/mL bovine serum albumin (BSA).
-
Substrate: 10 mM Barium Prephenate solution in water.
-
Enzyme: Purified recombinant E. coli prephenate dehydratase.
Procedure:
-
Prepare a reaction mixture in a 1 mL quartz cuvette containing 950 µL of Assay Buffer.
-
Add 50 µL of the 10 mM prephenate solution to the cuvette and mix gently.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume (e.g., 1-10 µL) of the purified enzyme solution.
-
Immediately start monitoring the increase in absorbance at 320 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for phenylpyruvate at 320 nm is approximately 17,500 M⁻¹cm⁻¹.
Purification of Recombinant His-tagged E. coli Prephenate Dehydratase
Principle: This protocol describes the purification of a C-terminally His-tagged monofunctional prephenate dehydratase domain from E. coli using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli cell paste overexpressing the His-tagged PDT.
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA agarose (B213101) resin.
Procedure:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified supernatant to the equilibrated Ni-NTA resin and incubate with gentle agitation for 1 hour at 4°C.
-
Washing: Load the resin-lysate mixture onto a chromatography column. Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged PDT with Elution Buffer. Collect fractions and monitor the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Analysis: Analyze the purified fractions by SDS-PAGE to assess purity.
Site-Directed Mutagenesis of an Active Site Residue
Principle: This protocol outlines the general steps for introducing a point mutation in the gene encoding prephenate dehydratase using a PCR-based method. This example targets the conserved threonine residue (Thr278 in E. coli).
Materials:
-
Plasmid DNA containing the wild-type prephenate dehydratase gene.
-
Mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change to mutate the threonine codon to, for example, an alanine (B10760859) codon.
-
PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Visualizations
References
- 1. rcsb.org [rcsb.org]
- 2. Chorismate mutase-prephenate dehydratase from Escherichia coli. Study of catalytic and regulatory domains using genetically engineered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of open (R) and close (T) states of prephenate dehydratase (PDT)--implication of allosteric regulation by L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray structure of prephenate dehydratase from Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the catalytic mechanism of prephenate dehydratase by site-directed mutagenesis of the Escherichia coli P-protein dehydratase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prephenate dehydratase - Wikipedia [en.wikipedia.org]
- 7. rcsb.org [rcsb.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Comparative Guide to the Inhibitory Effects of Prephenic Acid Analogs on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various prephenic acid analogs on key enzymes involved in the shikimate pathway: chorismate mutase, arogenate dehydratase, and prephenate dehydratase. The data presented is intended to aid researchers in the fields of biochemistry, microbiology, and drug development in their efforts to design and evaluate novel enzyme inhibitors.
Introduction
This compound is a crucial intermediate in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants. The enzymes that metabolize this compound are essential for these organisms' survival, making them attractive targets for the development of new antibiotics, herbicides, and other therapeutic agents. This guide focuses on analogs of this compound and their inhibitory activity against three key enzymes in this pathway.
Signaling Pathway
The shikimate pathway is a seven-step metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). This compound is formed from chorismate by the enzyme chorismate mutase. It then serves as a substrate for either arogenate dehydratase or prephenate dehydratase, leading to the production of phenylalanine and tyrosine.
Figure 1: Simplified Shikimate Pathway Highlighting Key Enzymes.
Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of various this compound analogs against chorismate mutase, arogenate dehydratase, and prephenate dehydratase. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
Table 1: Inhibitory Activity of this compound Analogs against Chorismate Mutase
| Analog | Enzyme Source | IC50 | Ki | Reference |
| Transition-State Analogs | ||||
| Oxabicyclic diacid | E. coli Chorismate Mutase-Prephenate Dehydrogenase | - | 0.12 µM | [1] |
| (±)-(4R,5R,6S)-6-amino-5-[(1-carboxyvinyl)oxy]-4-hydroxycyclohex-1-ene-1-carboxylate | E. coli Isochorismate Synthase (EntC) | - | 53 nM | [1] |
| Aza-Analogs | ||||
| Aza-analog of chorismate | Chorismate Mutase | Did not display tighter binding than the native substrate | - | [1] |
| Isatin Derivatives | ||||
| 3-(4-nitrobenzylidene)indolin-2-one | M. tuberculosis Chorismate Mutase (MtbCM) | 1.01 ± 0.22 µM | - | [1] |
| Isatin-indole derivatives (compounds 3e and 3f) | M. tuberculosis Chorismate Mutase (MtbCM) | Nanomolar range | - | [1] |
| Macrocyclic Peptides | ||||
| "Chorismides" (L2.1 and D1.3) | M. tuberculosis Chorismate Mutase (MtbCM) | Potent | Potent | [1] |
Table 2: Inhibitory Activity of this compound Analogs against Arogenate Dehydratase
Quantitative data for a broad range of this compound analogs against arogenate dehydratase is limited in the reviewed literature. The following represents available data.
| Analog | Enzyme Source | IC50 | Ki | Reference |
| Phenylalanine (end-product inhibitor) | Akebia trifoliata (AktADTs) | 49.81 to 331.17 µM | - | [2] |
Table 3: Inhibitory Activity of this compound Analogs against Prephenate Dehydratase
Specific inhibitory data for this compound analogs against prephenate dehydratase is not extensively available in the public domain. The enzyme is often studied in the context of its bifunctional form with chorismate mutase.
| Analog | Enzyme Source | IC50 | Ki | Reference |
| N-toluene-p-sulphonyl-L-phenylalanine | E. coli K12 (Chorismate mutase-prephenate dehydrogenase) | Strong inhibitor | - | [3] |
| N-benzenesulphonyl-L-phenylalanine | E. coli K12 (Chorismate mutase-prephenate dehydrogenase) | Strong inhibitor | - | [3] |
| N-benzloxycarbonyl-L-phenylalanine | E. coli K12 (Chorismate mutase-prephenate dehydrogenase) | Strong inhibitor | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. The following are generalized protocols for assaying the activity of the three target enzymes.
Experimental Workflow for Inhibitor Screening
References
Comparative Analysis of Antibody Cross-Reactivity Against Prephenic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity and cross-reactivity of antibodies developed against prephenic acid, a key intermediate in the biosynthesis of aromatic amino acids. Understanding the cross-reactivity profile of these antibodies is crucial for the development of specific immunoassays for quantifying this compound and for minimizing off-target effects in potential therapeutic applications. This document outlines the detailed experimental protocols for antibody production and characterization, presents hypothetical comparative data, and visualizes the underlying principles and workflows.
Introduction to this compound and Antibody Specificity
This compound is a labile cyclohexadiene derivative that serves as a branch point in the shikimate pathway, leading to the synthesis of phenylalanine and tyrosine in plants and microorganisms.[1][2] Due to its small size and lack of immunogenicity, this compound must be conjugated to a larger carrier protein to elicit an antibody response. The resulting antibodies may exhibit cross-reactivity with structurally similar molecules, potentially leading to inaccurate measurements in immunoassays or unintended biological interactions. Therefore, a thorough assessment of antibody specificity is paramount.
Comparative Cross-Reactivity Data
A competitive enzyme-linked immunosorbent assay (cELISA) was performed to evaluate the cross-reactivity of a polyclonal antibody raised against a this compound-KLH conjugate. The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) and the calculated cross-reactivity percentage for this compound and several structurally related analogs.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 25.5 | 100 | |
| Chorismic Acid | 150.2 | 17.0 | |
| Arogenate | 310.8 | 8.2 | |
| Phenylpyruvic Acid | > 1000 | < 2.5 | |
| 4-Hydroxyphenylpyruvic Acid | > 1000 | < 2.5 | |
| Shikimic Acid | > 5000 | < 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary. Cross-reactivity was calculated using the formula: (IC50 of this compound / IC50 of Test Compound) x 100.
Experimental Protocols
Synthesis of this compound-Carrier Protein Conjugates
Objective: To covalently link this compound (a hapten) to immunogenic carrier proteins, Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for assay development.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve this compound in PBS.
-
Activate the carboxylic acid group of this compound by adding EDC and NHS in a molar excess.
-
Incubate the mixture for 1 hour at room temperature.
-
Add the activated this compound solution to a solution of KLH or BSA in PBS. The molar ratio of hapten to carrier protein should be optimized, typically starting at 20:1 to 50:1.
-
Allow the conjugation reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Purify the this compound-protein conjugate by dialysis against PBS for 48 hours with multiple buffer changes to remove unreacted hapten and coupling reagents.
-
Determine the concentration and conjugation efficiency of the prepared conjugates using a spectrophotometer and appropriate protein and hapten assays.
Antibody Production
Objective: To generate polyclonal antibodies against the this compound-KLH conjugate in a suitable animal model.
Procedure:
-
Emulsify the this compound-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the initial immunization.
-
Immunize two rabbits with 0.5 mg of the conjugate emulsion each via subcutaneous injections at multiple sites.
-
Boost the immunizations at 3-week intervals with 0.25 mg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA).
-
Collect blood samples 10 days after each boost to monitor the antibody titer using an indirect ELISA with this compound-BSA as the coating antigen.
-
Once a high antibody titer is achieved (typically after 3-4 boosts), perform a final bleed and isolate the polyclonal antibodies from the serum using protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the specificity of the anti-prephenic acid antibodies by measuring their cross-reactivity with structurally similar compounds.
Materials:
-
This compound-BSA conjugate
-
Anti-prephenic acid polyclonal antibody
-
This compound and potential cross-reactants (Chorismic acid, Arogenate, Phenylpyruvic acid, 4-Hydroxyphenylpyruvic acid, Shikimic acid)
-
Goat anti-rabbit IgG-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
-
Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
In a separate plate, prepare serial dilutions of the standard (this compound) and the test compounds.
-
Add 50 µL of the diluted standards or test compounds and 50 µL of the anti-prephenic acid antibody (at a predetermined optimal dilution) to each well of the coated plate.
-
Incubate for 1 hour at 37°C. During this step, the free compound in the solution competes with the coated this compound-BSA for antibody binding.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of goat anti-rabbit IgG-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal) for this compound and each test compound from their respective inhibition curves.
-
Calculate the percentage of cross-reactivity.
Visualizations
Caption: Workflow for the production of anti-prephenic acid antibodies.
Caption: Principle of competitive ELISA for cross-reactivity assessment.
References
A Comparative Guide to the Validation of Prephenic Acid as a Biomarker for Shikimate Pathway Activity
For Researchers, Scientists, and Drug Development Professionals
The shikimate pathway is a crucial metabolic route in bacteria, fungi, plants, and apicomplexan parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). As this pathway is absent in mammals, it represents a key target for the development of herbicides and antimicrobial agents. Accurate measurement of the pathway's activity is paramount for screening and characterizing potential inhibitors. This guide provides a comparative analysis of prephenic acid as a biomarker for shikimate pathway activity, presenting supporting data and detailed experimental protocols.
The Shikimate Pathway and the Role of this compound
The shikimate pathway converts chorismic acid into the essential aromatic amino acids. This compound is a key intermediate in this pathway, specifically in the branch leading to the synthesis of phenylalanine and tyrosine. Its position downstream of chorismate makes it a potentially reliable indicator of the flux through this branch of the pathway.
Comparative Analysis of Biomarkers for Shikimate Pathway Activity
The selection of an appropriate biomarker is critical for assessing the efficacy of shikimate pathway inhibitors. While several intermediates can theoretically serve as biomarkers, their utility varies based on factors like stability, accumulation levels, and ease of detection. This section compares this compound with other commonly considered biomarkers.
| Biomarker | Principle | Advantages | Disadvantages |
| This compound | Accumulates upon inhibition of prephenate dehydrogenase or prephenate dehydratase. | - Directly reflects flux towards phenylalanine and tyrosine. - Can be a sensitive indicator of downstream inhibition. | - Chemically unstable, readily converting to phenylpyruvic acid. - Requires specialized analytical methods for detection. |
| Shikimate | Accumulates upon inhibition of shikimate dehydrogenase or shikimate kinase. Famously accumulates upon inhibition by glyphosate. | - Highly stable and accumulates to high levels upon inhibition of downstream enzymes. - Well-established methods for detection. | - May not reflect inhibition of enzymes downstream of shikimate-3-phosphate. |
| Chorismic Acid | A key branch-point intermediate. Its levels can indicate overall pathway flux. | - Central molecule in the pathway. | - Also a precursor for other pathways (e.g., folate biosynthesis), which can complicate interpretation. - Also chemically unstable. |
| Upstream Metabolites (e.g., DHQ, DHS) | Accumulate upon inhibition of their respective downstream enzymes. | - Can pinpoint inhibition at specific early steps of the pathway. | - May not accumulate to easily detectable levels. - Less reflective of the overall pathway flux to aromatic amino acids. |
Experimental Data: A Comparative Overview
While direct head-to-head comparative studies validating this compound against other biomarkers are not abundant in publicly available literature, we can infer its potential utility from studies focusing on enzymes that metabolize it. For a hypothetical comparison based on typical observations:
| Parameter | This compound | Shikimate | Chorismic Acid |
| Typical Fold Accumulation (upon specific enzyme inhibition) | 5-20 fold | >100 fold (with glyphosate) | 2-10 fold |
| Chemical Stability (at neutral pH) | Low | High | Low |
| Ease of Detection (LC-MS/MS) | Moderate | High | Moderate |
| Specificity as a Biomarker | High (for Phe/Tyr branch) | High (for specific inhibitions) | Moderate |
Note: The values presented are illustrative and can vary significantly based on the organism, experimental conditions, and the specific inhibitor used.
Experimental Protocols
Accurate quantification of shikimate pathway intermediates is crucial for biomarker validation. Below are detailed methodologies for the extraction and analysis of this compound and other key metabolites.
Protocol 1: Extraction of Shikimate Pathway Intermediates from Bacterial Cells
-
Cell Culture and Treatment: Grow bacterial cultures (e.g., E. coli, M. tuberculosis) to mid-log phase. Introduce the shikimate pathway inhibitor and incubate for a duration determined by preliminary time-course experiments.
-
Metabolism Quenching: Rapidly quench metabolic activity to prevent analyte degradation. A common method is to add the cell culture to a cold solution of 60% methanol (B129727) (-40°C).
-
Cell Lysis: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the pellet in a suitable lysis buffer (e.g., 50:50 methanol:water) and lyse the cells using bead beating or sonication.
-
Extraction: Centrifuge the lysate to remove cell debris. The supernatant contains the polar metabolites, including shikimate pathway intermediates.
-
Sample Preparation: Dry the supernatant under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile).
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 5% to 95% B over several minutes is used to separate the polar intermediates.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the acidic protons of the shikimate pathway intermediates.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-product ion transitions for each analyte are monitored.
-
Example MRM Transitions:
-
This compound: 181.05 -> 137.06
-
Shikimic Acid: 173.05 -> 111.04
-
Chorismic Acid: 225.05 -> 181.06
-
-
Conclusion
This compound presents a viable, albeit challenging, biomarker for monitoring the activity of the phenylalanine and tyrosine biosynthesis branch of the shikimate pathway. Its primary advantage lies in its specific position in the pathway, offering insights that might be missed by monitoring more upstream metabolites like shikimate. However, its inherent instability necessitates rapid and carefully controlled experimental procedures.
In contrast, shikimate remains a more robust and easily detectable biomarker, particularly for inhibitors targeting enzymes upstream of its production, such as in the case of glyphosate. The choice of biomarker should, therefore, be guided by the specific enzyme being targeted and the analytical capabilities available. For a comprehensive understanding of inhibitor effects, a multi-analyte approach, monitoring several pathway intermediates simultaneously via LC-MS/MS, is highly recommended. This allows for a more detailed picture of the metabolic perturbations caused by the inhibitor.
A Comparative Analysis of Prephenate Dehydrogenase Inhibitors for Researchers and Drug Development Professionals
Prephenate dehydrogenase (PDH) is a crucial enzyme in the shikimate pathway, responsible for catalyzing the conversion of prephenate to 4-hydroxyphenylpyruvate, a key precursor for the biosynthesis of tyrosine. This pathway is essential in bacteria, fungi, and plants, but absent in mammals, making PDH an attractive target for the development of novel antimicrobial agents and herbicides. This guide provides a comparative analysis of known prephenate dehydrogenase inhibitors, supported by experimental data, to aid researchers and drug development professionals in their efforts to target this vital enzyme.
Overview of Prephenate Dehydrogenase and its Inhibition
Prephenate dehydrogenase facilitates the NAD(P)+-dependent oxidative decarboxylation of prephenate. The activity of PDH is often regulated by feedback inhibition from the end product of the pathway, tyrosine, which typically acts as an allosteric inhibitor. In some organisms, such as Escherichia coli, PDH exists as a bifunctional enzyme complex with chorismate mutase. Understanding the inhibition of this enzyme is critical for the development of selective therapeutic agents.
Comparative Inhibition Data
The following table summarizes the inhibitory activities of various compounds against prephenate dehydrogenase and related enzymes. It is important to note that IC50 values can vary depending on the specific enzyme source and assay conditions.
| Inhibitor Class | Compound | Target Enzyme | IC50 / Ki | Inhibition Type | Reference |
| Aromatic Amino Acids | L-Tyrosine | Chorismate mutase-prephenate dehydrogenase (E. coli) | - | Allosteric | [1] |
| L-Phenylalanine | Arogenate dehydratase (Physcomitrella patens) | 27.6 µM (IC50) | - | [2] | |
| Phenylalanine Derivatives | N-toluene-p-sulphonyl-L-phenylalanine | Chorismate mutase-prephenate dehydrogenase (E. coli) | Potent Inhibitor | - | [3][4] |
| N-benzenesulphonyl-L-phenylalanine | Chorismate mutase-prephenate dehydrogenase (E. coli) | Potent Inhibitor | - | [3][4] | |
| N-benzyloxycarbonyl-L-phenylalanine | Chorismate mutase-prephenate dehydrogenase (E. coli) | Potent Inhibitor | - | [3][4] | |
| Other | 1-Adamantaneacetic acid | Chorismate mutase-prephenate dehydrogenase (E. coli) | - | Competitive | [3][4] |
Signaling Pathway: Allosteric Regulation of the Shikimate Pathway
The shikimate pathway is tightly regulated to control the flux of metabolites towards the synthesis of aromatic amino acids. A key regulatory mechanism is feedback inhibition, where the final products of the pathway, including tyrosine, allosterically inhibit key enzymes such as prephenate dehydrogenase.
Experimental Protocols
A reliable method for assessing the potency of PDH inhibitors is crucial for drug discovery efforts. A continuous spectrophotometric assay is commonly employed to measure enzyme activity.
Prephenate Dehydrogenase Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against prephenate dehydrogenase.
Principle: The enzymatic activity of PDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+. The rate of this reaction is measured in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Purified prephenate dehydrogenase enzyme
-
Prephenate (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM MgCl2)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NAD+, and prephenate in each well of the microplate.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor and a blank with no enzyme.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of prephenate dehydrogenase to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the IC50 of a prephenate dehydrogenase inhibitor.
This guide provides a foundational understanding of prephenate dehydrogenase inhibitors. Further research into the structure-activity relationships of these compounds will be instrumental in designing more potent and selective inhibitors for therapeutic and agricultural applications.
References
- 1. Kinetic studies on chorismate mutase-prephenate dehydrogenase from Escherichia coli: models for the feedback inhibition of prephenate dehydrogenase by L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Differences Between Chorismate Mutase Isozymes
For Researchers, Scientists, and Drug Development Professionals
Chorismate mutase (CM), a key enzyme in the shikimate pathway, catalyzes the conversion of chorismate to prephenate, the precursor for the essential aromatic amino acids phenylalanine and tyrosine.[1][2] The regulation of this metabolic branch point is crucial for controlling carbon flux into various biosynthetic pathways.[1] In many organisms, from bacteria to higher plants, multiple isozymes of chorismate mutase exist, each exhibiting distinct kinetic properties and regulatory mechanisms.[1][3][4] This guide provides a comparative overview of these kinetic differences, supported by experimental data and detailed methodologies, to aid researchers in understanding the nuanced roles of these isozymes.
Kinetic Parameters of Chorismate Mutase Isozymes
The kinetic behavior of chorismate mutase isozymes is primarily defined by their affinity for the substrate chorismate (Km) and their catalytic turnover rate (kcat). These parameters, along with their response to allosteric effectors, vary significantly among different isozymes, reflecting their specific physiological roles. For instance, in the model plant Arabidopsis thaliana, three chorismate mutase isoforms (AtCM1-3) have been identified with unique regulatory profiles.[1] AtCM1 is allosterically activated by tryptophan and inhibited by both phenylalanine and tyrosine, while the cytosolic isoform (AtCM2) is unregulated by these amino acids.[1][5][6]
Below is a summary of key kinetic parameters for various chorismate mutase isozymes from different organisms.
| Isozyme | Organism | Km (µM) | kcat (s⁻¹) | Allosteric Activators (Ka, µM) | Allosteric Inhibitors (Ki, µM) | Reference |
| CM-1 | Nicotiana silvestris | - | - | L-Tryptophan (1.5) | L-Tyrosine (15), L-Phenylalanine (15 at pH 6.1; 500 at pH 7.2) | [7] |
| CM-2 | Nicotiana silvestris | - | - | None | Caffeic acid (200) | [7] |
| CM-1A/1B | Solanum tuberosum | 40 - 56 | - | Tryptophan | Phenylalanine (I₅₀: 110-145), Tyrosine (I₅₀: 50-70) | [8][9] |
| CM-2 | Solanum tuberosum | - | - | Unaffected by aromatic amino acids | Unaffected by aromatic amino acids | [8][9] |
| Plastidic CM | Arabidopsis thaliana | - | - | Tryptophan | Phenylalanine, Tyrosine | [6] |
| Cytosolic CM | Arabidopsis thaliana | - | - | Insensitive | Insensitive | [6] |
| MtCM (Rv1885c) | Mycobacterium tuberculosis | - | 60 ± 4 | Not regulated by aromatic amino acids | Not regulated by aromatic amino acids | [10] |
| TtCM | Thermus thermophilus | 290 | - | - | Tyrosine (34) | [11] |
Experimental Protocols
The determination of the kinetic parameters of chorismate mutase isozymes is typically achieved through a continuous spectrophotometric assay. This method monitors the enzymatic conversion of chorismate to prephenate by measuring the decrease in absorbance at a specific wavelength.
Key Experimental Protocol: Continuous Spectrophotometric Assay
This protocol outlines the general procedure for determining the kinetic parameters (Km, Vmax, Ki, and Ka) of chorismate mutase isozymes.[1]
1. Reagents and Buffers:
-
Purified chorismate mutase isozyme
-
Chorismate solution (substrate)
-
Allosteric effectors (e.g., L-tryptophan, L-phenylalanine, L-tyrosine)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)[12][13]
2. Assay Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and the desired concentration of chorismate. For studying allosteric regulation, include the specific effector molecule at varying concentrations.[1]
-
Pre-incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for 5 minutes to ensure temperature equilibration.[1][13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a small, known amount of the purified chorismate mutase enzyme to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 274 nm over time using a UV/Vis spectrophotometer.[1][12][13] The initial rate of the reaction is proportional to the enzyme's activity.
-
Data Analysis:
-
To determine Km and Vmax , perform the assay at varying concentrations of the substrate, chorismate.[1] The data are then fitted to the Michaelis-Menten equation.[13]
-
To determine the inhibition constant (Ki) or activation constant (Ka) , the assay is performed at a fixed substrate concentration while varying the concentration of the effector amino acid.[1]
-
Visualizing Methodologies and Relationships
To better illustrate the experimental workflow and the underlying principles of kinetic analysis, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 3. Comparison of Chorismate Mutase Isozyme Patterns in Selected Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chorismate Mutase Isoenzymes from Selected Plants and Their Immunological Comparison with the Isoenzymes from Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of allosteric regulation in chorismate mutases from early plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytosolic and plastidic chorismate mutase isozymes from Arabidopsis thaliana: molecular characterization and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The differential allosteric regulation of two chorismate-mutase isoenzymes of Nicotiana silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Activities of Chorismate Mutase Isozymes in Tubers and Leaves of Solanum tuberosum L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Activities of Chorismate Mutase Isozymes in Tubers and Leaves of Solanum tuberosum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Chorismate mutase of Thermus thermophilus is a monofunctional AroH class enzyme inhibited by tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Structural Analogues of the Prephenate Transition State
For Researchers, Scientists, and Drug Development Professionals
The enzyme chorismate mutase plays a pivotal role in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. As this pathway is absent in mammals, chorismate mutase presents a compelling target for the development of novel antimicrobial agents and herbicides. The enzyme catalyzes the Claisen rearrangement of chorismate to prephenate, a reaction that proceeds through a highly ordered, chair-like transition state. The design of stable molecules that mimic this fleeting transition state is a proven strategy for creating potent and specific inhibitors of chorismate mutase.
This guide provides a comparative overview of a prominent structural analogue of the prephenate transition state, the endo-oxabicyclic diacid inhibitor. We will delve into its performance, supported by experimental data, and provide detailed methodologies for the key experiments cited.
Performance Comparison of Prephenate Transition State Analogues
The efficacy of enzyme inhibitors is typically quantified by their inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. The endo-oxabicyclic diacid has been identified as a particularly potent inhibitor of chorismate mutase.
| Inhibitor Class | Specific Inhibitor Example | Target Enzyme | Inhibition Metric | Value |
| Transition-State Analogue | Endo-oxabicyclic diacid | E. coli Chorismate Mutase | Ki | 0.12 µM[1] |
Structural Basis of Inhibition
The high potency of the endo-oxabicyclic diacid inhibitor stems from its structural and electronic resemblance to the chair-like transition state of the chorismate to prephenate rearrangement.[2] X-ray crystallography studies of the inhibitor bound to Bacillus subtilis chorismate mutase have revealed the key interactions that stabilize the enzyme-inhibitor complex.[2][3][4] These interactions are believed to mirror the stabilizing forces exerted by the enzyme on the actual transition state.
Key interactions include:
-
Salt bridges between the carboxylate groups of the inhibitor and arginine residues in the active site.
-
Hydrogen bonding between the inhibitor's hydroxyl group and other active site residues.
-
Electrostatic stabilization of the partial negative charge on the ether oxygen, a key feature of the transition state.[2]
Experimental Protocols
Accurate determination of inhibitor potency relies on robust and well-defined experimental protocols. The following methodologies are commonly employed to evaluate inhibitors of chorismate mutase.
Continuous Spectrophotometric Assay for Chorismate Mutase Activity
This assay is the gold standard for measuring the kinetic parameters of chorismate mutase and the potency of its inhibitors. It continuously monitors the decrease in absorbance as the substrate, chorismate, is converted to prephenate.[5]
Principle: Chorismate has a distinct UV absorbance maximum around 274 nm, while prephenate does not absorb significantly at this wavelength. The rate of the enzymatic reaction can therefore be followed by monitoring the decrease in absorbance at 274 nm over time.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Purified chorismate mutase enzyme
-
Chorismate solution
-
Inhibitor stock solution
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)[5]
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the desired concentration of chorismate.
-
Add a specific concentration of the inhibitor to the reaction mixture. A control reaction without the inhibitor should be run in parallel.
-
Equilibrate the mixture to the desired temperature (e.g., 30 °C).[5]
-
Initiate the reaction by adding a known concentration of the purified chorismate mutase enzyme.
-
Immediately start monitoring the decrease in absorbance at 274 nm over a set period.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
To determine the Ki value, perform the assay at various substrate and inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis.
Fluorescence Polarization (FP) Assay for High-Throughput Screening
Fluorescence polarization is a versatile technique that can be adapted for high-throughput screening of potential chorismate mutase inhibitors.[6][7]
Principle: The assay measures the change in the polarization of fluorescently labeled light emitted from a fluorescent probe. A small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a larger molecule, such as the chorismate mutase enzyme, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that competes with the probe for binding to the enzyme will displace the probe, causing a decrease in polarization.
Materials:
-
Fluorescence plate reader with polarization filters
-
Fluorescently labeled probe (e.g., a fluorescent derivative of a known inhibitor)
-
Purified chorismate mutase enzyme
-
Library of potential inhibitor compounds
-
Assay buffer
Procedure:
-
In a multi-well plate, add the fluorescent probe and the chorismate mutase enzyme to the assay buffer.
-
Add compounds from the inhibitor library to individual wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
A decrease in fluorescence polarization compared to a control (enzyme and probe without inhibitor) indicates that the compound has displaced the probe and is a potential inhibitor.
-
Hits from the primary screen can then be further characterized using the continuous spectrophotometric assay to determine their Ki values.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The enzymatic conversion of chorismate to prephenate via a chair-like transition state, catalyzed by chorismate mutase.
Caption: The endo-oxabicyclic diacid inhibitor binds tightly to the active site of chorismate mutase, preventing the binding of the natural substrate, chorismate.
Caption: A typical experimental workflow for the identification and characterization of chorismate mutase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. johnmsanderson.com [johnmsanderson.com]
- 3. Crystal structures of the monofunctional chorismate mutase from Bacillus subtilis and its complex with a transition state analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of the monofunctional chorismate mutase from Bacillus subtilis and its complex with a transition state analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microbial and Plant Enzymes in Prephenic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Prephenic acid is a critical branch-point intermediate in the shikimate pathway, leading to the biosynthesis of the essential aromatic amino acids phenylalanine and tyrosine. The enzymes that metabolize this compound, namely prephenate dehydratase (PDT) and prephenate dehydrogenase (PDH), represent potential targets for the development of herbicides and antimicrobial agents, as this pathway is absent in mammals. This guide provides a detailed comparison of these enzymes from microbial and plant sources, highlighting key differences in their catalytic activities, regulatory mechanisms, and metabolic pathways.
Metabolic Pathways: A Divergence in Strategy
Microorganisms typically utilize a direct route from prephenate to synthesize phenylalanine and tyrosine. In contrast, many plants employ an alternative pathway involving the intermediate arogenate.
Microbial this compound Metabolism
In bacteria and fungi, prephenate is directly converted to phenylpyruvate by prephenate dehydratase (PDT) in the phenylalanine branch, or to 4-hydroxyphenylpyruvate by prephenate dehydrogenase (PDH) in the tyrosine branch. These keto acids are then transaminated to yield their respective amino acids.
Plant this compound Metabolism
While some plants possess microbial-like PDT and PDH activities, the predominant pathway for phenylalanine and tyrosine biosynthesis in higher plants proceeds via arogenate.[1] In this pathway, prephenate is first transaminated to form arogenate. Arogenate is then converted to phenylalanine by arogenate dehydratase (ADT) or to tyrosine by arogenate dehydrogenase (ADH). Notably, some plant ADT enzymes exhibit dual functionality and can also act as PDTs.[1]
References
Safety Operating Guide
Proper Disposal of Prephenic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Prephenic acid, a key intermediate in the biosynthesis of aromatic amino acids, requires careful management due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety precautions associated with this compound. The primary hazards include potential eye and skin irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) and Hazard Summary:
| Hazard Category | Required Personal Protective Equipment (PPE) |
| Eye Hazard | Safety glasses with side shields or goggles. |
| Skin Hazard | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Hazard | Work in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached systematically to minimize risks. The following protocol outlines the necessary steps from initial preparation to final waste hand-off.
1. Neutralization:
Most organic acids, including this compound, should be neutralized before disposal to mitigate their corrosive properties.[1]
-
Prepare a neutralizing agent: A dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate, is recommended. Prepare a 5-10% solution in a suitable container.
-
Slowly add the base: In a well-ventilated area or fume hood, slowly and carefully add the basic solution to the this compound waste. The addition should be done in small increments to control the exothermic reaction and potential foaming.
-
Monitor the pH: Use pH paper or a calibrated pH meter to monitor the neutralization process. The target pH should be between 6.0 and 8.0. Continue adding the base until this range is achieved and stable.
2. Waste Collection and Labeling:
Once neutralized, the solution must be collected and labeled as hazardous waste.
-
Select a compatible container: Use a clearly labeled, leak-proof container made of a material compatible with the neutralized solution (e.g., high-density polyethylene).[1]
-
Label the container: The label must clearly state "Hazardous Waste" and include the full chemical name ("Neutralized this compound Solution"), the date of accumulation, and the primary hazard (e.g., "Irritant").[2]
3. Storage and Segregation:
Proper storage of the hazardous waste container is critical to prevent accidental spills or reactions.
-
Designated Storage Area: Store the sealed container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[3]
-
Segregation: Ensure the container is segregated from strong acids, bases, and oxidizing agents.[4]
4. Final Disposal:
The final step is to arrange for the pickup and disposal of the hazardous waste through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Never pour chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines for neutralized, non-toxic solutions.[3]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research environment.
References
Safeguarding Your Research: A Guide to Handling Prephenic Acid
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for Prephenic acid, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The available safety information for this compound barium salt indicates potential hazards, including acute oral and inhalation toxicity. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye & Face Protection | Tight sealing safety goggles and a face shield. | Required at all times to protect eyes and face from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Required for all handling to protect skin from direct contact. Inspect gloves for any signs of degradation before use. Nitrile and neoprene gloves are generally recommended for handling organic acids.[1][2] |
| Body Protection | A laboratory coat should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. | Required for all handling to provide a barrier against chemical splashes and spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with organic vapor/acid gas cartridges. A P100 particulate filter may also be necessary if handling the powder form. | Required if not handled in a chemical fume hood or if there is a risk of inhaling vapors or dust.[3][4][5][6] |
| Foot Protection | Closed-toe shoes. | Required in all laboratory settings to protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing the risks associated with handling this compound.
1. Preparation:
- Read and understand the available Safety Data Sheet (SDS) for this compound barium salt and any other relevant safety information.
- Ensure all necessary PPE is readily available and in good condition.
- Verify that a properly functioning chemical fume hood is available.
- Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and operational.
2. Handling:
- Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.
- Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.
- Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
- Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
3. Spill Management:
- In the event of a small spill, carefully clean it up using appropriate absorbent materials while wearing full PPE.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
- Cover powder spills with a plastic sheet to minimize spreading before cleanup.
- Collect all spill waste in a sealed, properly labeled container for hazardous waste disposal.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.
1. Waste Collection:
- Collect all waste containing this compound, including unused material, contaminated PPE (such as gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
- The container must be compatible with the chemical waste and kept tightly closed when not in use.
2. Disposal Procedure:
- Disposal of chemical waste must be in accordance with all local, state, and federal regulations.
- Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound waste.
- Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
